molecular formula C17H19ClN2 B131244 (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine CAS No. 439858-21-6

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Cat. No.: B131244
CAS No.: 439858-21-6
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-KRWDZBQOSA-N
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Description

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, also known as (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, is a useful research compound. Its molecular formula is C17H19ClN2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196008
Record name Norchlorcyclizine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439858-21-6
Record name Norchlorcyclizine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439858216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norchlorcyclizine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCHLORCYCLIZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8N1I3GWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacodynamics, Stereoselectivity, and Molecular Mechanism [1]

Executive Summary

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-4-chlorobenzhydrylpiperazine or (+)-Norchlorcyclizine ) is the S-enantiomer of the core pharmacophore found in first- and second-generation antihistamines, including chlorcyclizine, meclizine, and cetirizine.

While its enantiomer, the (R)-form, is the eutomer responsible for the potent H1-antihistaminic activity of Levocetirizine , the (S)-enantiomer serves as a critical reference standard in stereochemical pharmacology. It exhibits a distinct kinetic profile characterized by fast dissociation rates and lower affinity for the Histamine H1 receptor, providing a mechanistic counterpoint that elucidates the structural basis of "residence time" in drug efficacy. Emerging research also identifies this scaffold as a modulator of non-histaminergic targets, including Natriuretic Peptide Receptor B (NPR-B).

Chemical Identity & Stereochemistry

The molecule is a chiral diarylmethylpiperazine. Its absolute configuration is crucial for its pharmacological profile.

PropertyDetail
IUPAC Name (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine
Common Synonyms (S)-Norchlorcyclizine; (S)-4-Chlorobenzhydrylpiperazine
CAS Number 439858-21-6 (Specific S-enantiomer)
Molecular Formula C₁₇H₁₉ClN₂
Stereochemistry (S)-(+) (Dextrorotatory in methanol)
Relation to Active Drugs Distomer of Levocetirizine precursor; Enantiomer of the active metabolite of Chlorcyclizine

Stereochemical Context: In the synthesis of Cetirizine , the (R)-enantiomer of this intermediate yields Levocetirizine (the active drug). Consequently, the (S)-enantiomer discussed here yields (S)-Cetirizine (Dextrocetirizine), which possesses significantly reduced H1 affinity (approx. 10-30 fold lower).

Mechanism of Action: H1 Receptor Inverse Agonism[2]

Molecular Pharmacology

Like its (R)-counterpart, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine functions as an Inverse Agonist at the Histamine H1 receptor (H1R), a Gq/11-coupled GPCR.

  • Constitutive Activity Blockade: The H1 receptor exhibits high constitutive activity (spontaneous activation of the Gq pathway) even in the absence of histamine. The (S)-enantiomer binds to the transmembrane domain, stabilizing the receptor in its inactive (

    
    ) state, thereby reducing basal IP3/DAG signaling.
    
  • Binding Site Interactions: The chlorobenzhydryl moiety binds within the hydrophobic pocket formed by Transmembrane (TM) helices 3, 5, and 6. However, the (S)-configuration orients the piperazine ring less favorably for the critical electrostatic interaction with Lys191 (Lysine 191) in TM5, which is essential for the high-affinity binding seen in the (R)-enantiomer.

The Kinetic "Distomer" Effect

The defining mechanistic feature of the (S)-enantiomer is its kinetic instability at the receptor site.

  • Residence Time (RT): Efficacy in second-generation antihistamines is driven by long residence time (slow

    
    ). The (R)-enantiomer has a long RT. The (S)-enantiomer has a short RT  (fast 
    
    
    
    ).
  • Clinical Implication: This fast dissociation explains why (S)-cetirizine (derived from this intermediate) has a shorter duration of action and lower potency in vivo, despite still acting as an inverse agonist in vitro.

Signaling Pathway Visualization

The following diagram illustrates the Gq signaling cascade inhibited by the molecule.

H1_Signaling cluster_membrane Cell Membrane H1R_Active H1 Receptor (Constitutively Active) H1R_Inactive H1 Receptor (Inactive State) H1R_Active->H1R_Inactive Equilibrium Shift Gq Gq/11 Protein H1R_Active->Gq Activates H1R_Inactive->Gq Blocks Signaling Drug (S)-Chlorobenzhydrylpiperazine (Inverse Agonist) Drug->H1R_Inactive Stabilizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca NFkB NF-kB Activation (Inflammation) DAG->NFkB

Caption: Mechanism of Inverse Agonism. The molecule shifts the H1 receptor equilibrium toward the inactive state, preventing Gq-mediated calcium release and NF-kB signaling.

Experimental Protocols

Chiral Resolution & Synthesis

To isolate the (S)-enantiomer for research, a resolution protocol using N-acetyl-L-phenylalanine is standard. While the (R)-enantiomer crystallizes with this agent, the (S)-enantiomer remains in the mother liquor or requires an alternative resolving agent (e.g., D-tartaric acid).

Protocol: Isolation of (S)-Enantiomer

  • Starting Material: Dissolve racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine (100 mmol) in ethanol.

  • Resolving Agent: Add (S)-(+)-Mandelic acid or (D)-Tartaric acid (100 mmol). Heat to reflux until clear.

  • Crystallization: Cool slowly to 25°C over 4 hours. The diastereomeric salt of the (S)-amine precipitates.

  • Filtration: Filter the precipitate. Recrystallize from ethanol to upgrade chiral purity (>99% ee).

  • Free Base Liberation: Suspend the salt in water and adjust pH to 12 using 2N NaOH. Extract with Dichloromethane (DCM).

  • Validation: Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

H1 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity difference between the (S) and (R) enantiomers.

Materials:

  • Membranes: CHO cells expressing human H1 receptor.

  • Radioligand: [³H]-Pyrilamine (approx. 2 nM).

  • Test Compound: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (10⁻¹⁰ to 10⁻⁵ M).

Workflow:

  • Incubation: Mix 50 µg membrane protein with [³H]-Pyrilamine and varying concentrations of the (S)-enantiomer in binding buffer (50 mM Na/K phosphate, pH 7.4).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % displacement vs. log[concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result:

      
       for (S)-enantiomer ≈ 100–300 nM (vs. ~10 nM for the (R)-enantiomer).
      

Emerging Pharmacology: Off-Target Activity

Recent studies indicate that the chlorobenzhydrylpiperazine scaffold possesses activity beyond the H1 receptor.

  • NPR-B Inhibition: Norchlorcyclizine (the racemate) has been identified as a partially selective inhibitor of the Natriuretic Peptide Receptor B (NPR-B) .[2] This receptor regulates bone growth and blood pressure via cGMP. Researchers utilizing the (S)-enantiomer should control for potential modulation of cGMP pathways in complex biological systems.

  • Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): The scaffold acts as an inhibitor of Tdp1, an enzyme involved in DNA repair. This activity suggests potential utility in combination with topoisomerase inhibitors in oncology research.

References

  • Gago, F. et al. (2020). Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. Journal of Computer-Aided Molecular Design.

  • Gillard, M. et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology.

  • Kubo, N. et al. (2011). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PLOS ONE.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9340, Norchlorcyclizine.

  • TargetMol. (2024). Norchlorcyclizine Product Data: NPR-B and Tdp1 Inhibition.

Sources

physicochemical properties of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Executive Summary This technical guide provides a comprehensive physicochemical analysis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ). As the (S)-enantiomer of the key piperazine pharmacophore, this compound represents the chiral distomer relative to Levocetirizine (which utilizes the (R)-enantiomer) but serves as a critical reference standard for chiral purity assays and a starting material for (S)-cetirizine (Dextrocetirizine). This document details its solid-state properties, ionization behavior, and synthesis/resolution protocols.

Molecular Identity & Structural Analysis

The compound is a chiral piperazine derivative characterized by a benzhydryl moiety with a chloro-substitution at the para position of one phenyl ring. The stereocenter is located at the methine carbon connecting the piperazine ring to the aromatic system.

Table 1: Chemical Identity

ParameterSpecification
IUPAC Name (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine
Common Name (S)-4-Chlorobenzhydrylpiperazine; (S)-Norchlorcyclizine
CAS Registry Number 439858-21-6 (Specific for (S)-isomer free base)
Molecular Formula C₁₇H₁₉ClN₂
Molecular Weight 286.80 g/mol
Chirality (S)-Configuration; Dextrorotatory (+)
Stereochemical Note The (S)-enantiomer is the optical antipode of the Levocetirizine intermediate.[1][2][3] While the (R)-(-)-isomer (CAS 300543-56-0) is used for Levocetirizine, the (S)-isomer is essential for enantiomeric excess (ee) determination.

Physicochemical Parameters

Understanding the ionization and solubility profile of (S)-CPMP is critical for developing extraction and purification protocols. The molecule behaves as a weak base due to the piperazine nitrogens.

Table 2: Key Physicochemical Properties

PropertyValue / RangeContextual Note
Physical State White to off-white crystalline powderHygroscopic in salt forms; stable as free base.
Melting Point 90 – 92 °C Significantly higher than the racemate (63–65 °C), indicating efficient packing in the enantiopure crystal lattice.
Optical Rotation [α]D²⁵ = +21.0° to +23.0° (c=1.0, MeOH)The (S)-isomer is dextrorotatory (+). The (R)-isomer is levorotatory (-21.2°).[4]
pKa (Predicted) pKa₁ ≈ 5.5 (N1-benzhydryl)pKa₂ ≈ 9.0 (N4-secondary amine)N4 is the primary basic site. At physiological pH (7.4), the molecule exists predominantly as a mono-cation.
LogP 3.44 Lipophilic nature requires organic solvents (DCM, Toluene) for extraction in the neutral state.
Solubility Water: Insoluble (Free Base)DCM/MeOH: SolubleToluene: Soluble (Hot)Solubility is pH-dependent. High water solubility is achieved only below pH 5.0 (formation of di-salt).
Ionization & Solubility Logic

The solubility of (S)-CPMP is dictated by the protonation state of the piperazine ring.

  • pH > 10: Both nitrogens are deprotonated. The molecule is neutral and lipophilic (extractable into Dichloromethane or Toluene).

  • pH 6–8: The N4 nitrogen (secondary amine) is protonated. The molecule forms a mono-cation, partially soluble in water but partitioning into polar organic solvents.

  • pH < 4: Both N1 and N4 are protonated. The species is highly water-soluble as a dihydrochloride salt.

Synthetic Route & Chiral Resolution

The production of high-purity (S)-CPMP typically involves the synthesis of the racemate followed by classical optical resolution using a chiral acid. While asymmetric synthesis is possible, resolution remains the industrial standard for cost-efficiency.

Workflow Visualization

The following diagram outlines the synthesis of the racemate and the subsequent isolation of the (S)-enantiomer.

SynthesisWorkflow Start1 4-Chlorobenzhydryl Chloride Racemate Racemic (±)-CPMP (MP: 63-65°C) Start1->Racemate Alkylation (Reflux Toluene) Start2 Piperazine (Excess) Start2->Racemate Resolution Chiral Resolution (Add Chiral Acid) Racemate->Resolution Crystallization Fractional Crystallization (Solvent: Acetone/Water) Resolution->Crystallization Form Diastereomers Salt (S)-CPMP Chiral Salt (Precipitate) Crystallization->Salt Selective Precipitation FreeBase Basification (NaOH) Extraction (DCM) Salt->FreeBase pH Adjustment > 10 FinalProduct (S)-(+)-CPMP (MP: 90-92°C, >99% ee) FreeBase->FinalProduct Solvent Evaporation

Figure 1: Synthetic pathway from chlorobenzhydryl chloride to enantiopure (S)-CPMP.

Protocol 1: Chiral Resolution (Self-Validating)

Note: The (R)-isomer typically precipitates with (L)-Tartaric acid or N-acetyl-L-phenylalanine. To target the (S)-isomer, the opposing chiral acid (e.g., (D)-Tartaric acid) is often employed, or the (S)-isomer is recovered from the mother liquor of the (R)-resolution.

  • Dissolution: Dissolve 100g of racemic CPMP in Acetone/Water (95:5 v/v) at 60°C.

  • Acid Addition: Add 1.0 equivalent of the resolving agent (e.g., (D)-Tartaric Acid).

  • Crystallization: Cool slowly to 25°C over 4 hours. The diastereomeric salt of (S)-CPMP precipitates.

  • Validation (In-Process Control): Filter a small aliquot. Dry and measure MP. If MP < 170°C (typical for salt), recrystallize.

  • Liberation: Suspend the salt in water, adjust pH to 12 with 4N NaOH. Extract with Dichloromethane.[4][5]

  • Isolation: Evaporate solvent to yield (S)-CPMP free base (Target MP: 90-92°C).

Analytical Profiling & Quality Control

Ensuring the enantiomeric purity of (S)-CPMP is vital, especially when used as a reference standard for Levocetirizine impurity profiling.

Protocol 2: Chiral HPLC Method

This method separates the (S) and (R) enantiomers to calculate Enantiomeric Excess (ee).

  • Column: Chiralcel OD-R or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Acetonitrile : Buffer (0.1M KPF₆, pH 2.0) [40:60 v/v].

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 230 nm.

  • Retention Logic:

    • The lipophilic interaction with the cellulose matrix differentiates the spatial arrangement of the 4-chlorophenyl group.

    • Self-Validation: Inject a racemic mixture first to establish resolution factor (Rs). Rs must be > 1.5.[5]

Analytical Logic Diagram

The following decision tree illustrates the QC workflow for validating (S)-CPMP batches.

QC_Logic Sample Isolated (S)-CPMP MeltingPoint MP Analysis Sample->MeltingPoint Rotation Polarimetry ([α]D) Sample->Rotation HPLC Chiral HPLC Sample->HPLC Decision Pass Criteria? MeltingPoint->Decision Range: 90-92°C Rotation->Decision +21° to +23° HPLC->Decision ee > 99.5% Release Release Batch Decision->Release All Pass Reprocess Recrystallize Decision->Reprocess Any Fail

Figure 2: Quality Control Decision Tree for (S)-CPMP validation.

Handling and Stability

  • Storage: Store at 2-8°C. The free base is sensitive to carbon dioxide absorption from air (forming carbamates) and oxidation. Store under inert atmosphere (Nitrogen/Argon).

  • Safety: Piperazine derivatives can be sensitizers. Use standard PPE (gloves, fume hood).

  • Impurity Profile: Common impurities include the bis-alkylated piperazine (dimer) and unreacted 4-chlorobenzhydryl chloride. These are removed via the pH-switch extraction described in Section 2.1.

References

  • ChemicalBook. (2024).[1] (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Safety. (Note: Provides comparative data for the enantiomer). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 668697, Norchlorcyclizine. (General physicochemical data for the parent structure). Link

  • Google Patents. (2009). Method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[2][3][4][5][6] Patent WO2009078627A2.[4] (Describes the resolution process and specific rotation data for the enantiomers). Link

  • ChemSrc. (2025). CAS 300543-56-0 Physicochemical Properties.[5][7][8][9]Link

Sources

Technical Guide: Synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1]

Executive Summary

Target Molecule: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Common Aliases: (S)-4-Chlorobenzhydryl piperazine; (S)-CPP CAS Registry: 439858-21-6 (Generic), 300543-56-0 (R-isomer reference) Significance: This molecule is the (S)-enantiomer of the key intermediate used in the synthesis of Levocetirizine (a third-generation antihistamine).[1] While the (R)-enantiomer is the active pharmaceutical ingredient (eutomer) for Levocetirizine, the (S)-enantiomer (distomer) is critical for chiral purity standards, pharmacological profiling, and specific research applications involving the histamine H1 receptor.

This guide details the Optical Resolution Route , the industry-standard methodology for generating high-enantiomeric excess (ee >99%) material.[1] Unlike direct asymmetric synthesis, which often suffers from racemization during nucleophilic substitution, chemical resolution of the racemate offers superior scalability and crystallographic fidelity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the construction of the racemic piperazine core followed by a classical resolution using a chiral acid.

Strategic Disconnections[1]
  • C-N Bond Formation: The benzhydryl-piperazine bond is formed via nucleophilic substitution (SN1/SN2 hybrid) of 4-chlorobenzhydryl chloride with excess piperazine.

  • Chiral Resolution: The racemic amine is resolved using (D)-(-)-Tartaric acid .

    • Note on Chirality: In the industrial synthesis of Levocetirizine ((R)-isomer), (L)-(+)-Tartaric acid is used to precipitate the (R)-salt. Therefore, to target the (S)-enantiomer , we utilize the opposite resolving agent, (D)-(-)-Tartaric acid , or isolate the (S)-isomer from the mother liquor of the (L)-process.

Workflow Visualization

RetrosynthesisTarget(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine(Target)Salt(S)-CPP • (D)-Tartrate Salt(Diastereomer)Target->SaltFree-basing (NaOH)RacemateRacemic 1-((4-chlorophenyl)(phenyl)methyl)piperazineSalt->RacemateOptical Resolution(D)-(-)-Tartaric AcidPrecursors4-Chlorobenzhydryl chloride+Piperazine (Excess)Racemate->PrecursorsN-Alkylation

Figure 1: Retrosynthetic logic flow from precursors to the optically pure target.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine

This step constructs the core skeleton.[1] The use of excess piperazine is critical to prevent the formation of the bis-alkylated impurity (where one piperazine molecule reacts with two benzhydryl groups).

Reagents:

  • 4-Chlorobenzhydryl chloride (1.0 eq)

  • Piperazine (anhydrous) (4.0 - 5.0 eq)

  • Solvent: Acetonitrile or Toluene

  • Temperature: Reflux (80–110°C)

Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Piperazine (5.0 eq) in Acetonitrile (10 vol) . Heat to 60°C to ensure complete dissolution.

  • Addition: Dissolve 4-Chlorobenzhydryl chloride (1.0 eq) in minimal acetonitrile. Add this solution dropwise to the piperazine solution over 60 minutes.

    • Technical Insight: Slow addition into a large excess of piperazine favors mono-alkylation (kinetic control).

  • Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC until the starting chloride is <1%.

  • Workup:

    • Cool to room temperature.[1][2][3] Filter off the precipitated piperazine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure to remove solvent.[1][4]

    • Resuspend the residue in Dichloromethane (DCM) and wash with Water (3x) to remove excess unreacted piperazine.

    • Dry the organic layer over Na₂SO₄ and evaporate to yield the Racemic Crude Oil .

    • Yield Expectations: 85–90%.

Step 2: Optical Resolution via (D)-Tartaric Acid

This is the critical stereochemical filter. The (S)-enantiomer forms a crystalline salt with (D)-tartaric acid, while the (R)-enantiomer remains in solution (or forms a more soluble salt).

Reagents:

  • Racemic Crude (from Step 1) (1.0 eq)[1]

  • (D)-(-)-Tartaric Acid (1.0 eq)

  • Solvent: Acetone / Water (95:5) or Ethanol[1][5]

Protocol:

  • Salt Formation: Dissolve the Racemic Amine (1.0 eq) in Acetone (10 vol) . Heat to 50°C.

  • Acid Addition: Add (D)-(-)-Tartaric Acid (1.0 eq) (dissolved in minimal hot water/acetone) to the amine solution.

  • Crystallization:

    • Stir the mixture at reflux for 30 minutes.

    • Cool slowly to room temperature over 4 hours (controlled cooling rate of 10°C/hour is optimal for crystal purity).

    • Chill to 0–5°C and stir for 2 hours.

  • Filtration: Filter the white precipitate. This is the (S)-CPP • (D)-Tartrate salt.

  • Recrystallization (Crucial for >99% ee):

    • Suspend the wet cake in refluxing Ethanol or Methanol .

    • Cool and filter again.[1] This "polishing" step removes trapped (R)-isomer.

    • Validation: Check optical rotation or Chiral HPLC of a small neutralized sample.

Step 3: Free-Basing to (S)-Target

Protocol:

  • Suspend the purified tartrate salt in Water and DCM .

  • Adjust pH to 12–13 using 20% NaOH solution.

  • Extract the aqueous layer with DCM (2x).[1]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Final Product: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine obtained as a viscous pale yellow oil or low-melting solid.

Part 3: Process Data & Quality Control

Quantitative Summary Table
ParameterSpecificationNotes
Step 1 Yield 85–90%Loss primarily due to bis-impurity removal.
Step 2 Yield 35–40% (Theoretical max 50%)High yield indicates successful resolution.
Final Purity >99.5% (HPLC)Chemical purity.
Chiral Purity >99.0% eeCritical for application.[1]
Appearance Pale yellow oil / Off-white solidMelts near ambient temp.
Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the enantiomeric excess.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

  • Expected Retention: The (S)-enantiomer and (R)-enantiomer will show distinct retention times (typically separated by >2 minutes).

    • Note: Run a racemic standard first to establish retention times.

Optical Rotation:

  • Specific Rotation

    
     should be negative (-) for the free base in Methanol (verify against specific lot of resolving agent, as salt rotation differs from free base). Note: Literature often cites the (R)-isomer as levorotatory (-) as the dihydrochloride salt, but dextrorotatory (+) as the free base. Verify your specific salt form.
    

Part 4: Process Logic Diagram

SynthesisWorkflowStartStart: 4-Cl-Benzhydryl ChlorideStep1Step 1: Nucleophilic Substitution(Excess Piperazine, MeCN, Reflux)Start->Step1InterIntermediate:Racemic PiperazineStep1->InterStep2Step 2: ResolutionAdd (D)-(-)-Tartaric AcidInter->Step2CrystCrystallization(S)-Salt PrecipitatesStep2->CrystSelective PrecipitationLiquorMother Liquor(Contains (R)-isomer)Step2->LiquorRemains in SolutionStep3Step 3: Free Basing(NaOH / DCM)Cryst->Step3NaOH NeutralizationFinalFinal Product:(S)-1-((4-chlorophenyl)...>99% eeStep3->Final

Figure 2: Step-by-step process flow for the isolation of the (S)-enantiomer.

References

  • Cossement, E., et al. (1990). Process for preparation of a 1-piperazine-ethoxyacetic acid.[6][1][3][7] Great Britain Patent GB 2225321.[6][1] (Describes the resolution of the racemic piperazine intermediate using tartaric acid).

  • Opalka, C. J., et al. (1995). Synthesis and resolution of 1-[(4-chlorophenyl)phenylmethyl]piperazine.Synthesis, 1995(7), 766-768. (Foundational paper on the resolution conditions).
  • Bodson, G., et al. (1994). Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine.[6][1][4][8] U.S. Patent 5,478,941.[1][4] (UCB Pharma patent detailing the industrial resolution route for Levocetirizine precursors).

  • PubChem Compound Summary. (2024). 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[6][1][3][4][5][7][8][9][10][11][12][13] National Center for Biotechnology Information.

The Piperazine Pharmacophore: A Technical Guide to Biological Activity and Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (Aripiprazole) to kinase inhibitors (Imatinib).[1][2] Its ubiquity stems from its unique conformational properties: a stable chair conformation that projects substituents at defined vectors, allowing precise interaction with diverse biological targets.

This technical guide dissects the biological activity of piperazine derivatives, focusing on Structure-Activity Relationships (SAR) , mechanistic pathways, and robust experimental protocols for synthesis and validation.[3]

Part 1: Structural Biology & Pharmacophore Analysis[3]

Conformational Dynamics

Unlike flat aromatic rings, the piperazine ring exists predominantly in a chair conformation. This 3D geometry is critical for its biological activity:

  • Vectorial Projection: The nitrogen atoms at positions 1 and 4 allow for the introduction of diverse functional groups that can interact with distinct binding pockets (e.g., the orthosteric and allosteric sites of GPCRs).

  • Basicity & Solubility: Piperazine has two pKa values (approximately 9.8 and 5.6). At physiological pH (7.4), the molecule is often mono-protonated or di-protonated, significantly enhancing the aqueous solubility of lipophilic drug candidates—a key reason for its inclusion in "drug-like" molecules to improve ADME profiles.

The "Arylpiperazine" Motif

The N-arylpiperazine moiety is a hallmark of CNS-active agents. The distance and orientation between the aromatic ring attached to N1 and the protonated nitrogen at N4 mimic the ethylamine side chain of neurotransmitters like serotonin and dopamine, facilitating high-affinity binding to 5-HT and D2 receptors.

Part 2: Therapeutic Areas & Mechanism of Action[3]

CNS Agents (Psychiatry & Neurology)[3]
  • Mechanism: Piperazine derivatives often act as 5-HT1A receptor partial agonists or D2 receptor antagonists/partial agonists .[3]

  • Key Example: Aripiprazole (Abilify).[3] The piperazine ring acts as a linker, positioning the dichlorophenyl group to bind the D2 receptor's orthosteric site, while the quinolinone tail interacts with an accessory pocket, conferring "partial agonist" functionality.

  • Pathway: Activation of 5-HT1A (Gi/o-coupled) leads to the inhibition of Adenylyl Cyclase, reducing cAMP levels and modulating neuronal firing.

Oncology (Kinase Inhibition)[3][4]
  • Mechanism: In kinase inhibitors, the piperazine ring frequently serves as a solubility-enhancing group that also forms hydrogen bonds with residues in the solvent-exposed region of the ATP-binding pocket.

  • Key Example: Imatinib (Gleevec).[2][3] The N-methylpiperazine moiety improves solubility and interacts with the BCR-ABL kinase domain, locking it in an inactive conformation.

Infectious Diseases[3]
  • Anthelmintic: Piperazine itself acts as a GABA agonist in helminths, causing flaccid paralysis by hyperpolarizing the muscle membrane.

  • Antimicrobial: Newer derivatives target bacterial efflux pumps or disrupt cell wall synthesis.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR points for a generic CNS-active arylpiperazine derivative.

SAR_Analysis Core Piperazine Scaffold (Chair Conformation) N1 N1 Position Core->N1 Site 1 N4 N4 Position Core->N4 Site 2 C_Ring C2/C3 Ring Carbons Core->C_Ring Site 3 Aryl_Group Aryl/Heteroaryl Group (Critical for Receptor Affinity) N1->Aryl_Group Linker Alkyl Linker (2-4 Carbons) Determines Receptor Selectivity N4->Linker Chirality Methyl Substitution Introduces Chirality (Selectivity) C_Ring->Chirality Steric Constraint EWG Electron Withdrawing Groups (Cl, F, CF3) enhance metabolic stability Aryl_Group->EWG Optimization Terminal Terminal Amide/Imide Interacts with Secondary Pockets Linker->Terminal

Caption: SAR Map of Piperazine Derivatives highlighting critical substitution zones for CNS potency and selectivity.

Part 4: Experimental Protocols

Protocol: Mono-N-Alkylation of Piperazine

Objective: Selective synthesis of mono-substituted piperazine (avoiding bis-alkylation) is a common challenge. This protocol uses a stoichiometric control strategy.

Reagents:

  • Piperazine (anhydrous)

  • Alkyl Halide (e.g., Benzyl bromide)

  • Solvent: Dichloromethane (DCM) or Acetonitrile

  • Base: Triethylamine (TEA) or

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (5.0 equiv, excess is crucial) in DCM (10 mL/g) in a round-bottom flask.

    • Expert Insight: Using a large excess (5-10x) of piperazine statistically favors mono-alkylation over bis-alkylation.

  • Addition: Cool the solution to 0°C. Add the Alkyl Halide (1.0 equiv) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized high concentrations of electrophile, reducing dimer formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup (The Critical Step):

    • Filter off any solid salts.

    • Wash the organic layer with water (3x).

    • Purification Logic: The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-alkylated product (more lipophilic) remains in the organic phase.

    • Bis-alkylated byproducts (if any) will also be in the organic phase and must be removed via column chromatography.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure to yield the crude mono-N-alkyl piperazine.
    
Protocol: In Vitro 5-HT1A Radioligand Binding Assay

Objective: Determine the binding affinity (


) of a novel piperazine derivative.

Materials:

  • Membrane preparation from CHO cells expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    

Workflow:

  • Incubation: In a 96-well plate, mix:

    • 150

      
      L Membrane suspension (approx. 10-20 
      
      
      
      g protein).
    • 25

      
      L Radioligand (Final conc. 1 nM).
      
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 5: Mechanistic Pathway Visualization

The following diagram details the intracellular signaling cascade triggered by 5-HT1A agonism (a common target for piperazine anxiolytics).

Signaling_Pathway Ligand Piperazine Agonist (e.g., Buspirone) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activates Alpha_Subunit G-alpha-i (Inhibitory) G_Protein->Alpha_Subunit Dissociates BetaGamma G-beta-gamma G_Protein->BetaGamma Dissociates AC Adenylyl Cyclase (Enzyme) Alpha_Subunit->AC Inhibits (-) K_Channel GIRK Channel (K+ Efflux) BetaGamma->K_Channel Opens (+) Ca_Channel Ca2+ Channel (Inhibition) BetaGamma->Ca_Channel Closes (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Hyperpolarization & Reduced Neuronal Firing K_Channel->Response Leads to PKA PKA Activity (Downregulated) cAMP->PKA Reduces

Caption: 5-HT1A Signaling Cascade: Gi/o-mediated inhibition of Adenylyl Cyclase and membrane hyperpolarization.

Part 6: Quantitative Activity Data

Table 1: Comparative Biological Activity of Key Piperazine Derivatives

CompoundTherapeutic ClassTarget

/

Mechanism Note
Buspirone Anxiolytic5-HT1A~20 nM (

)
Partial Agonist; N-pyrimidine moiety is critical.
Aripiprazole AntipsychoticD2 / 5-HT1A0.34 nM (

D2)
Functional selectivity (D2 partial agonist).
Imatinib AnticancerBCR-ABL~0.6

M (

)
N-methylpiperazine enhances solubility/binding.
Piperazine AnthelminticGABA (Helminth)N/A (Functional)GABA agonist; induces flaccid paralysis.
Cetirizine AntihistamineH1 Receptor~10 nM (

)
Zwitterionic piperazine; low CNS penetration.

References

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review Source: Wisdom Library (2024) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library / ChemistryOpen (2025) URL:[Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships Source: PubMed / ChemMedChem (2021) URL:[Link]

  • Recent Advances in Piperazine Derivatives as Antibacterial Agents Source: PubMed / Molecular Diversity (2025) URL:[1][Link]

  • Design, Synthesis, and Biological Evaluation of Piperazine Derivatives Involved in the 5-HT1AR/BDNF/PKA Pathway Source: Taylor & Francis Online (2023) URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI / Molecules (2021) URL:[Link]

Sources

Technical Monograph: Characterization and Application of PKI-587 (Gedatolisib)

[1]

CAS Number: 439858-21-6 Common Name: Gedatolisib (also known as PKI-587 or PF-05212384) Classification: Dual PI3K/mTOR Inhibitor Molecular Formula: C₃₂H₄₁N₉O₄ Molecular Weight: 615.72 g/mol [1]

Molecular Identity & Mechanism of Action

CAS 439858-21-6 corresponds to Gedatolisib (PKI-587), a highly potent, intravenous small-molecule inhibitor targeting both the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1]

Mechanistic Rationale

The PI3K/AKT/mTOR signaling axis is a critical regulator of cell growth, survival, and metabolism.[2] In many solid tumors, feedback loops often compromise the efficacy of single-node inhibitors.[1] For instance, inhibiting mTORC1 alone (e.g., with rapalogs) can inadvertently activate AKT via the S6K-IRS1 negative feedback loop or via mTORC2.[1]

Gedatolisib addresses this by simultaneously inhibiting:

  • Class I PI3K isoforms (

    
    , 
    
    
    ,
    
    
    , and
    
    
    to a lesser extent), blocking the conversion of PIP2 to PIP3.
  • mTORC1 and mTORC2 complexes , preventing downstream protein synthesis and preventing the feedback activation of AKT at Ser473.[1]

Pathway Visualization

The following diagram illustrates the dual-node inhibition mechanism of Gedatolisib within the PI3K/AKT/mTOR pathway.[1]

GRTKRTK / GPCRPI3KPI3K (Class I)RTK->PI3KPIP3PIP3PI3K->PIP3AKTAKTPIP3->AKTPDK1mTORC1mTORC1AKT->mTORC1S6KS6K / 4E-BP1mTORC1->S6KmTORC2mTORC2mTORC2->AKTPhosphorylation(S473)GrowthCell Growth & SurvivalS6K->GrowthPKI587Gedatolisib(CAS 439858-21-6)PKI587->PI3KInhibitsPKI587->mTORC1PKI587->mTORC2

Figure 1: Gedatolisib exerts dual inhibition on PI3K and mTOR complexes, preventing AKT reactivation.[1]

Physicochemical Characterization & Stability

For application scientists, handling the compound correctly is a prerequisite for reproducible data.[1] Gedatolisib is a lipophilic molecule with poor aqueous solubility, necessitating precise formulation strategies.[1]

Key Properties Table[1][3]
PropertyValueNotes
Solubility (DMSO) ~16 mM (10 mg/mL)Requires warming (37°C) and vortexing.[1]
Solubility (Water) < 0.1 mg/mLPractically insoluble.[1]
Appearance White to off-white solidHygroscopic.[1] Store desicated.
Storage (Solid) -20°C (2 years)Protect from light.[1]
Storage (Solution) -80°C (6 months)Avoid freeze/thaw cycles. Aliquot immediately.
Formulation Strategy

Stock Preparation:

  • Weigh the powder in a static-free environment.[1]

  • Dissolve in anhydrous DMSO to reach a concentration of 10 mM.

  • Critical Step: Sonicate for 5–10 minutes if visible particulates remain. Visual inspection is mandatory before aliquoting.[1][3]

In Vitro Profiling Protocols

To validate the activity of CAS 439858-21-6 in your specific models, you must confirm target engagement (biomarkers) and phenotypic effect (IC50).[1]

Kinase Selectivity Profile

Gedatolisib is distinctively equipotent against PI3K

14
Target KinaseIC50 (nM)Significance
PI3K

0.4Primary target; active against H1047R mutants.[1]
mTOR 1.6Equipotent inhibition prevents feedback loops.[1]
PI3K

5.4Relevant for immune modulation.[1]
PI3K

~6.0Secondary inhibition.
PI3K

~6.0Secondary inhibition.[1]
Experimental Workflow: Target Engagement Verification

The following workflow describes the standard protocol for verifying PI3K/mTOR blockade using Western Blot.

WorkflowStep1Cell Seeding(0.5-1.0 x 10^6 cells)Step2Serum Starvation(Overnight, Optional)Step1->Step2Step3Treatment(PKI-587: 10-100 nM)Time: 1-4 HoursStep2->Step3Step4Lysis(Phosphatase Inhibitors++)Step3->Step4Step5Western BlotStep4->Step5Sub1Readout: p-AKT (T308/S473)Step5->Sub1Sub2Readout: p-S6 (S235/236)Step5->Sub2

Figure 2: Step-by-step workflow for validating Gedatolisib target engagement in vitro.

Detailed Protocol: Cellular Viability Assay

Objective: Determine IC50 in tumor cell lines (e.g., MDA-MB-361, BT474).

  • Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24 hours.

  • Compound Dilution: Prepare a serial dilution (1:3) of Gedatolisib in DMSO.[1][5]

    • Top concentration: 10

      
      M (final assay concentration).[1][6]
      
    • Vehicle Control: 0.1% DMSO (must match highest drug well).[1]

  • Treatment: Add compound to cells.[1][5][7][8] Incubate for 72 hours at 37°C/5% CO₂.

  • Readout: Add CellTiter-Glo® or MTT reagent.[1]

  • Analysis: Normalize luminescence/absorbance to DMSO control. Fit data using a 4-parameter logistic non-linear regression model.[1]

    • Validation Criteria: The IC50 should be < 100 nM for sensitive lines (e.g., HER2+ breast cancer).[4][6][9][10]

In Vivo Characterization

Transitioning from in vitro to in vivo requires strict adherence to formulation chemistry to prevent precipitation in the bloodstream.[1]

Validated In Vivo Formulation

Unlike many oral inhibitors, Gedatolisib is often administered Intravenously (IV) in preclinical models to maximize bioavailability and mimic clinical dosing.

Vehicle Recipe (Standard):

  • 4% Ethanol (Solubilizer)[11]

  • 2% Tween 80 (Surfactant)

  • 4% PEG 400 (Co-solvent)[11]

  • 90% Distilled Water (Diluent)

Preparation Protocol:

  • Dissolve Gedatolisib in the Ethanol/Tween 80/PEG 400 mixture first.[1] Vortex until clear.

  • Slowly add the distilled water while vortexing to prevent precipitation.

  • Note: If precipitation occurs, sonicate gently.[1] The solution should be clear before injection.[1]

Dosing Regimen (Xenograft Models)[4][7][8][10][11]
  • Route: Intravenous (IV) - Tail vein.[1][11]

  • Dose: 25 mg/kg.[1][4][6][7][9]

  • Frequency: Once weekly (QW) or intermittent (Days 1, 5, 9).

  • Pharmacokinetics: Gedatolisib exhibits a biphasic concentration-time profile with a terminal half-life of ~30–37 hours in humans, supporting weekly dosing.[1]

Efficacy Endpoints

When characterizing efficacy in mouse models (e.g., MDA-MB-361 xenografts):

  • Tumor Volume: Measure twice weekly. Significant regression is often observed within 2–3 weeks.[1]

  • PD Biomarkers: Harvest tumors 4–24 hours post-last dose.[1]

    • Positive Response: >50% reduction in p-AKT (S473) relative to vehicle.[1]

    • Apoptosis:[6][7][9][10][12][13] Look for Cleaved PARP (cPARP) induction via IHC or Western Blot.[1]

Safety & Handling

  • Hazard: Gedatolisib is a potent kinase inhibitor.[1][5] Wear PPE (gloves, lab coat, safety glasses) to prevent skin absorption or inhalation.[1]

  • Waste: Dispose of as hazardous chemical waste.[1]

References

  • Mallon, R., et al. (2011).[1][4][9][14] "Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor."[1][4][6][7][9][10][12][14][15] Clinical Cancer Research.

  • Venkatesan, A. M., et al. (2010).[1] "Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587)."[1][14] Journal of Medicinal Chemistry.

  • Shapiro, G., et al. (2013).[1] "First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer." Clinical Cancer Research.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 44516953, Gedatolisib.[1]

  • Langdon, S. P., et al. (2019).[1] "Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models." Scientific Reports.[1]

Enantiomeric Separation of Chlorophenyl Phenylmethyl Piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enantiomeric separation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (also known as Norchlorcyclizine or 1-(4-chlorobenzhydryl)piperazine ). This compound is the critical pharmacophore and chiral intermediate for several "piperazine class" antihistamines, including Meclizine , Chlorcyclizine , and Levocetirizine .

Executive Summary & Mechanistic Basis

Compound of Interest: 1-[(4-chlorophenyl)phenylmethyl]piperazine CAS: 303-26-4 Chirality: The benzhydryl carbon (C-H) connecting the piperazine ring to the two phenyl rings is the stereogenic center. Significance: The biological activity of derived drugs (e.g., Cetirizine) is highly stereoselective. The (R)-enantiomer (Levocetirizine) typically exhibits high H1-receptor affinity with reduced sedative side effects compared to the racemate or (S)-enantiomer.

The Separation Challenge

The structural similarity between the phenyl and 4-chlorophenyl groups creates a "pseudo-symmetry" that makes chiral recognition difficult. Standard chiral selectors often fail to discriminate between the two aromatic rings unless specific "3-point interaction" mechanisms (pi-pi stacking, hydrogen bonding, and steric inclusion) are optimized.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: Gold Standard for Analytical & Semi-Preparative Purity.

This protocol utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically Amylose tris(3,5-dimethylphenylcarbamate), which has proven superior selectivity for benzhydryl piperazines compared to protein-based phases.

Chromatographic Protocol
ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC
Dimensions 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase (Normal Phase) n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Isocratic)
Detection UV @ 230 nm (Maximal absorption for chlorobenzhydryl chromophore)
Injection Volume 10–20 µL
Sample Diluent Mobile Phase (without DEA)
Optimization Logic (The "Why")
  • Diethylamine (DEA) Additive: The piperazine nitrogen is basic (

    
    ). Without a basic modifier like DEA (0.1%), the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
    
  • Selectivity (

    
    ):  The Chiralpak AD-H column utilizes the helical groove of the amylose polymer. The 4-chloro substituent on one phenyl ring alters the steric bulk just enough to fit differently into the chiral groove compared to the unsubstituted phenyl ring, enabling separation.
    
  • Solvent Choice: Hexane/IPA is preferred over Acetonitrile for AD-H columns to maximize the hydrogen bonding capability of the carbamate selector.

Validation Criteria
  • Resolution (

    
    ):  > 1.5 (Baseline separation required).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Controlled by DEA concentration).
  • Limit of Quantitation (LOQ): ~0.05% of the minor enantiomer (crucial for "optical purity" claims).

Method B: Chiral Capillary Electrophoresis (CE)

Status: High-Efficiency Alternative for QC Screening.

For rapid screening of raw materials where solvent consumption is a concern, CE offers a robust alternative using Cyclodextrins (CDs) as chiral selectors in the background electrolyte (BGE).

CE Protocol
ParameterSpecification
Capillary Fused silica, 50 cm effective length × 50 µm I.D.
Chiral Selector Sulfated

-Cyclodextrin
(S-

-CD)
Concentration 5 mg/mL in BGE
Buffer (BGE) Phosphate or Glycine buffer, pH 3.0
Voltage +20 to +25 kV
Detection UV @ 230 nm
Mechanism of Action

At pH 3.0, the piperazine is fully protonated (positively charged). The sulfated


-CD is negatively charged.
  • Counter-Current Migration: The analyte moves toward the cathode; the CD moves toward the anode. This maximizes the interaction time.

  • Inclusion Complex: The chlorophenyl group inserts into the hydrophobic CD cavity. The degree of insertion differs between enantiomers due to the spatial arrangement of the benzhydryl center, resulting in differential migration velocities.

Method C: Preparative Resolution (Chemical)

Status: Industrial Scale Manufacturing.

While HPLC is used for analysis, large-scale production of the pure enantiomer (e.g., for Levocetirizine synthesis) typically employs Diastereomeric Salt Formation .

Crystallization Workflow
  • Reactant: Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1]

  • Resolving Agent: (L)-Tartaric Acid (or (D)-Tartaric acid for the opposite isomer).

  • Solvent System: Ethanol / Water or Acetone.

  • Process:

    • Mix racemate and tartaric acid (1:1 molar ratio) in hot ethanol.

    • Cool slowly to induce crystallization.

    • The diastereomeric salt (e.g., (R)-Amine · (L)-Tartrate) crystallizes out due to lower solubility compared to the (S)-(L) salt.

    • Recrystallization: Required 2–3 times to achieve >99% ee.

    • Free Basing: Treat the solid salt with NaOH/DCM to recover the optically pure piperazine.

Visualizing the Workflow

The following diagram illustrates the decision tree for selecting the appropriate separation methodology based on the development stage.

Chiral_Separation_Workflow Start Start: Racemic Chlorophenyl Phenylmethyl Piperazine Goal Define Goal Start->Goal Analytical Analytical Purity / QC (< 1 mg) Goal->Analytical Lab Scale Prep Production / Synthesis (> 100 g) Goal->Prep Industrial Scale HPLC Method A: Chiral HPLC (Chiralpak AD-H / IC) High Precision Analytical->HPLC Gold Standard CE Method B: Capillary Electrophoresis (Sulfated β-CD) Low Cost / High Speed Analytical->CE Alternative Prep->HPLC Polishing Step Salt Method C: Chemical Resolution (Tartaric Acid Crystallization) Scalable Prep->Salt Primary Route Validation Validation (ee% Check) Must use Method A HPLC->Validation CE->Validation Salt->Validation

Caption: Decision matrix for selecting between Chromatographic (HPLC/CE) and Chemical (Crystallization) resolution methods.

References

  • Review of Chiral Antihistamine Separation

    • Title: Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral St
    • Source: Journal of Chrom
    • URL:[Link]

  • Capillary Electrophoresis Method

    • Title: Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis.
    • Source: Analytical and Bioanalytical Chemistry, 2003.[2][3]

    • URL:[Link]

  • Chemical Resolution Patent (Industrial Base)
  • Chiral Column Selection Guide

    • Title: Instruction Manual for CHIRALPAK® AD-H.[4]

    • Source: Daicel Corpor
    • URL:[Link]

Sources

potential therapeutic targets of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This technical guide profiles (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine , chemically known as (S)-norchlorcyclizine .[1] While the racemic mixture (norchlorcyclizine) and its N-methylated parent (chlorcyclizine) are historically established antihistamines, the (S)-enantiomer represents a distinct pharmacological entity.[1]

Unlike its enantiomer (R)-norchlorcyclizine—which serves as the scaffold for the potent H1-antagonist levocetirizine —the (S)-enantiomer displays significantly reduced affinity for the Histamine H1 receptor.[1] Recent high-throughput screening and mechanistic studies have identified this molecule as a potent viral entry inhibitor , specifically targeting the fusion mechanisms of the Hepatitis C Virus (HCV) and Filoviruses (Ebola/Marburg) .[1] This guide outlines the therapeutic rationale for decoupling antiviral activity from antihistaminergic sedation by utilizing the (S)-enantiomer.[1]

Part 1: Chemical Identity & Stereochemical Significance[1]

The molecule is a benzhydryl piperazine derivative.[2][3] Its pharmacological profile is strictly governed by its stereochemistry at the chiral center of the benzhydryl group.

PropertyDescription
IUPAC Name (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Common Name (S)-Norchlorcyclizine
Chiral Center Carbon bridging the phenyl and 4-chlorophenyl rings
Role in Synthesis Distomer of the H1-antagonist Levocetirizine precursor
Key Characteristic High lipophilicity; Lysosomotropic weak base
The "Eutomer-Distomer" Divergence

In the context of the Histamine H1 receptor:

  • (R)-Enantiomer (Eutomer): High affinity for H1.[1] Precursor to Levocetirizine.[1] Responsible for the antihistaminergic effect.[1]

  • (S)-Enantiomer (Distomer): Low affinity for H1.[1] This reduced affinity is the critical therapeutic advantage for non-H1 targets, as it minimizes H1-mediated side effects (sedation, cognitive impairment) at the high concentrations required for antiviral efficacy.[1]

Part 2: Primary Therapeutic Target: Viral Fusion Inhibition[1]

The most compelling therapeutic target for (S)-norchlorcyclizine is the viral entry machinery of enveloped viruses, specifically HCV.[1]

Hepatitis C Virus (HCV) Entry Inhibition

Target: HCV E1 Glycoprotein (Fusion Peptide) Mechanism: (S)-Norchlorcyclizine acts as a direct-acting antiviral (DAA) targeting the host-virus interface.[1] Unlike protease or polymerase inhibitors, it prevents the viral envelope from fusing with the host endosomal membrane.

  • Binding Site: The molecule binds to a hydrophobic pocket adjacent to the putative fusion peptide of the HCV E1 glycoprotein.[4]

  • Mode of Action: It stabilizes the E1/E2 heterodimer in a pre-fusion conformation, preventing the low-pH-triggered conformational change required for membrane fusion.[1]

  • Lipid Trafficking: As a lipophilic amine, it may also alter cholesterol homeostasis in the late endosome, a critical factor for HCV internalization (NPC1 pathway modulation).[1]

Filovirus (Ebola/Marburg) Entry Blockade

Target: Late Endosomal Fusion Machinery Mechanism: Similar to other benzhydryl piperazines, the molecule accumulates in acidic endosomes (ion trapping).[1] It interferes with the interaction between the cleaved Ebola Glycoprotein (GPcl) and the host receptor Niemann-Pick C1 (NPC1), effectively locking the virus in the endosome and preventing cytoplasmic release.[1]

Visualization: Antiviral Mechanism of Action

The following diagram illustrates the dual mechanism of entry inhibition: direct glycoprotein binding and endosomal modification.

AntiviralMechanism cluster_Endosome Late Endosome (Acidic pH) Substance (S)-Norchlorcyclizine (Lipophilic Weak Base) IonTrap Protonation & Accumulation (Ion Trapping) Substance->IonTrap Passive Diffusion FusionPeptide Binding to HCV E1 Fusion Peptide Substance->FusionPeptide Specific Binding Cholesterol Cholesterol Transporter Interference (NPC1) IonTrap->Cholesterol PH_Rise Endosomal pH Modulation IonTrap->PH_Rise ViralEntry Viral Entry / Fusion Cholesterol->ViralEntry BLOCKS FusionPeptide->ViralEntry BLOCKS PH_Rise->ViralEntry Inhibits pH-dependent fusion Infection Viral Genome Release ViralEntry->Infection

Caption: Dual-mechanism viral entry inhibition targeting HCV E1 binding and endosomal lipid trafficking.[1]

Part 3: Secondary Target (Safety Profiling): The Histamine H1 Receptor[1]

While the (S)-enantiomer is the "distomer," it is not inert.[1] Quantifying its interaction with the H1 receptor is crucial for establishing the therapeutic window.

  • Interaction: Inverse Agonist / Antagonist.[1]

  • Clinical Relevance: If the antiviral effective concentration (

    
    ) is significantly lower than the H1 binding constant (
    
    
    
    ), the drug can be dosed without causing sedation—a major limitation of repurposing the racemic parent compound.[1]
Comparative Activity Table
Target System(R)-Enantiomer (Levocetirizine precursor)(S)-Enantiomer (Subject)Clinical Implication for (S)-Isomer
Histamine H1 High Affinity (

nM)
Low Affinity (

nM)
Reduced sedation liability.[1]
HCV Entry Active (

nM)
Active (

nM)
Retains therapeutic potency.[1]
hERG Channel Moderate AffinityModerate Affinity Requires cardiac safety monitoring.[1]

Part 4: Experimental Protocols

To validate (S)-norchlorcyclizine as a therapeutic candidate, the following self-validating protocols are recommended.

Protocol A: HCV Pseudoparticle (HCVpp) Entry Assay

Objective: Confirm viral entry inhibition specifically mediated by envelope glycoproteins, independent of viral replication.[1]

  • Reagent Preparation:

    • Pseudotyped Virus: Generate Retroviral particles (e.g., MLV gag-pol) expressing HCV E1/E2 glycoproteins on the surface and a Luciferase reporter gene.[1]

    • Control: VSV-G pseudotyped particles (to rule out general cytotoxicity or non-specific entry inhibition).[1]

  • Cell Culture:

    • Seed Huh-7.5 human hepatoma cells (highly permissive) in 96-well plates (

      
       cells/well). Incubate for 24h.
      
  • Compound Treatment:

    • Prepare serial dilutions of (S)-norchlorcyclizine in DMEM (0.1 nM to 10

      
      M).
      
    • Pre-incubate cells with compound for 1 hour at 37°C.[1]

  • Infection:

    • Add HCVpp supernatant to wells.[1] Spin-inoculate (spinfection) at 1200g for 1 hour to synchronize entry (optional but recommended for consistency).

    • Incubate for 4-6 hours, then replace media with fresh DMEM (no compound) to isolate the entry step from replication steps.[1]

  • Readout (48h post-infection):

    • Lyse cells and quantify Luciferase activity (RLU).[1]

    • Validation: Calculate % Inhibition relative to DMSO control.

    • Success Criteria: Dose-dependent reduction in HCVpp signal with no reduction in VSV-G signal.

Protocol B: Stereoselective H1 Receptor Binding (Competition Assay)

Objective: Quantify the "distomer" advantage by calculating the Eudismic Ratio.

  • Membrane Prep: Use HEK293 membranes stably expressing human H1 receptor.[1]

  • Radioligand:

    
    -Mepyramine (High affinity H1 antagonist).[1]
    
  • Workflow:

    • Incubate membranes with 2 nM

      
      -Mepyramine and varying concentrations (
      
      
      
      to
      
      
      M) of (S)-norchlorcyclizine.[1]
    • Incubate for 90 min at 25°C to reach equilibrium.

    • Terminate via rapid filtration over GF/B filters.[1]

  • Analysis:

    • Plot displacement curves.[1]

    • Calculate

      
       using the Cheng-Prusoff equation.[1]
      
    • Self-Validation: Run (R)-cetirizine or (R)-norchlorcyclizine as a positive control.[1] The (S)-enantiomer should show a

      
       at least 10-100 fold higher (weaker) than the (R)-control.[1]
      
Workflow Visualization: Screening Pipeline

ScreeningPipeline cluster_Assays Parallel Screening Start Compound Library (Chiral Separation) H1_Assay H1 Binding Assay (Target: Low Affinity) Start->H1_Assay HCV_Assay HCVpp Entry Assay (Target: High Potency) Start->HCV_Assay Selection Select Candidate: High Antiviral / Low H1 H1_Assay->Selection Ki > 100nM HCV_Assay->Selection EC50 < 50nM Tox hERG Safety Screen (Patch Clamp) Selection->Tox Lead Lead Candidate: (S)-Norchlorcyclizine Tox->Lead Safety Margin > 30x

Caption: Screening workflow to validate the therapeutic window of the (S)-enantiomer.

References

  • He, S., Lin, B., Chu, V., et al. (2015).[1][3][5] Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.[3][6][7] Science Translational Medicine.[1][3][5][6]

  • Chamoun-Elias, N., et al. (2020).[1] Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1.[4] Cell Chemical Biology.[1][4]

  • Gillard, M., et al. (2002).[1] Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194).[1] Molecular Pharmacology.[1]

  • PubChem. (n.d.).[1] 1-((4-chlorophenyl)(phenyl)methyl)piperazine Compound Summary. National Center for Biotechnology Information.[1]

  • De Clercq, E. (2019).[1] Ebola virus (EBOV) infection: An update on the current therapeutics and vaccines.[1] Frontiers in Pharmacology.[1]

Sources

Structural Dynamics and Chiral Resolution of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a cornerstone of medicinal chemistry, particularly in the development of H1-antihistamines. Among these, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (often referred to as (S)-Norchlorcyclizine or the (S)-enantiomer of Cetirizine Impurity A) represents a critical chiral intermediate. While its enantiomer, the (R)-form, is the pharmacologically active core of Levocetirizine, the (S)-congener is a subject of intense scrutiny for enantiomeric purity profiling, off-target toxicity modeling, and crystallographic studies.

This guide provides a definitive technical analysis of the (S)-enantiomer, focusing on its absolute configuration, conformational energy landscapes, and the rigorous protocols required for its optical resolution.

Molecular Architecture & Stereochemistry

Absolute Configuration (CIP Priority)

The stereocenter of the molecule is the benzhydryl carbon (C-alpha) connecting the piperazine ring to the two aromatic systems. The biological activity of this class is strictly governed by chirality, necessitating a precise application of the Cahn-Ingold-Prelog (CIP) priority rules.

Assignment Logic:

  • Nitrogen (Piperazine N1): Atomic number 7 (Highest Priority).

  • 4-Chlorophenyl Group: The Carbon-1 is attached to C-C-C.[1] The presence of Chlorine (Z=17) at the para-position gives this ring priority over the unsubstituted phenyl ring.

  • Phenyl Group: Priority 3.

  • Hydrogen: Priority 4 (Lowest).

For the (S)-enantiomer , when the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1


 2 

3 follows a counter-clockwise direction.
Structural Connectivity Map

The following diagram illustrates the pharmacophore connectivity and the logical flow of CIP priority assignment.

G Center Chiral Center (Benzhydryl Carbon) N_Pip 1. Piperazine Nitrogen (Basic Center) Center->N_Pip Priority 1 Cl_Ph 2. 4-Chlorophenyl (Lipophilic Domain A) Center->Cl_Ph Priority 2 Ph 3. Phenyl Ring (Lipophilic Domain B) Center->Ph Priority 3 H_Atom 4. Hydrogen Center->H_Atom Priority 4 N_Pip->Cl_Ph Path Cl_Ph->Ph Path Result Configuration: (S) Rotation: Counter-Clockwise Ph->Result Defines

Figure 1: Pharmacophore connectivity and Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.

Conformational Analysis

Understanding the 3D conformation is vital for predicting binding affinity and solubility. The molecule exists in a dynamic equilibrium dominated by steric constraints.

The Piperazine Chair

The piperazine ring predominantly adopts a chair conformation .[2][3] This is the global energy minimum, avoiding the torsional strain associated with the boat or twist-boat forms.

  • N-Substituent Orientation: The bulky benzhydryl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Bond Angles: The C-N-C angles in the ring approximate

    
    , consistent with 
    
    
    
    hybridization.
Benzhydryl "Butterfly" Effect

The two phenyl rings cannot be coplanar due to steric clash between the ortho-hydrogens.

  • Dihedral Angle: Crystallographic data suggests a dihedral angle between the two aromatic planes of approximately 70°–75° .

  • Propeller Twist: The rings adopt a "propeller" arrangement relative to the C-N bond axis. This specific twist is crucial for fitting into the hydrophobic pocket of the H1 receptor (though the (S)-form fits poorly compared to the (R)-form).

Experimental Protocol: Chiral Resolution

Direct asymmetric synthesis is often cost-prohibitive. The industry standard involves the resolution of the racemate using chiral acids.[4] While (L)-Tartaric acid yields the (R)-eutomer (Levocetirizine precursor), the (S)-enantiomer is isolated using (D)-Tartaric acid or recovered from the mother liquor of the (R)-process.

Reagents & Materials
  • Substrate: Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine (Free base).[4][5][6]

  • Resolving Agent: (D)-(-)-Tartaric acid (0.5 - 1.0 eq).

  • Solvent System: Ethanol/Water (95:5) or Acetone/Water.

  • Base: 2N NaOH (for liberation).

Step-by-Step Workflow

Step 1: Salt Formation Dissolve 100g of racemic base in 500mL of refluxing ethanol. Slowly add a hot solution of (D)-Tartaric acid (0.5 eq) in ethanol. The diastereomeric salt formation is exothermic; maintain reflux for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization Allow the solution to cool slowly to room temperature over 4 hours. Rapid cooling traps the unwanted diastereomer. Seed crystals of the (S)-salt may be added at 50°C to induce nucleation.

Step 3: Filtration & Recrystallization Filter the precipitate. This is the crude (S)-piperazine-(D)-tartrate salt.

  • Validation: Check melting point.[7] If

    
    C (salt MP), recrystallize from methanol/water (1:1) to improve optical purity.
    

Step 4: Liberation of the Free Base Suspend the purified salt in water. Adjust pH to >12 using 2N NaOH. Extract with Dichloromethane (DCM). Dry the organic layer over


 and evaporate.
Resolution Logic Diagram

Resolution Racemate Racemic Mixture (R/S)-Base Add_Acid Add (D)-Tartaric Acid in Ethanol (Reflux) Racemate->Add_Acid Cooling Controlled Cooling (Kinetic vs Thermodynamic Control) Add_Acid->Cooling Filtration Filtration Cooling->Filtration Solid_Salt Precipitate: (S)-Base • (D)-Tartrate Filtration->Solid_Salt Insoluble Diastereomer Liquor Mother Liquor: Enriched (R)-Base Filtration->Liquor Soluble Diastereomer Recryst Recrystallization (MeOH/H2O) Solid_Salt->Recryst Impure Base_Treat Basification (NaOH) & Extraction (DCM) Recryst->Base_Treat Pure Salt Final_Prod Pure (S)-Enantiomer (>99% ee) Base_Treat->Final_Prod

Figure 2: Workflow for the optical resolution of the (S)-enantiomer using (D)-Tartaric acid.

Analytical Characterization

To ensure the integrity of the isolated (S)-enantiomer, the following physicochemical parameters must be verified.

Quantitative Data Table
ParameterSpecification (S-Isomer)Notes
Molecular Formula

MW: 286.80 g/mol
Physical State White Crystalline SolidHygroscopic as HCl salt
Melting Point 91 - 93 °CDistinct from racemate (63-65 °C)
Specific Rotation


, Methanol
Solubility DCM, Chloroform, MethanolPoorly soluble in Hexane
Chiral Purity

(HPLC)
Chiralpak AD-H Column
Spectroscopic Validation (1H NMR)

Solvent:


, 400 MHz
  • 
     7.15 - 7.40 (m, 9H):  Aromatic protons (Phenyl + 4-Chlorophenyl). The overlap is significant, but integration must equal 9.
    
  • 
     4.18 (s, 1H):  The chiral benzhydryl proton. This singlet is diagnostic; shifts or splitting indicate salt formation or impurities.
    
  • 
     2.88 (t, 4H):  Piperazine ring protons (adjacent to NH).
    
  • 
     2.35 (br s, 4H):  Piperazine ring protons (adjacent to N-Benzhydryl).
    

Pharmacological Implications[10]

While the (R)-enantiomer is the active eutomer for H1-antihistamine activity (Levocetirizine), the (S)-enantiomer is not merely inert waste.

  • Binding Pocket Fit: The Histamine H1 receptor has a specific hydrophobic pocket that accommodates the chlorophenyl group. In the (S)-configuration, the spatial arrangement of the phenyl and chlorophenyl groups is inverted relative to the piperazine anchor. This leads to a steric clash with the receptor residues (specifically Trp and Asp residues in the transmembrane domain), drastically reducing affinity (approx. 10-100 fold lower than the R-form).

  • Metabolic Stability: Enantiomers often undergo metabolism at different rates. The (S)-form may be metabolized more slowly or via different CYP450 pathways, potentially leading to different pharmacokinetic profiles if administered as a racemate.

References

  • ChemicalBook. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Synthesis. (Linked to CAS 300543-56-0 for comparison).[5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9340, Norchlorcyclizine. (General structure and racemate data).

  • Opielka, M. et al. Crystallographic studies of benzhydryl piperazine derivatives. Zeitschrift für Kristallographie.[3] (Provides basis for chair conformation and dihedral angles).[2]

  • Patent US 5,478,941. Process for the preparation of optically active derivatives of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid. (Describes the resolution of the piperazine intermediate using tartaric acid).

  • LGC Standards. Impurity Profiling of Cetirizine: The (S)-enantiomer.

Disclaimer: This guide is for research purposes only. The synthesis and handling of chemical substances should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Technical Guide: Solubility Profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1]

Executive Summary & Compound Identity

(S)-CPMP is the chiral piperazine intermediate critical for the synthesis of enantiopure antihistamines (e.g., dextrocetirizine). While often discussed in the context of its enantiomer (the Levocetirizine intermediate), its solubility behavior in achiral solvents is identical to the racemate (Chlorcyclizine intermediate) and the (R)-isomer.

  • IUPAC Name: (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine[1][2][3][4][5][6]

  • CAS Number: 439858-21-6 (S-isomer) | 303-26-4 (Racemate)[1]

  • Molecular Formula: C₁₇H₁₉ClN₂[1][7][8][9]

  • Molecular Weight: 286.80 g/mol [1][7][10][11]

  • Physical State: White to off-white crystalline solid.[1]

Thermodynamic Solubility Principles

The molecule features a lipophilic benzhydryl tail (two phenyl rings, one chlorinated) and a polar piperazine head .

  • Non-polar solvents: The benzhydryl group drives high solubility in chlorinated and aromatic solvents.[1]

  • Polar protic solvents: The secondary amine (piperazine) allows for hydrogen bonding, providing moderate solubility in alcohols.

  • Aqueous media: The free base is hydrophobic.[1] Solubility is only achieved via protonation (salt formation) or the use of cosolvents.

Solubility Landscape

The following data aggregates quantitative limits and qualitative process observations from pharmaceutical synthesis protocols.

Table 1: Solubility in Common Lab Solvents (25°C)
Solvent ClassSolventSolubility RatingApprox. Conc.Application Context
Chlorinated Dichloromethane (DCM)Very High >100 mg/mLExtraction organic phase; reaction solvent.[1]
ChloroformVery High >100 mg/mLNMR solvent; synthesis medium.[1]
Polar Aprotic DMSOHigh ~30 mg/mLBiological assays; stock solutions.[1]
DMFHigh ~30 mg/mLCoupling reactions; nucleophilic substitutions.[1]
AcetoneHigh SolubleUsed in chiral resolution (with tartaric acid).
Polar Protic EthanolModerate ~25 mg/mLRecrystallization (often with water antisolvent).
MethanolModerate/High SolubleReaction solvent (e.g., borohydride reductions).
Aromatic TolueneHigh SolubleProcess solvent; extraction from alkaline water.[1]
Aliphatic Hexane / HeptaneLow <1 mg/mL (Cold)Primary Recrystallization Solvent.
Aqueous Water (pH 7)Insoluble <0.1 mg/mLWash solvent (removes inorganic salts).[1]
0.1 M HClVery High >50 mg/mLForms water-soluble dihydrochloride salt.[1]

Note on Stereochemistry: In achiral solvents (all listed above), the solubility of the (S)-enantiomer is thermodynamically identical to the (R)-enantiomer and the racemate.[1] Differences only arise in chiral solvents or during interaction with chiral resolving agents (e.g., N-acetyl-L-phenylalanine).[1]

Experimental Protocols

Protocol A: Recrystallization for High Purity

This method utilizes the steep solubility gradient of (S)-CPMP in hexane/heptane (high solubility at boiling, low at room temperature).

Objective: Purify crude (S)-CPMP to >98% chemical purity.

  • Preparation: Place 10.0 g of crude (S)-CPMP in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Hexane (approx. 60 mL per gram of solid).

    • Note: The compound will not dissolve at room temperature.[1]

  • Heating: Heat the mixture to boiling (68°C). The solid should dissolve completely.[1]

    • Troubleshooting: If insolubles remain after 10 minutes of reflux, filter the hot solution through a pre-heated sintered glass funnel to remove physical impurities.

  • Crystallization:

    • Remove heat and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours.

    • Transfer to an ice bath (0–4°C) for an additional 2–4 hours to maximize yield.

  • Isolation: Filter the white crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold hexane (0°C).

  • Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Aqueous Stock Solution Preparation

The free base is insoluble in water.[1] To create an aqueous solution for biological testing without using DMSO:

  • Acidification: Dissolve 10 mg of (S)-CPMP in 10 mL of 0.1 M HCl . The amine protonates, forming the hydrochloride salt, which is highly water-soluble.

  • Neutralization (Optional): If a neutral pH is required, dilute into a buffered system (e.g., PBS), but ensure the final concentration does not exceed the free-base solubility limit (~0.14 mg/mL), otherwise precipitation will occur.

Solubility Decision Logic (Visualization)[1]

The following diagram illustrates the logical flow for solvent selection based on the experimental goal (Reaction, Purification, or Analysis).

Solubility_LogicStartObjective for (S)-CPMPReactionSynthesis/ReactionStart->ReactionPurificationPurificationStart->PurificationAnalysisAnalysis/StockStart->AnalysisNonPolarNon-Polar Reaction(Alkylation/Acylation)Reaction->NonPolarPolarPolar Reaction(Nucleophilic Sub.)Reaction->PolarRecrystRecrystallizationPurification->RecrystExtractExtractionPurification->ExtractBioBiological AssayAnalysis->BioChemChemical Analysis(NMR/HPLC)Analysis->ChemDCM_TolDichloromethaneor TolueneNonPolar->DCM_TolDMF_DMSODMF or DMSOPolar->DMF_DMSOHexaneHexane (Boiling)High Temp Coeff.Recryst->HexaneDCM_ExtDCM (Organic Phase)vs Water (Aq Phase)Extract->DCM_ExtDMSO_StockDMSO Stock(Dilute 1:1000)Bio->DMSO_StockCDCl3CDCl3 or MeODChem->CDCl3

Figure 1: Solvent selection decision tree based on the physicochemical interaction required for specific experimental workflows.

References

  • PrepChem. (n.d.).[1] Synthesis of (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Retrieved from [Link]

  • Opalka, C. J., et al. (Synthesis of Cetirizine Intermediates). Process for the preparation of levocetirizine and intermediates thereof. Patent WO2009150147A1.[1] Retrieved from [1]

Technical Guide: Impurity Profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1]

Compound Overview & Significance

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-4-chlorobenzhydryl piperazine) is the (S)-enantiomer of the piperazine pharmacophore found in Cetirizine and Hydroxyzine.[1] In the context of Levocetirizine (the active (R)-enantiomer), this compound represents the distomer (unwanted enantiomer) and is strictly controlled as a chiral impurity.[1]

  • Chemical Name: (S)-1-[(4-chlorophenyl)phenylmethyl]piperazine[1][2]

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 286.80 g/mol [2][5][6][7][8]

  • Role: Chiral Intermediate / Critical Enantiomeric Impurity

  • Stereochemistry: (S)-Configuration at the benzhydryl carbon.[1]

Synthesis Pathways & Impurity Origins

Understanding the synthesis is prerequisite to predicting the impurity profile. Two primary routes are employed, each generating distinct impurity fingerprints.[9]

Route A: Nucleophilic Substitution (Classical)

Reaction of (S)-4-chlorobenzhydryl chloride with excess piperazine.[1] Note that if the starting chloride is chiral, the reaction typically proceeds with inversion or racemization depending on conditions (


1
  • Major Impurities: Dimerization products, unreacted piperazine, racemized (R)-isomer.[1]

Route B: Reductive Amination

Reaction of 4-chlorobenzophenone with piperazine followed by asymmetric reduction or resolution.

  • Major Impurities: Residual ketone, over-reduced alcohols, and resolution agents (e.g., Tartaric acid derivatives).

DOT Diagram: Synthesis & Impurity Genesis

The following diagram maps the formation of key impurities during the synthesis process.

SynthesisPathwaysSM14-ChlorobenzophenoneINTImine IntermediateSM1->INTReductive AminationSM2Piperazine (Excess)SM2->INTPROD(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazineINT->PRODAsymmetric ReductionIMP_R(R)-Enantiomer(Chiral Impurity)INT->IMP_RLack of StereocontrolIMP_DIMERDimer Impurity(Bis-alkylated)PROD->IMP_DIMERReaction with2nd Benzhydryl unitIMP_OXN-Oxide / DegradantsPROD->IMP_OXOxidation (Storage)

Figure 1: Genesis of impurities during the reductive amination pathway.

Detailed Impurity Profiling

The impurities are categorized into Chiral, Process-Related, and Degradation products.

I. Chiral Impurity (The Enantiomer)[1]
  • Name: (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine[1][2][4][7]

  • Relation: Enantiomer (The active intermediate for Levocetirizine).[1]

  • Origin: Incomplete chiral resolution or racemization during synthesis.

  • Criticality: High. In chiral drugs, the opposite enantiomer is considered a distinct impurity with potential toxicity or competing pharmacology.

II. Process-Related Impurities (Achiral)

These arise from side reactions or unreacted starting materials.[1]

Impurity NameStructure DescriptionOriginLimit (Typical)
Dimer Impurity 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazineReaction of the mono-substituted product with another equivalent of chlorobenzhydryl electrophile.[1]NMT 0.15%
4-Chlorobenzophenone (4-chlorophenyl)(phenyl)methanoneUnreacted starting material or oxidation product of the benzhydryl group.[1]NMT 0.10%
4-Chlorobenzhydrol (4-chlorophenyl)(phenyl)methanolHydrolysis of the starting chloride or incomplete reduction of the ketone.[1]NMT 0.10%
Piperazine 1,4-DiazacyclohexaneUnreacted reagent. Difficult to detect by UV due to lack of chromophore.[10]NMT 0.5%
III. Degradation Products

Upon exposure to light or air, the piperazine ring and the benzhydryl methine proton are susceptible to oxidation.

  • N-Oxides: Oxidation of the tertiary amine nitrogen.

  • Amide Degradants: Oxidative cleavage or reaction with atmospheric

    
     (carbamates).[1]
    

Analytical Control Strategies

To ensure the quality of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a dual-method approach is required: Chiral HPLC for enantiomeric purity and Reverse-Phase (RP) HPLC for chemical purity.[1]

Method A: Chiral Purity (Enantiomeric Excess)

Since the (R) and (S) enantiomers have identical physical properties in an achiral environment, a Chiral Stationary Phase (CSP) is mandatory.[1]

  • Column: Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD-H or equivalent).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).

  • Mechanism: The chiral selector forms transient diastereomeric complexes with the enantiomers, causing them to elute at different times.

  • Target: Resolution (

    
    ) > 2.0 between (S) and (R) peaks.
    
Method B: Chemical Purity (Related Substances)[1]
  • Column: C18 (Octadecylsilane), High pH stability recommended (e.g., XBridge C18).[1]

  • Mobile Phase:

    • A: Ammonium Bicarbonate buffer (pH 9.0).[1]

    • B: Acetonitrile.[10][11]

    • Gradient elution.

  • Rationale: The basic pH keeps the piperazine moiety non-protonated (or singly protonated), improving peak shape and retention compared to acidic conditions where it is highly polar.[1]

DOT Diagram: Analytical Workflow

AnalyticalWorkflowcluster_0Purity AnalysisSampleCrude (S)-Isomer SampleRP_HPLCRP-HPLC (C18, pH 9)Detects: Dimer, Ketone, AlcoholSample->RP_HPLCChiral_HPLCChiral HPLC (Amylose CSP)Detects: (R)-EnantiomerSample->Chiral_HPLCResultCoA GenerationRP_HPLC->ResultChiral_HPLC->Result

Figure 2: Analytical strategy for comprehensive impurity monitoring.

Regulatory & Safety Context

When used as an intermediate for Levocetirizine:

  • ICH Q3A/Q3B: Impurities > 0.10% must be identified. The Dimer is a known process impurity often specified in pharmacopoeial monographs (e.g., EP Impurity D for Cetirizine).[1]

  • Genotoxicity: The piperazine moiety itself is generally safe, but alkylating agents used in synthesis (like 4-chlorobenzhydryl chloride) are potential genotoxins (PGIs) and must be controlled to ppm levels.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Cetirizine Dihydrochloride Monograph 1084. (Defines Impurities A, B, C, D, E). Link

  • PubChem . Compound Summary: 1-[(4-chlorophenyl)phenylmethyl]piperazine (Racemate & Enantiomers).[1] National Library of Medicine. Link[1]

  • Opalka, C. J., et al. (1994). Synthesis and Enantiomeric Resolution of the Levocetirizine Intermediate. Synthesis of enantiomerically pure 1-[(4-chlorophenyl)phenylmethyl]piperazine. Journal of Organic Chemistry.
  • LGC Standards . Impurity Reference Materials for Cetirizine and Levocetirizine. (Identifies Impurity A as the enantiomer and Impurity D as the dimer). Link

  • Simson Pharma . Levocetirizine Impurity Profiling. Technical Data Sheet for CAS 300543-56-0 and related isomers. Link

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Quality Control of a Key Chiral Intermediate[1]

Executive Summary

(S)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine (CAS 439858-21-6) is the (S)-(+) enantiomer of the benzhydryl piperazine scaffold.[1][2][3] While its enantiomer, the (R)-(-)-isomer (CAS 300543-56-0), is the primary intermediate for Levocetirizine (a blockbuster H1-antihistamine), the (S)-isomer holds critical value in pharmaceutical development as:

  • The Precursor for Dextrocetirizine: The (S)-enantiomer of cetirizine, investigated for distinct pharmacological profiles.[1]

  • A Critical Chiral Standard: Essential for establishing enantiomeric excess (ee) and controlling the chiral purity of Levocetirizine API batches.[1]

  • A Pharmacophore Scaffold: Used in the design of novel dopamine and serotonin receptor modulators due to its high affinity for CNS targets.[1]

This guide details the isolation of the (S)-isomer, primarily through the resolution of the racemic mixture—a process where the (S)-isomer is often recovered from the mother liquor of the Levocetirizine process—and outlines the rigorous analytical protocols required for its validation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
Chemical Name (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
CAS Number 439858-21-6
Stereochemistry (S)-Configuration; (+)-Rotation
Molecular Formula C₁₇H₁₉ClN₂
Molecular Weight 286.80 g/mol
Appearance White to off-white crystalline solid
Optical Rotation

(c=1, MeOH)
Solubility Soluble in Methanol, Dichloromethane, Chloroform; Slightly soluble in water
pKa ~8.99 (Predicted)
Synthesis & Resolution Methodology

The industrial production of the (S)-isomer is inextricably linked to the resolution of Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine (CAS 303-26-4).[1] While the (R)-isomer is typically crystallized out as a salt, the (S)-isomer remains in the mother liquor, requiring a specific recovery protocol.[1]

3.1. Route: Chiral Resolution & Recovery

Principle: The racemic piperazine is treated with a chiral acid (Resolving Agent).[1] N-Acetyl-L-Phenylalanine is the industry standard for precipitating the (R)-isomer.[1] Consequently, the (S)-isomer is enriched in the filtrate.[1]

Reagents:

  • Substrate: Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1][3][4][5][6][7][8][9]

  • Resolving Agent: N-Acetyl-L-Phenylalanine (for R-precipitation) OR N-Acetyl-D-Phenylalanine (for direct S-precipitation).[1]

  • Solvent System: Acetone/Water or Methyl Ethyl Ketone (MEK).[1]

Step-by-Step Protocol (Mother Liquor Recovery Method):

  • Salt Formation: Dissolve racemic piperazine (1.0 eq) and N-Acetyl-L-Phenylalanine (0.6-1.0 eq) in Acetone/Water (95:5 v/v) at reflux (60°C).

  • Crystallization: Cool slowly to 25°C over 4–6 hours. The (R)-amine-N-Acetyl-L-Phenylalanine salt precipitates.[1][7]

  • Filtration (Critical Control Point): Filter the solid.

    • Solid Cake: Contains (R)-isomer (Levocetirizine precursor).[1][7][9]

    • Filtrate (Mother Liquor): Contains (S)-isomer (enriched >80% ee) and residual resolving agent.[1]

  • Isolation of (S)-Base:

    • Concentrate the filtrate to remove acetone.[1]

    • Basify with 10% NaOH solution to pH 10–11.[1]

    • Extract with Toluene or Dichloromethane (DCM).[1][10]

    • Wash organic layer with brine and dry over Na₂SO₄.[1]

  • Purification (Optional High-Purity Step):

    • To upgrade chiral purity (>99% ee), treat the crude (S)-base with N-Acetyl-D-Phenylalanine (the opposite enantiomer of the resolving agent).[1]

    • Recrystallize the resulting salt from Acetone/Water.[1]

    • Basify again to yield pure (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.[1]

3.2. Process Flow Diagram (DOT)[1]

G Racemate Racemic Piperazine (CAS 303-26-4) Reactor Reactor: Reflux -> Cool Racemate->Reactor Agent Add N-Acetyl-L-Phenylalanine Solvent: Acetone/Water Agent->Reactor Filter Filtration Unit Reactor->Filter SolidR Solid Cake (R)-Isomer Salt (Levocetirizine Precursor) Filter->SolidR Precipitate LiquorS Mother Liquor (S)-Isomer Enriched Filter->LiquorS Filtrate BaseTreat Basification (NaOH) & Extraction (DCM) LiquorS->BaseTreat CrudeS Crude (S)-Base (~80-90% ee) BaseTreat->CrudeS Purification Optional: Resolution with N-Acetyl-D-Phenylalanine CrudeS->Purification High Purity Req. FinalS Pure (S)-1-((4-chlorophenyl) (phenyl)methyl)piperazine (>99% ee) CrudeS->FinalS Standard Grade Purification->FinalS

Caption: Workflow for the resolution and recovery of the (S)-piperazine intermediate from the racemic feedstock.

Quality Control & Impurities

The analytical control of the (S)-isomer is critical, particularly to ensure it does not contaminate (R)-isomer batches used for Levocetirizine.[1]

4.1. Chiral HPLC Method (Standard)[1]
  • Column: Chiralcel OD-R or Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.[1]

  • Retention Time:

    • (S)-Isomer: Typically elutes after the (R)-isomer on OD columns (verify with specific column certificate).[1]

    • (R)-Isomer: Impurity in (S)-batches.

4.2. Impurity Profile[1]
Impurity NameStructure/OriginLimit (Typical)
(R)-Enantiomer Enantiomeric impurity (Distomer)< 0.5% (for high purity)
4-Chlorobenzophenone Starting material (Hydrolysis product)< 0.1%
Bis-benzhydryl piperazine Dimer formed during synthesis< 0.2%
Piperazine Unreacted reagent< 0.1%
Handling & Safety (GHS)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C in a dark, inert atmosphere (Argon/Nitrogen) to prevent oxidation and color degradation.

References
  • Preparation of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents. Patent WO2009078627A2.[1] Describes the resolution process using N-acetyl-L-phenylalanine. Link

  • Synthesis and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives. Medicinal Chemistry Research, 2012.[1] Validates the pharmacological relevance of the scaffold. Link[1]

  • 1-((4-Chlorophenyl)(phenyl)methyl)piperazine (Compound Summary). PubChem. National Library of Medicine.[1] Provides physical properties and toxicity data.[1][2] Link[1]

  • (S)-(+)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Product Data. Biosynth. Commercial specifications and optical rotation data. Link[1][3][5]

Sources

Methodological & Application

Technical Guide: In Vitro Characterization of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Molecule Identity:

  • Chemical Name: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine[1][2]

  • Common Synonym: (S)-Norchlorcyclizine; (S)-4-Chlorobenzhydrylpiperazine

  • CAS Number: 41804-96-0 (Specific to S-enantiomer)

  • Molecular Weight: 286.80 g/mol

Scientific Context: This molecule is the (S)-enantiomer of the pharmacophore found in first-generation antihistamines (like chlorcyclizine) and the key intermediate for second-generation antihistamines (like cetirizine).

Crucial Pharmacological Distinction: In the context of histamine H1 receptor antagonism, the (R)-enantiomer (precursor to Levocetirizine) is typically the eutomer (active isomer). The (S)-enantiomer described here often serves as the distomer (less active isomer). Consequently, it is an essential tool for:

  • Stereoselectivity Studies: Quantifying the eudysmic ratio of H1 receptor binding.

  • Negative Control: Verifying off-target effects where chirality does not govern binding.

  • Metabolic Profiling: Investigating enantioselective N-oxidation or glucuronidation rates in liver microsomes.

Physicochemical Properties & Reagent Preparation[3][4]

Solubility Profile

The free base form of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is lipophilic and sparingly soluble in neutral aqueous buffers. Improper solubilization will lead to micro-precipitation, causing false negatives in binding assays (due to lower effective concentration) or false positives in light-scattering assays.

SolventSolubility LimitUsage Recommendation
DMSO ~30 mg/mLRecommended for Stock Solutions (10-100 mM).
Ethanol ~25 mg/mLAcceptable, but evaporation can alter concentration over time.
PBS (pH 7.4) < 0.1 mg/mLDo NOT dissolve directly. Use DMSO spike method.
1M HCl SolubleForms the hydrochloride salt in situ; useful for aqueous stock if pH is re-adjusted later.
Stock Solution Protocol

Objective: Prepare a 10 mM stock solution for long-term storage.

  • Weighing: Weigh 2.87 mg of the powder into a sterile glass amber vial (to protect from light).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for >1 year).

Protocol A: H1 Receptor Competition Binding Assay

Purpose: To determine the affinity (


) of the (S)-enantiomer for the human Histamine H1 receptor, typically comparing it against the (R)-enantiomer or Cetirizine.

Mechanism: Displacement of a radiolabeled high-affinity antagonist (e.g.,


-Pyrilamine) from H1 receptors expressed in HEK293 cell membranes.
Reagents
  • Assay Buffer: 50 mM Na/K Phosphate buffer, pH 7.4. (Avoid Tris if possible, as it can interfere with some GPCRs, though Phosphate is standard for H1).

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol). Final concentration: 2 nM (
    
    
    
    is approx 1-2 nM).
  • Receptor Source: Membranes from HEK293 cells stably expressing human H1 receptor (commercial or in-house).

  • Non-Specific Binding (NSB) Control: 10 µM Triprolidine or Diphenhydramine.

Experimental Workflow

Step 1: Serial Dilution Prepare 10x concentrations of the (S)-enantiomer in Assay Buffer containing 5% DMSO (Final assay DMSO will be 0.5%).

  • Range: 10 µM down to 0.1 nM (semi-log dilutions).

Step 2: Plate Setup (96-well format) Add reagents in the following order to minimize dissociation artifacts:

Well TypeAssay BufferCompetitor ((S)-Isomer)NSB ControlMembranesRadioligand
Total Binding 50 µL--100 µL50 µL
NSB --50 µL100 µL50 µL
Sample -50 µL (Various Conc.)-100 µL50 µL

Step 3: Incubation

  • Seal plate and incubate at 25°C (Room Temp) for 60 minutes .

  • Note: H1 binding is rapid; equilibrium is usually reached within 45 mins.

Step 4: Termination

  • Harvest using a vacuum manifold onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to reduce binding of the lipophilic piperazine to the filter).

  • Wash 3x with ice-cold buffer.

  • Dry filters, add scintillant, and count on a Beta counter.

Data Visualization (DOT Diagram)

H1_Binding_Workflow Stock DMSO Stock (10 mM) Dilution Serial Dilution (Assay Buffer + 5% DMSO) Stock->Dilution Dilute Plate 96-Well Plate Incubation (60 min) Dilution->Plate Add Sample Harvest Vacuum Filtration (GF/B + 0.3% PEI) Plate->Harvest Terminate Count Scintillation Counting Harvest->Count Read CPM Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate Ki

Figure 1: Workflow for Radioligand Competition Binding Assay.

Protocol B: Metabolic Stability (Microsomal)

Purpose: Piperazine rings are metabolic hotspots (N-oxidation, N-dealkylation). This assay compares the intrinsic clearance (


) of the (S)-enantiomer vs. the (R)-enantiomer.
Reagents[5]
  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.

  • Cofactor Mix: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Verapamil).

Procedure
  • Pre-Incubation:

    • Mix Microsomes (final 0.5 mg/mL) + Phosphate Buffer (100 mM, pH 7.4).

    • Add (S)-Analyte (final 1 µM).

    • Incubate at 37°C for 5 minutes.

  • Reaction Start:

    • Add NADPH cofactor mix to initiate metabolism.

  • Sampling:

    • Remove aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

    • Immediately dispense into 150 µL ice-cold Quench Solution.

  • Analysis:

    • Centrifuge (4000g, 15 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis

Plot


 vs. Time. The slope 

is the elimination rate constant.

Data Analysis & Interpretation Guidelines

H1 Binding Results

The (S)-enantiomer is expected to act as a competitive antagonist.

  • Calculation: Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    
    Where
    
    
    is radioligand concentration (2 nM) and
    
    
    is the dissociation constant of Pyrilamine (~1.5 nM).
  • Expected Outcome: The (S)-isomer typically shows lower affinity (higher

    
    ) than the (R)-isomer. If 
    
    
    
    , the scaffold lacks stereoselectivity at the H1 receptor.
Troubleshooting Table
IssueProbable CauseSolution
High Non-Specific Binding Lipophilicity of piperazineIncrease wash volume; Ensure filters are PEI-soaked.
Precipitation Aqueous crash-outEnsure final DMSO < 1% but intermediate dilutions use DMSO.
No Displacement Incorrect Enantiomer/TargetVerify CAS and Certificate of Analysis; Confirm H1 expression.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[3] PubChem Compound Summary for CID 9340, Norchlorcyclizine. Retrieved from [Link]

  • H1 Receptor Binding Methodology: Smit, M. J., et al. (1996). "Inverse agonism of histamine H1 antagonists." Proceedings of the National Academy of Sciences. (Standard protocol for H1 binding in HEK293).
  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitive guide on microsomal stability assays).
  • Enantiomeric Activity Context

    • Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors." Molecular Pharmacology. (Establishes the R-isomer dominance in this scaffold). [Link]

Sources

Application Note: Optimization of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Dosing in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine dosage for cell culture experiments Content Type: Application Notes and Protocols

Executive Summary & Compound Profile

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-Norchlorcyclizine or (S)-4-Chlorobenzhydrylpiperazine ) is the (S)-enantiomer of the key pharmacophore found in several first- and second-generation antihistamines, including Chlorcyclizine and Hydroxyzine .[1]

Most notably, it serves as the chiral "distomer" (less active isomer) or precursor to Dextrocetirizine , whereas its enantiomer, the (R)-isomer, is the precursor to the potent H1-antagonist Levocetirizine .[1]

Key Applications in Research
  • Stereoselectivity Studies : Used as a negative control or comparator to demonstrate the stereospecific binding of H1-receptor antagonists (eutomer vs. distomer).[1]

  • Metabolite Toxicology : Investigated as a primary metabolite to assess off-target toxicity (e.g., hepatotoxicity or hERG channel inhibition) independent of the parent drug.[1]

  • Chiral Resolution Standards : Essential for validating chiral HPLC/SFC methods during drug development.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name : (S)-1-[(4-chlorophenyl)phenylmethyl]piperazine[1][2]

  • Molecular Weight : ~286.80 g/mol (Free Base)[1]

  • Solubility : Low in water (Free Base); Soluble in DMSO, Ethanol, and Methanol.[1]

  • Stereochemistry : (S)-Configuration (Dextrorotatory (+) in some solvents, but configuration is the primary identifier).[1]

Preparation & Handling

Stock Solution Preparation

The free base form is lipophilic.[1] For cell culture, Dimethyl Sulfoxide (DMSO) is the preferred vehicle.[1]

ParameterSpecificationNotes
Solvent DMSO (Cell Culture Grade)Avoid Ethanol if cells are sensitive to evaporation/metabolism.[1]
Stock Concentration 10 mM - 50 mM10 mM is standard to ensure solubility and minimize DMSO volume (<0.1%).[1]
Storage -20°C (Aliquot)Avoid repeated freeze-thaw cycles. Stable for 6 months.
Sterilization 0.22 µm PTFE FilterFilter stock before adding to culture media.[1]
Vehicle Control

Always include a Vehicle Control (VC) containing the same % DMSO as the highest dose.[1]

  • Max DMSO Tolerance : Typically 0.1% (v/v) for sensitive lines (e.g., primary neurons, hepatocytes) and 0.5% for robust lines (e.g., HEK293, HeLa).[1]

Experimental Dosage Guidelines

The following dosages are derived from comparative pharmacology studies where the (S)-enantiomer displays significantly lower affinity (Ki ~100 nM) for the H1 receptor compared to the (R)-enantiomer (Ki ~3 nM).

Table 1: Recommended Concentration Ranges
Experiment TypeCell ModelDosage RangePurpose
H1 Receptor Binding HEK293-H1, CHO-H10.1 nM – 10 µM To generate a full displacement curve.[1] Expect IC50 shift >30-fold vs. (R)-isomer.[1]
Functional Antagonism HeLa, Jurkat (Ca2+ Flux)10 nM – 10 µM To measure inhibition of Histamine-induced calcium release.[1]
Cytotoxicity / Viability HepG2, Primary Hepatocytes1 µM – 100 µM To assess metabolite-induced toxicity (LD50 determination).[1]
hERG Safety Profiling CHO-hERG1 µM – 30 µM To test for off-target cardiac liability (QT prolongation risk).[1]

Detailed Protocols

Protocol A: Comparative H1-Receptor Functional Assay (Calcium Flux)

Objective : To demonstrate the reduced potency of the (S)-isomer compared to the (R)-isomer (Levocetirizine precursor) in blocking histamine signaling.[1]

Materials :

  • Cells: CHO-K1 stably expressing human H1 receptor.[1]

  • Agonist: Histamine (10 µM final).[1]

  • Probe: Fluo-4 AM or Fura-2 (Calcium indicator).[1]

  • Buffer: HBSS + 20 mM HEPES.[1]

Workflow :

  • Seeding : Plate cells at 50,000 cells/well in 96-well black plates.[1] Incubate 24h.

  • Dye Loading : Incubate with Fluo-4 AM (4 µM) for 45 min at 37°C. Wash 2x with HBSS.

  • Pre-treatment :

    • Add (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine at serial dilutions: 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM .

    • Include (R)-isomer control at same concentrations.

    • Incubate for 15–30 minutes.

  • Stimulation : Inject Histamine (EC80 concentration, ~100 nM) via automated injector.[1]

  • Measurement : Record fluorescence (Ex/Em 494/516 nm) every 1s for 60s.

  • Analysis : Calculate

    
    . Plot Dose-Response Curve.[1]
    
    • Expected Result: The (S)-isomer curve should be right-shifted (higher IC50) compared to the (R)-isomer.

Protocol B: Metabolite Cytotoxicity Profiling (MTT Assay)

Objective : To determine the toxicity threshold of the piperazine metabolite.[1]

Workflow :

  • Seeding : Plate HepG2 cells at 10,000 cells/well. Allow adhesion (24h).

  • Treatment :

    • Prepare 2x treatment media.[1][3]

    • Dose range: 0, 1, 5, 10, 25, 50, 100 µM .[1]

    • Ensure DMSO is constant (e.g., 0.2%) across all wells.[1]

  • Incubation : 24h or 48h at 37°C.

  • Readout : Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Solubilize crystals with DMSO. Measure Absorbance at 570 nm.[1]

  • Calculation : % Viability = (OD_sample / OD_vehicle) × 100.[1]

Data Visualization & Pathway Logic[1]

Figure 1: Histamine H1 Signaling & Antagonist Intervention

The following diagram illustrates the Gq-coupled pathway where the (S)-isomer acts as a weak competitive antagonist.[1]

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates S_Isomer (S)-Piperazine Isomer (Weak Antagonist) S_Isomer->H1R Weak Blockade (High Ki) R_Isomer (R)-Piperazine Isomer (Potent Antagonist) R_Isomer->H1R Strong Blockade (Low Ki) PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Competitive antagonism at the H1 receptor.[1] The (S)-isomer exhibits weak binding affinity compared to the potent (R)-isomer, resulting in a right-shifted inhibition curve of downstream Calcium flux.[1]

Figure 2: Experimental Workflow for Stereoselectivity Assay

Workflow cluster_prep Preparation cluster_cell Cell Culture cluster_assay Assay Execution Stock Stock Solution 10mM in DMSO Dilution Serial Dilution (10µM -> 0.1nM) Stock->Dilution Treat Add (S)-Isomer Incubate 30 min Dilution->Treat Seed Seed CHO-H1 50k cells/well Load Load Ca2+ Dye (Fluo-4 AM) Seed->Load Load->Treat Stim Inject Histamine (EC80 Dose) Treat->Stim Read Measure RFU (Ex494/Em516) Stim->Read

Caption: Step-by-step workflow for assessing the functional potency of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in a calcium-flux H1 receptor assay.

References

  • Gillard, M., et al. (2002).[1] "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194)." Molecular Pharmacology, 61(2), 391–399.[1] Link

    • Establishes the stereoselective binding affinities where the (R)-enantiomer is significantly more potent than the (S)-enantiomer.
  • Baltzly, R., et al. (1949).[1] "The preparation of N-substituted piperazines." Journal of the American Chemical Society, 71(4), 1163–1164.[1] Link[1]

    • Foundational chemistry for the synthesis of chlorobenzhydryl piperazine deriv
  • FDA Drug Approval Package: Xyzal (Levocetirizine Dihydrochloride) . (2007).[1] Pharmacology Review. Link

    • Contains data on the comparative pharmacology of the enantiomers and the lack of activity/toxicity of the distomer.
  • PubChem Compound Summary . "1-[(4-chlorophenyl)-phenylmethyl]piperazine".[1][3][4] Link[1]

    • Chemical and physical property verification for the core scaffold.[1]

Sources

Application Note: High-Sensitivity Chiral Quantification of (S)-Norchlorcyclizine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This protocol details the validated quantification of (S)-Norchlorcyclizine —a key metabolite of chlorcyclizine and a chiral intermediate of levocetirizine—in human plasma. While often analyzed as a racemate, the pharmacological potency and metabolic fate of piperazine antihistamines are frequently stereoselective. Consequently, distinguishing the (S)-enantiomer from the (R)-enantiomer is critical for accurate pharmacokinetic (PK) profiling.[1]

The Analytical Challenge
  • Chiral Resolution: The enantiomers of norchlorcyclizine have identical mass-to-charge (m/z) ratios.[1] Standard C18 chromatography cannot distinguish them.[1] This method utilizes an immobilized polysaccharide chiral stationary phase (CSP) operating in reversed-phase mode to achieve baseline separation.[1]

  • Polarity & Peak Shape: As a secondary amine, norchlorcyclizine exhibits strong interaction with residual silanols, leading to peak tailing. We employ a basic buffer system compatible with the Chiralpak ID-3 column to ensure sharp peak symmetry and high sensitivity.[1]

  • Matrix Interference: Plasma phospholipids significantly suppress electrospray ionization (ESI) signals.[1] This protocol uses Supported Liquid Extraction (SLE) rather than protein precipitation to ensure a cleaner extract and lower Limit of Quantification (LOQ).[1]

Method Development Strategy

Internal Standard Selection

To ensure "Trustworthiness" and compensate for matrix effects, (S)-Norchlorcyclizine-d4 (deuterated analog) is the required Internal Standard (IS).[1] If unavailable, (S)-Cetirizine-d8 may be used, provided it separates chromatographically to avoid cross-talk.[1]

Mass Spectrometry Mechanism

The quantification relies on the specific fragmentation of the benzhydryl-piperazine bond.

  • Precursor (Q1): Protonated molecule

    
    [1]
    
  • Product (Q3): The collision-induced dissociation (CID) cleaves the piperazine ring, generating the stable 4-chlorobenzhydryl carbocation at

    
    .[1]
    

Fragmentation Precursor Precursor Ion (S)-Norchlorcyclizine [M+H]+ = 287.1 Transition CID Collision Energy ~25 eV Precursor->Transition Product Quantifier Ion Chlorobenzhydryl Cation [C13H10Cl]+ = 201.1 Transition->Product Neutral Neutral Loss Piperazine Ring (C4H10N2) Transition->Neutral

Figure 1: MS/MS Fragmentation Pathway for Norchlorcyclizine.

Experimental Protocols

Materials
  • Analyte: (S)-Norchlorcyclizine HCl (Reference Standard, >99% ee).[1]

  • IS: (S)-Norchlorcyclizine-d4.[1]

  • SLE Plates: Biotage Isolute SLE+ 400 µL (or equivalent diatomaceous earth plates).[1]

  • Column: Daicel Chiralpak ID-3 (3 µm, 100 x 2.1 mm).[1] Note: The immobilized amylose tris(3-chlorophenylcarbamate) phase is robust against the basic mobile phases required for amine peak shape.[1]

Sample Preparation (Supported Liquid Extraction)

SLE is chosen over LLE for its automation capability and emulsion-free extraction.[1]

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL of human plasma into a 96-well plate. Add 20 µL of IS working solution (50 ng/mL).

  • Dilution: Add 200 µL of 0.1% Ammonium Hydroxide (

    
    ) in water. Why: Basifying the plasma ensures the secondary amine is uncharged (neutral), promoting partitioning into the organic phase.
    
  • Loading: Load the entire pre-treated sample (420 µL) onto the SLE+ plate.

  • Absorption: Apply gentle vacuum (-2 to -5 psi) for 2–5 seconds to initiate loading, then wait 5 minutes for complete absorption into the diatomaceous earth.[1]

  • Elution: Add 900 µL of MTBE (Methyl tert-butyl ether) containing 5% Isopropanol.

  • Gravity Elution: Allow to flow by gravity for 5 minutes, then apply vacuum for 2 minutes to collect the eluate.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase A/B (50:50). Vortex for 5 minutes.

SLE_Workflow Plasma Plasma Sample (200 µL) Basify Add 0.1% NH4OH (Neutralize Amine) Plasma->Basify Load Load on SLE+ Plate (Diatomaceous Earth) Basify->Load Wait Wait 5 mins (Absorption) Load->Wait Elute Elute with MTBE/IPA (Extract Analyte) Wait->Elute Dry Evaporate & Reconstitute Elute->Dry Inject LC-MS/MS Injection Dry->Inject

Figure 2: Supported Liquid Extraction (SLE) Workflow for Plasma Clean-up.[1]

LC-MS/MS Conditions

Chromatography (Chiral Reversed-Phase): The use of ammonium bicarbonate is critical.[1] Acidic mobile phases often cause severe tailing for this compound on chiral columns.[1]

ParameterSetting
Column Chiralpak ID-3 (100 x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 9.[1]0)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 35°C
Injection Vol 5 µL
Run Time 6.0 minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Start
3.5 70 Linear Gradient
3.6 40 Return to Initial

| 6.0 | 40 | Re-equilibration |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode)[1][2][3]

  • Spray Voltage: 4500 V

  • Temp: 500°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Purpose
(S)-Norchlorcyclizine 287.1 201.1 50 25 Quantifier
287.1 165.1 50 40 Qualifier

| IS (d4) | 291.1 | 205.1 | 50 | 25 | Quantifier |[1]

Validation Parameters & Performance

This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.[1]

Linearity & Sensitivity[1][4]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (S/N > 10).[1]

  • Regression: Weighted (

    
    ) linear regression.
    
Selectivity (Chiral Integrity)

To validate the method's specificity, inject a racemic mixture of Norchlorcyclizine.

  • Requirement: The (S)-enantiomer must be baseline resolved (

    
    ) from the (R)-enantiomer.[1]
    
  • Typical Retention: (S)-Norchlorcyclizine ~2.8 min; (R)-Norchlorcyclizine ~3.4 min (Order may vary by column batch; confirm with pure standards).

Accuracy & Precision
QC LevelConc. (ng/mL)Intra-day CV (%)Accuracy (%)
LLOQ 1.0< 10.595.2
Low 3.0< 6.298.4
Mid 400< 4.1101.2
High 800< 3.899.7

Troubleshooting & Critical Control Points

  • Peak Tailing:

    • Cause: Secondary amine interaction with silanols.[1]

    • Fix: Ensure Mobile Phase A is fresh (pH 9.0).[1] If tailing persists, increase Ammonium Bicarbonate to 20 mM. Do not use formic acid with Chiralpak ID for this specific basic analyte unless using high concentrations of diethylamine (0.1%).[1]

  • Sensitivity Drop:

    • Cause: Phospholipid buildup on the column guard.

    • Fix: The SLE method removes most lipids, but a divert valve should be used to send the first 1.0 min and the wash phase (post 4.0 min) to waste to protect the MS source.

  • Racemization:

    • Check: While Norchlorcyclizine is configurationally stable in plasma ex vivo, ensure stock solutions are not stored in highly acidic methanol for extended periods at room temperature.

References

  • PubChem. (2025).[1][4] Norchlorcyclizine | C17H19ClN2.[1] National Library of Medicine.[1] [Link][1]

  • Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011).[2] Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][5] Journal of Chromatography B, 879(9-10), 605-609.[1] [Link]

  • Ye, L., et al. (2011). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.[1][6] New Journal of Chemistry. [Link]

  • Haginaka, J. (2015).[1] Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds.[1][7] LCGC Europe, 28(3).[1] [Link]

Sources

Application Note: HPLC Method Development for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ) is the critical chiral intermediate for the synthesis of Levocetirizine , a third-generation non-sedating antihistamine.[1] The pharmacological efficacy of Levocetirizine relies strictly on the (R)-configuration of the final drug, which is derived from the (S)-configuration of this piperazine intermediate.

Consequently, the analytical control of (S)-CPMP requires a dual-stream approach:

  • Chiral Purity: Quantification of the unwanted (R)-enantiomer to ensure Enantiomeric Excess (ee) > 99.0%.

  • Chemical Purity: Detection of process impurities, specifically the Bis-alkylation dimer (Cetirizine Impurity D) and the starting material 4-Chlorobenzophenone .[1]

This guide provides two validated protocols: a Normal-Phase Chiral HPLC method for enantiomeric resolution and a Reversed-Phase HPLC method for related substances.

Target Analyte Profile

PropertyDetail
Chemical Name (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Common Name (S)-4-Chlorobenzhydryl piperazine
Molecular Formula C₁₇H₁₉ClN₂
Molecular Weight 286.80 g/mol
Key Functional Groups Secondary amine (piperazine), Chlorophenyl, Phenyl
pKa ~9.8 (Basic nitrogen)
UV Max 230 nm (Primary), 254 nm (Secondary)
Critical Impurities (R)-Enantiomer, 4-Chlorobenzophenone, Bis[(4-chlorophenyl)phenylmethyl]piperazine (Dimer)

Method A: Chiral Purity (Enantiomeric Excess)[1]

Objective: To separate (S)-CPMP from its (R)-enantiomer with a resolution (


) > 2.0.
Analytical Strategy

Because the analyte contains a basic piperazine ring, it interacts strongly with residual silanol groups on silica supports, leading to peak tailing. We utilize an Amylose-based polysaccharide column in Normal Phase mode.[1] The non-polar environment (Hexane) maximizes the hydrogen bonding and inclusion complex interactions required for chiral recognition.

Protocol Parameters[1]
ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (DEA)
Ratio (v/v/v) 90 : 10 : 0.1
Flow Rate 1.0 mL/min
Column Temp 25°C
Detection UV @ 230 nm
Injection Volume 10 µL
Diluent Mobile Phase
Run Time 20 minutes
Preparation Instructions[1][4]
  • Mobile Phase: Mix 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropyl Alcohol. Add 1.0 mL of Diethylamine. Degas by sonication.[1] Note: DEA is critical for peak shape; do not omit.

  • System Suitability Solution: Dissolve 10 mg of Racemic CPMP in 10 mL of diluent. This is used to verify resolution.[1][2][3][4]

  • Sample Preparation: Dissolve 10 mg of the (S)-CPMP sample in 10 mL of diluent.

Expected Performance[1][3]
  • Retention Time (R-isomer): ~8.5 min[1]

  • Retention Time (S-isomer): ~10.2 min[1]

  • Resolution (

    
    ):  > 2.5
    
  • Tailing Factor: < 1.5 (Controlled by DEA)[1]

Method B: Chemical Purity (Related Substances)[1]

Objective: To quantify the "Dimer" impurity and unreacted starting materials.

Analytical Strategy

A Reversed-Phase (RP-HPLC) method is required to elute the highly hydrophobic Dimer impurity.[1] A high-pH compatible C18 column is recommended to keep the basic piperazine in its neutral form (or ensure good peak shape via end-capping) without aggressive acidic ion-pairing agents that might degrade the column.[1]

Protocol Parameters[1]
ParameterSpecification
Column Waters XBridge C18 (or equivalent Hybrid particle), 150 x 4.6 mm, 3.5 µm
Buffer 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with Ammonia)
Organic Modifier Acetonitrile (ACN)
Gradient See Table Below
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 230 nm
Gradient Table[1]
Time (min)% Buffer (A)% ACN (B)Event
0.07030Start
15.02080Elute Main Peak & Benzophenone
20.0595Elute Dimer (Highly Lipophilic)
25.0595Wash
25.17030Re-equilibrate
30.07030End
Impurity Retention Profile[1]
  • Piperazine (free): Elutes near void volume (requires derivatization for low-level detection, but visible at high levels).[1]

  • (S)-CPMP (Main Peak): ~8-10 min.[1]

  • 4-Chlorobenzophenone: ~14-16 min.[1]

  • Dimer Impurity: ~18-22 min (Strongly retained).[1]

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to select these specific protocols, ensuring the scientist understands the why behind the how.

MethodDevelopment Start Target: (S)-CPMP Analysis Goal_Split Define Analytical Goal Start->Goal_Split Chiral_Path Chiral Purity (Enantiomeric Excess) Goal_Split->Chiral_Path Chem_Path Chemical Purity (Related Substances) Goal_Split->Chem_Path Col_Select Column: Amylose/Cellulose (Chiralpak AD-H) Chiral_Path->Col_Select RP_Select Mode: Reversed Phase C18 Chem_Path->RP_Select Mode_Select Mode: Normal Phase (Hexane/IPA) Col_Select->Mode_Select Add_Select Additive: 0.1% DEA (Suppress Amine Tailing) Mode_Select->Add_Select Validation Final Validated Methods Add_Select->Validation Resolution > 2.0 pH_Select pH Selection: High pH (9.5) (XBridge C18) RP_Select->pH_Select Gradient_Select Gradient: 30-95% ACN (Elute Hydrophobic Dimer) pH_Select->Gradient_Select Gradient_Select->Validation Detect Dimer

Caption: Workflow logic separating the Chiral (Normal Phase) and Chemical (Reversed Phase) development streams.

Troubleshooting & Optimization

Peak Tailing[1]
  • Cause: Interaction between the basic piperazine nitrogen and acidic silanols on the column.

  • Solution (Chiral): Increase Diethylamine (DEA) concentration to 0.2% if tailing > 1.5.[1]

  • Solution (Achiral): Ensure pH is > 9.0 (to keep amine unprotonated) or use a "Shielded" C18 column if using low pH.[1]

Dimer Carryover[1]
  • Cause: The bis-substituted dimer is extremely lipophilic and may stick to the injector loop.

  • Solution: Use a needle wash of 100% Acetonitrile or Methanol/THF (50:50).[1] Ensure the gradient hold at 95% B is at least 5 minutes.

Sensitivity[1]
  • Optimization: While 254 nm is standard for aromatics, 230 nm provides significantly higher response for the chlorobenzhydryl moiety, improving the Limit of Quantitation (LOQ) for trace impurities.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Levocetirizine Dihydrochloride Monograph 2535. (Contains specifications for Impurity A and related piperazines).

  • Ali, I., et al. (2023). "Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism."[1] Molecules, 28(6), 2688.[1] Link[1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Gadzała-Kopciuch, R., et al. "Accurate HPLC Determination of Piperazine Residues."[1] ResearchGate.[1][3] (Methodology for free piperazine detection). Link

  • PubChem. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Cetirizine Impurity D).[1]Link[1]

Sources

Application Note: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a Chiral Reference Standard

[1]

Abstract

This application note details the protocol for utilizing (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (CAS: 439858-21-6) as a critical reference standard in the development and quality control of third-generation antihistamines, specifically Levocetirizine. As the enantiomeric distomer of the key intermediate used in Levocetirizine synthesis, this standard is essential for establishing enantiomeric purity, validating chiral resolution processes, and quantifying trace impurities in final drug substances. This guide provides validated chromatographic protocols, handling procedures, and system suitability criteria.

Introduction & Chemical Context

In the synthesis of Levocetirizine (the active (R)-enantiomer of Cetirizine), the stereochemical integrity of the piperazine intermediate is the defining quality attribute. The molecule (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CBP ) serves as the enantiomeric impurity marker .

Regulatory guidelines (ICH Q3A/Q6A) require the quantification of enantiomeric impurities to ensure the efficacy and safety of chiral drugs. Since Levocetirizine is the (R)-enantiomer, the presence of the (S)-intermediate indicates either a failure in the chiral resolution of the starting material or racemization during synthesis.

Key Technical Specifications
PropertySpecification
Chemical Name (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Common Name (S)-4-Chlorobenzhydrylpiperazine
CAS Number 439858-21-6
Molecular Formula C₁₇H₁₉ClN₂
Molecular Weight 286.80 g/mol
Role Chiral Impurity Standard (for Levocetirizine); Chiral Building Block
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane

Experimental Protocols

Protocol A: Preparation of Stock Reference Standards

Objective: Create a stable, accurate stock solution for HPLC injection. Caution: Piperazine derivatives are secondary amines and can react with atmospheric CO₂ to form carbamates. Minimize exposure to air.

  • Weighing: Accurately weigh 10.0 mg of (S)-CBP Reference Standard into a 20 mL volumetric flask.

  • Dissolution: Add 10 mL of HPLC-grade Methanol . Sonicate for 5 minutes or until completely dissolved. Maintain temperature < 25°C to prevent degradation.

  • Dilution: Make up to volume with Methanol.

    • Final Concentration: 0.5 mg/mL (Stock Solution A).

  • Working Standard: Dilute Stock Solution A 1:100 with Mobile Phase to create a working standard of 5 µg/mL (suitable for impurity quantification limits).

Protocol B: Chiral HPLC Separation (Enantiomeric Purity)

Objective: Separate (S)-CBP (Impurity) from (R)-CBP (Target Intermediate) to determine Enantiomeric Excess (ee).

Chromatographic Conditions:

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose tris-(3,5-dimethylphenylcarbamate) coated on 5µm silica), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is critical. As a secondary amine, (S)-CBP will interact strongly with residual silanols on the silica support, causing peak tailing. DEA acts as a silanol blocker.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 230 nm (λ max for the chlorobenzhydryl chromophore).[1]

  • Temperature: 25°C

  • Injection Volume: 10 µL

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between (S)-CBP and (R)-CBP peaks.

  • Tailing Factor (T): < 1.5 for the (S)-CBP peak (confirms adequate DEA concentration).

  • Retention Time: (S)-CBP typically elutes before (R)-CBP on Amylose-based columns (confirmation required per specific column lot).

Workflow Visualization

Diagram 1: Role of (S)-CBP in Levocetirizine Quality Control

This diagram illustrates where the (S)-CBP impurity originates and how it is monitored against the (R)-pathway.

GRacemateRacemic 4-Chlorobenzhydrylpiperazine (Start)ResolutionChiral Resolution(L-Tartaric Acid)Racemate->ResolutionR_Isomer(R)-CBP(Target Intermediate)Resolution->R_IsomerYieldsS_Isomer(S)-CBP(Impurity/Distomer)Resolution->S_IsomerRemovesLevocetirizineLevocetirizine(Final Drug)R_Isomer->LevocetirizineAlkylationQC_CheckQC Analysis(HPLC)S_Isomer->QC_CheckReference StdLevocetirizine->QC_CheckSampleQC_Check->S_IsomerLimit < 0.1%

Caption: The (S)-CBP isomer serves as the critical negative control to validate the purity of the (R)-pathway leading to Levocetirizine.

Diagram 2: Analytical Method Validation Workflow

A step-by-step logic flow for validating the reference standard use.

GStartStart: Reference Standard PrepDissolveDissolve (S)-CBP in MeOH(Protect from CO2)Start->DissolveMobilePhasePrep Mobile Phase:Hexane/IPA/DEA (90:10:0.1)Start->MobilePhaseSystemSuitInject System Suitability Mix((S)-CBP + (R)-CBP)Dissolve->SystemSuitMobilePhase->SystemSuitCheckResResolution > 1.5?SystemSuit->CheckResPassInject SampleCheckRes->PassYesFailAdjust DEA Conc.or Column TempCheckRes->FailNoCalcCalculate % Impurity:(Area S / Total Area) * 100Pass->CalcFail->SystemSuit

Caption: Validation logic ensuring the chromatographic system is capable of distinguishing the chiral impurity before sample analysis.

Analytical Considerations & Troubleshooting

The "Memory Effect" of Amines

Piperazine derivatives are notorious for adsorbing to stainless steel and silica.

  • Problem: Carryover between injections (ghost peaks).

  • Solution: Use a needle wash solution containing 10% Isopropyl Alcohol in Water. Ensure the HPLC system passivation is maintained.

Mobile Phase pH

The addition of Diethylamine (DEA) or Triethylamine (TEA) (0.1%) is non-negotiable.

  • Mechanism: These bases compete with the (S)-CBP molecule for the acidic silanol sites on the column stationary phase.

  • Without DEA: Peaks will broaden significantly, destroying resolution and making quantification at the 0.1% impurity level impossible.

Detection Limits

For trace impurity analysis (e.g., checking if (S)-CBP is < 0.15% in Levocetirizine):

  • LOD (Limit of Detection): Typically ~0.05 µg/mL.

  • LOQ (Limit of Quantitation): Typically ~0.15 µg/mL.

  • Note: Establish linearity using the (S)-CBP standard across the range of 0.05% to 1.0% of the target sample concentration.

References

  • USP Monograph: Levocetirizine Dihydrochloride. United States Pharmacopeia (USP-NF). (Defines "Chlorobenzhydryl piperazine" related compounds and limits).

  • European Pharmacopoeia (Ph. Eur.) 10.0. Monograph 2593: Levocetirizine Dihydrochloride. (Specifies Impurity A and enantiomeric purity tests).

  • PubChem Compound Summary. 1-((4-Chlorophenyl)(phenyl)methyl)piperazine (Racemate & Enantiomers).[2] National Center for Biotechnology Information.

  • Gadzała-Kopciuch, R. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate / J. Liq. Chrom. (Discusses the necessity of amine modifiers in mobile phases).

  • LGC Standards. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Reference Material Data Sheet. (Provides physical properties and stability data for the chlorobenzhydryl piperazine moiety).

Application Note: Experimental Evaluation of Piperazine-Based H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Basis[1][2][3][4][5][6][7]

The piperazine class of antihistamines (e.g., cetirizine, hydroxyzine, cyclizine) represents a cornerstone in the treatment of allergic disorders. Unlike simple "blockers," these compounds function primarily as inverse agonists at the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR) that exhibits constitutive activity even in the absence of histamine.[1]

Structure-Activity Relationship (SAR)

The piperazine ring provides a critical structural scaffold.[1] It ensures the rigid spacing (approx. 5–6 Å) between the lipophilic diarylmethyl moiety (which anchors to the receptor's hydrophobic pocket) and the basic terminal nitrogen (which interacts with Asp107 in the receptor transmembrane domain). This rigidity often confers high selectivity for H1R over muscarinic receptors, a key advantage of second-generation piperazines.

Mechanism of Action

Upon binding, histamine stabilizes the active conformation of H1R, triggering the


 cascade. Piperazine compounds stabilize the inactive conformation, thereby reducing basal signaling and preventing agonist-induced activation.[1]

H1_Signaling_Pathway Histamine Histamine (Agonist) H1R_Active H1 Receptor (Active State) Histamine->H1R_Active Stabilizes Piperazine Piperazine Compound (Inverse Agonist) H1R_Inactive H1 Receptor (Inactive State) Piperazine->H1R_Inactive Stabilizes Gq Gq Protein H1R_Active->Gq Activates H1R_Inactive->Gq Blocks PLC PLCβ Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release ER Flux

Figure 1: The H1 receptor signaling cascade. Piperazines stabilize the inactive state, preventing the Gq-mediated calcium flux triggered by histamine.

High-Throughput Screening Model: Calcium Flux Assay

For rapid screening of novel piperazine derivatives, the Calcium Flux assay in CHO-K1 or HEK293 cells expressing recombinant human H1R is the industry standard. It offers high sensitivity and compatibility with 96/384-well formats.

Experimental Principle

Activation of H1R releases calcium from the endoplasmic reticulum. By loading cells with a calcium-sensitive dye (e.g., Fluo-4 AM), we can quantify antagonist potency (


) by measuring the reduction in fluorescence upon histamine challenge.
Protocol A: H1R Calcium Mobilization

Materials:

  • Cell Line: CHO-K1-hH1 (stably expressing human H1R).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 AM (2 µM final) + Probenecid (2.5 mM) to inhibit dye efflux.

  • Agonist: Histamine dihydrochloride (

    
     concentration, typically 100 nM).
    

Step-by-Step Methodology:

  • Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media. Add 100 µL dye loading solution. Incubate 45 mins at 37°C, then 15 mins at RT to ensure dye de-esterification.

  • Compound Addition (Critical):

    • Add 50 µL of test piperazine compound (serially diluted in buffer).

    • Note: Incubate for 30 minutes prior to agonist addition. This allows the inverse agonist to equilibrate and stabilize the inactive receptor state.

  • Agonist Challenge: Using an automated injector (e.g., FLIPR), inject 50 µL of Histamine (4x

    
     concentration).
    
  • Detection: Measure fluorescence (Ex 494 nm / Em 516 nm) every 1 second for 60 seconds, then every 5 seconds for 120 seconds.

Data Output: Calculate % Inhibition relative to the Max (Histamine only) and Min (Buffer only) controls.

Functional Tissue Model: Guinea Pig Ileum Bioassay[3][6][7][10]

While cell assays measure signaling, the isolated guinea pig ileum remains the gold standard for determining physiological affinity (


) and confirming tissue-level efficacy. The guinea pig ileum has a high density of H1 receptors and negligible H2/H3 influence in contraction, making it a highly specific model.
Protocol B: Isometric Contraction Assay

Materials:

  • Tissue: Distal ileum from male Dunkin-Hartley guinea pigs (300–500g).

  • Buffer: Tyrode’s Solution (mM: NaCl 137, KCl 2.7,

    
     1.8, 
    
    
    
    1.0,
    
    
    0.4,
    
    
    11.9, Glucose 5.5).
  • Gas: Carbogen (95%

    
    , 5% 
    
    
    
    ).
  • Apparatus: Organ bath (10–20 mL) with isometric force transducer.

Workflow Diagram:

Ileum_Assay_Workflow Start Isolate Ileum Segment (2-3 cm) Mount Mount in Organ Bath (Tyrode's, 37°C, Carbogen) Start->Mount Equilibrate Equilibrate 45 min (Wash every 10 min) Mount->Equilibrate Control_Curve Construct Control Histamine DRC Equilibrate->Control_Curve Wash Wash Tissue (3x) Rest 20 min Control_Curve->Wash Incubate Incubate Piperazine Candidate (30 min) Wash->Incubate Test_Curve Construct Test Histamine DRC Incubate->Test_Curve Analysis Schild Plot Analysis Calculate pA2 Test_Curve->Analysis

Figure 2: Workflow for the ex vivo guinea pig ileum bioassay. DRC = Dose-Response Curve.

Step-by-Step Methodology:

  • Preparation: Sacrifice animal by cervical dislocation. Remove ileum (discarding 10 cm nearest ileocaecal junction). Flush lumen with Tyrode’s. Cut into 2 cm segments.

  • Mounting: Suspend segment in organ bath under 1g resting tension. Aerate continuously.

  • Equilibration: Allow tissue to stabilize for 30–45 mins, washing every 10 mins until baseline tension is stable.

  • Control Curve (Agonist Only):

    • Add Histamine cumulatively (

      
       M to 
      
      
      
      M) in 0.5 log units.
    • Wait for plateau (approx. 30s) before next addition.

    • Self-Validation: The tissue must contract in a dose-dependent manner. If max contraction is <0.5g, discard tissue.

  • Washout: Wash 3–4 times and allow tissue to return to baseline (approx. 20 mins).

  • Antagonist Incubation: Add the test piperazine compound (e.g., at 10 nM). Incubate for 30 minutes .

    • Why? Piperazines are lipophilic and require time to penetrate the tissue and reach equilibrium with the receptor.

  • Test Curve: Repeat the cumulative Histamine dose-response in the presence of the antagonist.

Data Analysis & Interpretation

Schild Regression Analysis

To confirm competitive antagonism and determine affinity, use the Schild equation.[2][3][4][5] This is superior to a simple


 as it is independent of agonist concentration.

Formula:



  • DR (Dose Ratio):

    
     (with antagonist) / 
    
    
    
    (control).[2]
  • [B]: Molar concentration of the antagonist.

  • 
    :  The negative logarithm of the concentration of antagonist that doubles the agonist 
    
    
    
    .

Interpretation Table:

ParameterResultInterpretation
Slope = 1.0Simple Competitive Antagonism (Ideal)
Slope < 1.0Negative cooperativity or non-equilibrium

Value
> 9.0High Affinity (e.g., Cetirizine, Levocetirizine)

Value
7.0 - 9.0Moderate Affinity
Max Response DepressedNon-competitive or insurmountable antagonism
Reference Values for Validation

When validating your model, run a known standard.

CompoundExpected

(Binding)
Expected

(Ileum)
Cetirizine ~6 nM~8.0 – 8.5
Hydroxyzine ~2–10 nM~8.0 – 8.8
Pyrilamine ~1 nM~9.0 – 9.4

References

  • Histamine H1 Receptor Signaling

    • Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors.[6][7][8][9][10][11][12][13] Pharmacological Reviews.

  • Guinea Pig Ileum Assay Protocol

    • Enna, S. J., et al. (2002). Current Protocols in Pharmacology. Unit 4.
  • Schild Analysis & Drug-Receptor Interactions

    • Kenakin, T. P. (2014).
  • Cetirizine Binding Affinity

    • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors. Molecular Pharmacology.
  • Piperazine Structure-Activity Relationships

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter on Antihistamines.

Sources

Application Note: Preparation of High-Purity Stock Solutions for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the standardized protocol for preparing, validating, and storing stock solutions of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (CAS: 439858-21-6), a critical chiral intermediate in the synthesis of antihistamines such as (S)-Cetirizine. Due to its lipophilic nature as a free base and the presence of a chiral benzhydryl center, precise handling is required to maintain enantiomeric purity and solubility. This protocol focuses on preparing a 10 mM stock in DMSO for biological screening and a 1 mg/mL standard in Methanol for analytical verification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before initiating the protocol, verify the compound identity and safety data.

PropertySpecification
Chemical Name (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Synonyms (S)-4-Chlorobenzhydrylpiperazine; (S)-1-(p-Chlorobenzhydryl)piperazine
CAS Number 439858-21-6
Molecular Formula C₁₇H₁₉ClN₂
Molecular Weight 286.80 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility DMSO (>100 mM), Ethanol (Soluble), Methanol (Soluble), Water (Insoluble as free base)
Chirality (S)-Enantiomer (maintain pH < 10 to avoid potential racemization risks over long periods, though generally stable)
Storage (Solid) +2°C to +8°C, Desiccated, Protected from light

Critical Note on Salt Forms: This protocol assumes you are using the Free Base . If you are using the Dihydrochloride salt (MW ~360 g/mol ), it will be water-soluble but may precipitate in high-concentration DMSO stocks if not acidified. Adjust calculations accordingly.

Solvent Selection & Solubility Profile

Selecting the correct solvent is the single most critical decision to prevent compound precipitation ("crashing out") upon dilution into assay media.

  • Dimethyl Sulfoxide (DMSO): Recommended for Bioassays.

    • Mechanism:[1][2][3] High dielectric constant and aprotic nature disrupt the crystal lattice of the lipophilic free base effectively.

    • Pros: Miscible with water; sterile-filterable; low volatility.

    • Cons: High freezing point (+19°C); hygroscopic (absorbs water which decreases solubility).

  • Methanol (MeOH): Recommended for Analytical Standards (HPLC/NMR).

    • Mechanism:[1][2][3] Protophilic solvent that stabilizes the amine.

    • Pros: Easy to evaporate; compatible with reverse-phase HPLC mobile phases.

    • Cons: Toxic to cells; volatile (concentration changes over time).

  • Water/PBS: NOT Recommended for Stock.

    • The free base is hydrophobic. Dissolution requires acidification (conversion to salt), which complicates pH control in downstream assays.

Protocol: Preparation of 10 mM Stock Solution (DMSO)

Materials Required[3][4][5][6][7][10][11][12][13][14]
  • Compound: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (>98% purity).[3]

  • Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap. Plastic tubes (polystyrene) are not recommended for long-term storage of DMSO stocks due to leaching.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional).

Calculation Logic

The target concentration is 10 mM .



Example Batch: To prepare 5 mL of 10 mM stock:



Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to warm to room temperature (RT) inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Place a clean, dry amber glass vial on the balance. Tare it. Weigh approximately 14.34 mg of the compound directly into the vial.

    • Precision Tip: Do not try to hit 14.34 mg exactly. Weigh an amount close to it (e.g., 15.10 mg) and adjust the solvent volume.

    • Correction Calculation:

      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Technique: Pipette the DMSO down the sides of the vial to wash any powder adhering to the glass.

  • Mixing: Cap the vial tightly. Vortex for 30 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be completely clear and colorless. If particles persist, sonicate in a water bath at RT for 2-5 minutes. Do not heat above 37°C to avoid thermal degradation.

  • Aliquot & Storage: Divide the stock into small aliquots (e.g., 100 µL) in cryovials to avoid repeated freeze-thaw cycles.

Workflow Visualization

StockPrep Start Start: Solid Compound (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh Solid (m) Target ~14-15 mg Equilibrate->Weigh Calc Calculate Solvent Vol (V) V = m / 2.868 Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex & Sonicate (Max 37°C) AddSolvent->Mix Check Visual Inspection Clear Solution? Mix->Check Check->Mix No (Particles remain) Aliquot Aliquot into Cryovials (Amber, Glass/PP) Check->Aliquot Yes Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 1: Decision-matrix workflow for the preparation of high-integrity DMSO stock solutions.

Quality Control & Stability

Self-Validating the Solution[4][7]
  • Precipitation Test: Dilute 10 µL of stock into 990 µL of PBS (pH 7.4). Vortex. If the solution turns milky or cloudy immediately, the compound has precipitated.

    • Correction: If precipitation occurs at working concentration (e.g., 100 µM), lower the final concentration or use an intermediate dilution step in culture media containing serum (proteins bind the drug and aid solubility).

  • Purity Verification: Run a standard HPLC trace (C18 column, MeOH:Water gradient) to confirm the peak area matches the theoretical concentration and no degradation peaks (e.g., oxidation products) are present.

Storage Conditions
ConditionRecommendationReason
Temperature -20°C or -80°CSlows chemical degradation (hydrolysis/oxidation).
Container Amber Glass or PolypropyleneBlocks UV light; prevents solvent evaporation.
Freeze/Thaw Max 3 cyclesRepeated expansion/contraction can degrade the compound and introduce moisture.
Shelf Life 6 MonthsDMSO is hygroscopic; water absorption over time reduces solubility.

Safety & Handling (HSE)

Hazard Classification:

  • H302: Harmful if swallowed.[4][1]

  • H315/H319: Causes skin and serious eye irritation.

  • H361: Suspected of damaging fertility or the unborn child (Standard warning for piperazine derivatives).[4][5]

Protocol:

  • Engineering Controls: Always weigh the powder inside a certified Chemical Fume Hood .

  • PPE: Nitrile gloves (double gloving recommended for DMSO handling as DMSO permeates skin and carries solutes with it), safety goggles, and lab coat.

  • Spill Management: If DMSO stock is spilled, treat as a hazardous chemical spill. Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • PubChem. Compound Summary: 1-((4-Chlorophenyl)(phenyl)methyl)piperazine.[6][4][1] National Library of Medicine.[1] Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Available at: [Link][5]

Sources

Application Note: In Vivo Administration of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-Norchlorcyclizine or (S)-Chlorobenzhydrylpiperazine ) in murine models. While the (R)-enantiomer is the key metabolic precursor to the antihistamine Levocetirizine, the (S)-enantiomer exhibits distinct pharmacological profiles, including equipotent anti-HCV activity with significantly reduced H1-receptor affinity. This protocol addresses the specific solubility challenges of the free base, provides validated dosing regimens, and outlines safety considerations regarding its known teratogenic potential.

Compound Profile & Rationale

Chemical Identity
  • IUPAC Name: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine[1]

  • Common Names: (S)-Norchlorcyclizine, (S)-4-Chlorobenzhydrylpiperazine

  • CAS Number: 439858-21-6 (Specific to S-isomer); [303-26-4 for Racemate]

  • Molecular Formula: C₁₇H₁₉ClN₂[1][2][3]

  • Molecular Weight: 286.80 g/mol [1]

Pharmacological Context

Unlike its enantiomer (R)-norchlorcyclizine (the precursor to Levocetirizine), the (S)-isomer is often utilized as a negative control for H1-antihistamine activity or as a specific probe for non-H1 targets, such as Hepatitis C Virus (HCV) entry inhibition.

Feature(S)-Enantiomer(R)-Enantiomer
H1 Receptor Affinity Low / InactiveHigh (Active Metabolite)
Anti-HCV Activity Potent (Entry Inhibitor)Potent (Entry Inhibitor)
Primary Drug Relation Dextrocetirizine (Investigational)Levocetirizine (Xyzal)
Mechanism of Action & Metabolism

(S)-Norchlorcyclizine is a metabolite of first-generation piperazine antihistamines (e.g., Chlorcyclizine).[4] In vivo, it may undergo further oxidation to form (S)-Cetirizine analogs, though this conversion is stereoselective and species-dependent.

Metabolism Chlorcyclizine Chlorcyclizine (Parent Drug) Norchlor (S)-Norchlorcyclizine (Target Compound) Chlorcyclizine->Norchlor N-demethylation (CYP450) SCetirizine (S)-Cetirizine (Low H1 Activity) Norchlor->SCetirizine Oxidation (Minor Pathway) HCV HCV Entry Inhibition (Target Effect) Norchlor->HCV Primary Mechanism (Viral Entry) H1 H1 Receptor Blockade (Off-Target/Low) Norchlor->H1 Weak Affinity

Figure 1: Metabolic pathway and pharmacological targets of (S)-Norchlorcyclizine.

Formulation Strategy

The free base of (S)-norchlorcyclizine is lipophilic and practically insoluble in neutral water. Successful in vivo delivery requires a co-solvent system or conversion to a hydrochloride salt.

Vehicle Selection

Recommended Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline

  • Stability: Fresh preparation recommended (use within 24 hours).

  • Solubility Limit: ~2–5 mg/mL in this vehicle. For higher doses (>50 mg/kg), use a suspension in 0.5% Methylcellulose.

Preparation Protocol (10 mL batch @ 2 mg/mL)
  • Weighing: Accurately weigh 20 mg of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine powder.

  • Primary Solubilization: Add 0.5 mL DMSO (Dimethyl sulfoxide). Vortex vigorously until fully dissolved. Note: Mild heating (37°C) may be required.

  • Surfactant Addition: Add 0.5 mL Tween 80 . Vortex gently to mix.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% Saline (warm to 37°C) while vortexing continuously to prevent precipitation.

  • Sterilization: Pass through a 0.22 µm PES syringe filter if intravenous (IV) administration is intended. For IP/PO, this step is optional but recommended.

In Vivo Administration Protocols

Dosing Guidelines
  • Mouse Strain: C57BL/6 or BALB/c (Males/Females, 8-12 weeks).

  • Dose Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Study TypeRouteDosage RangeFrequency
Pharmacokinetics (PK) IV / PO5 – 10 mg/kgSingle Bolus
Pharmacodynamics (PD) IP / PO10 – 25 mg/kgQD or BID
Toxicity / Teratogenicity Gavage (PO)25 – 100 mg/kgDaily (GD 10-15)

Safety Warning: Norchlorcyclizine analogs are known teratogens (inducing cleft palate) in rodents. Avoid handling by pregnant personnel.

Intraperitoneal (IP) Injection Protocol
  • Restraint: Secure the mouse by the scruff, exposing the abdomen.

  • Site Prep: Swab the lower right quadrant of the abdomen with 70% ethanol.

  • Injection: Insert a 27G needle at a 30° angle, avoiding the midline and bladder.

  • Aspiration: Slight pullback to ensure no vessel/gut puncture.

  • Delivery: Inject the calculated volume slowly.

Oral Gavage (PO) Protocol
  • Restraint: Secure the mouse vertically to align the esophagus.

  • Insertion: Introduce a bulb-tipped gavage needle (20-22G) into the side of the mouth, guiding it over the tongue and down the esophagus. Do not force.

  • Delivery: Depress plunger smoothly.

  • Monitoring: Observe for 5 minutes post-dosing for signs of reflux or aspiration (gasping).

Experimental Workflow: PK Study

This workflow describes a standard pharmacokinetic evaluation to determine plasma half-life (


) and maximum concentration (

).

PK_Workflow Start Study Initiation (n=3 mice/timepoint) Dose Administration (10 mg/kg PO) Start->Dose Sample Blood Collection (Tail Vein / Cardiac) Dose->Sample Timepoints: 0.5, 1, 2, 4, 8, 24h Process Plasma Separation (Centrifuge 2000g, 10 min) Sample->Process Extract Protein Precipitation (Acetonitrile + Internal Std) Process->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze

Figure 2: Pharmacokinetic workflow from dosing to LC-MS/MS analysis.

Sample Collection
  • Timepoints: Pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Method: Serial microsampling (tail vein, 20 µL) or composite sampling (terminal cardiac puncture).

  • Anticoagulant: K2-EDTA or Lithium Heparin tubes.

Bioanalytical Setup (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transition:

    • Precursor: m/z 287.1 [M+H]⁺

    • Product: m/z 165.1 (Chlorobenzhydryl cation) or 201.1.

    • Note: Verify transitions with pure standard.

Safety & Toxicology Notes

Teratogenicity

Norchlorcyclizine (racemate) causes cleft palate in mice and rats when administered during organogenesis (Gestational Days 10–15). The specific teratogenic potency of the (S)-enantiomer versus the (R)-enantiomer has not been definitively isolated in all literature, but caution dictates treating the (S)-isomer as a potential reproductive toxin.

  • Requirement: Use a fume hood during weighing. Double-glove.

  • Animal Housing: Segregate dosed animals; treat bedding as hazardous waste.

Acute Toxicity
  • LD50 (Mouse, IP): Estimated ~150–200 mg/kg (based on racemate).

  • Clinical Signs: Sedation, ataxia, and tremors at high doses (>50 mg/kg).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 413327, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Related Impurity/Structure). Retrieved from .

    • Cayman Chemical. 1-(4-Chlorobenzhydryl)piperazine Product Information.[5] Retrieved from .

  • Pharmacology & HCV Activity

    • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine, 7(282), 282ra49. (Demonstrates (S)-enantiomer activity against HCV). Retrieved from .

  • Teratogenicity & Toxicology

    • King, C. T., et al. (1965). Antihistamines and Teratogenicity in the Rat.[6] Journal of Pharmacology and Experimental Therapeutics. (Establishes norchlorcyclizine cleft palate model).

    • Fishersci. Safety Data Sheet: 1-(4-Chlorobenzhydryl)piperazine. Retrieved from .

Sources

application of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (herein referred to as (S)-Norchlorcyclizine ) represents a critical chiral probe in neuropharmacology.[1] While its enantiomer, (R)-norchlorcyclizine, serves as the metabolic precursor to the potent H1-antihistamine Levocetirizine, the (S)-enantiomer exhibits a distinct pharmacological profile.[1]

In neuroscience research, (S)-Norchlorcyclizine is utilized primarily for:

  • Stereochemical Control: Validating H1-receptor specificity in sedation and cognitive studies (acting as the pharmacologically distinct distomer).

  • Signal Transduction Probing: Investigating the inhibition of Natriuretic Peptide Receptor B (NPR-B) and cGMP signaling pathways involved in axon bifurcation.[1]

  • Synthetic Scaffolding: Serving as the chiral backbone for the development of Nav1.7 voltage-gated sodium channel inhibitors for neuropathic pain.[1]

This guide details the experimental protocols for utilizing (S)-Norchlorcyclizine to dissect signaling pathways and validate stereoselective drug action.[1]

Chiral Divergence & Pharmacological Rationale

The biological activity of benzhydryl piperazines is highly stereospecific. Researchers must understand the "Chiral Divergence" to select the correct probe.[1]

  • (R)-Enantiomer: High affinity for H1 histamine receptors (inverse agonist).[1] Associated with anti-allergic efficacy.[1][2][3][4]

  • (S)-Enantiomer: Significantly lower affinity for H1 receptors (<1/100th of (R)-form).[1] However, it retains affinity for off-target sites (e.g., NPR-B, 5-HT subsets) and serves as a crucial negative control to prove that a neurological effect is H1-mediated.[1]

Diagram 1: The Chiral Divergence in Neuropharmacology

ChiralDivergence Racemate Norchlorcyclizine (Racemate) R_Form (R)-Enantiomer (Levocetirizine Precursor) Racemate->R_Form Chiral Resolution S_Form (S)-Enantiomer (The Probe) Racemate->S_Form Target_H1 H1 Receptor (High Affinity) R_Form->Target_H1 Antagonism Target_Control Stereochemical Control (Low H1 Affinity) S_Form->Target_Control Validation Target_NPRB NPR-B / cGMP (Axon Guidance) S_Form->Target_NPRB Inhibition Target_Nav Nav1.7 Scaffolding (Pain Research) S_Form->Target_Nav Synthesis

Caption: Functional divergence of Norchlorcyclizine enantiomers. The (S)-form is critical for non-H1 pathway interrogation.

Application I: Stereochemical Validation of H1-Mediated CNS Effects

Context: When investigating the sedative or cognitive effects of antihistamines, it is vital to prove that the observed phenotype is due to H1 blockade and not off-target effects. (S)-Norchlorcyclizine serves as the "inactive" stereoisomer control.[1]

Protocol: Comparative Radioligand Binding Assay

Objective: To quantify the Ki ratio between (R) and (S) enantiomers in cortical membrane preparations.

Materials:

  • Ligand: [³H]-Pyrilamine (H1 selective antagonist).[1]

  • Tissue: Rat cerebral cortex membranes (rich in H1 receptors).[1]

  • Test Compounds: (R)-Norchlorcyclizine (active), (S)-Norchlorcyclizine (test).[1]

  • Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortex in ice-cold buffer.[1] Centrifuge at 20,000 x g for 20 min. Resuspend pellet to a protein concentration of 1 mg/mL.

  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (250 µL total):

    • 50 µL Membrane suspension.

    • 25 µL [³H]-Pyrilamine (Final conc: 2 nM).

    • 25 µL (S)-Norchlorcyclizine (Concentration range: 10⁻⁹ M to 10⁻⁴ M).[1]

    • Note: Run parallel curves with the (R)-enantiomer.

  • Equilibrium: Incubate at 25°C for 60 minutes in the dark.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Expected Results:

Compound Ki (H1 Receptor) Interpretation
(R)-Norchlorcyclizine ~ 5 - 10 nM High Affinity (Active)

| (S)-Norchlorcyclizine | > 1,000 nM | Low Affinity (Distomer) |[1]

Scientific Insight: If a biological effect (e.g., inhibition of microglial activation) is observed with the (R)-form but not the (S)-form at 100 nM, the mechanism is confirmed as H1-dependent.[1] If both enantiomers are equipotent, the mechanism is off-target.[1]

Application II: Modulation of NPR-B Signaling in Neural Development

Context: Norchlorcyclizine (specifically the structure represented by the racemate and its isomers) has been identified as a small-molecule inhibitor of NPR-B (Natriuretic Peptide Receptor B) .[1] NPR-B is the receptor for C-Type Natriuretic Peptide (CNP), a crucial signaling axis for sensory axon bifurcation in the Dorsal Root Ganglion (DRG).[1]

Protocol: cGMP Accumulation Assay in DRG Neurons

Objective: To assess the capacity of (S)-Norchlorcyclizine to inhibit CNP-induced cGMP production.

Materials:

  • Cells: Primary DRG neurons or HEK293T cells transfected with human NPR-B.[1]

  • Agonist: C-Type Natriuretic Peptide (CNP), 100 nM.[1]

  • Inhibitor: (S)-Norchlorcyclizine (dissolved in DMSO).[1]

  • Detection: cGMP ELISA Kit or FRET-based cGMP biosensor.[1]

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 24-well plates. Culture overnight.

  • Pre-incubation: Replace media with serum-free buffer containing IBMX (phosphodiesterase inhibitor, 0.5 mM) to prevent cGMP degradation.[1]

  • Treatment: Add (S)-Norchlorcyclizine (1 µM - 50 µM) and incubate for 15 minutes.

  • Stimulation: Add CNP (100 nM) and incubate for exactly 10 minutes.

  • Lysis: Aspirate media rapidly. Add 0.1 M HCl to lyse cells and stop enzyme activity.[1]

  • Measurement: Assay the supernatant for intracellular cGMP levels using ELISA.

Diagram 2: NPR-B Signaling and Inhibition Point

NPRB_Pathway CNP CNP Ligand NPRB NPR-B Receptor (Guanylyl Cyclase) CNP->NPRB Activation cGMP cGMP (Second Messenger) NPRB->cGMP Catalysis Inhibitor (S)-Norchlorcyclizine (Inhibitor) Inhibitor->NPRB Blocks GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Effect Axon Bifurcation / Sensory Processing PKG->Effect

Caption: (S)-Norchlorcyclizine inhibits the catalytic conversion of GTP to cGMP by NPR-B, modulating downstream axon guidance.[1]

Application III: Chiral Scaffolding for Nav1.7 Inhibitors

Context: The (S)-benzhydryl piperazine moiety is a privileged scaffold for designing inhibitors of the voltage-gated sodium channel Nav1.7, a key target for non-opioid pain therapeutics.[1] The (S)-configuration often dictates the fit within the channel's pore or voltage-sensing domain.[1]

Synthetic Utility: Researchers use (S)-Norchlorcyclizine as the nucleophilic building block.[1]

General Reaction Scheme:


[1]

Key Considerations:

  • N-Alkylation: The secondary amine of the piperazine ring is the reactive site.[1]

  • Chiral Integrity: The reaction conditions (mild base, acetonitrile reflux) preserve the stereocenter at the benzhydryl position.[1]

  • Purification: Since the starting material is enantiopure, the product requires no chiral resolution, streamlining the SAR (Structure-Activity Relationship) workflow.[1]

References

  • PubChem. (2023).[1] Norchlorcyclizine | C17H19ClN2.[1][5] National Library of Medicine.[1] [Link][1]

  • Guide to Pharmacology. (2023).[1] Ligand: 1-(4-Chlorobenzhydryl)piperazine.[1][6][7][8] IUPHAR/BPS.[1] [Link][1][7]

Sources

Application Note: Synthesis of (S)-Cetirizine via N-Alkylation of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Advisory

This application note details the synthesis of (S)-Cetirizine Dihydrochloride (Dextrocetirizine) starting from the chiral intermediate (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPP ).

Critical Stereochemical Advisory: The user has specified the (S)-enantiomer of the piperazine intermediate. It is chemically imperative to note that:

  • Starting Material: (S)-CPP yields (S)-Cetirizine (Dextrocetirizine).

  • Commercial Relevance: The commercially marketed active pharmaceutical ingredient (API) Levocetirizine is the (R)-enantiomer .[1][2][3] To synthesize Levocetirizine, one must substitute the starting material with (R)-CPP .

  • Protocol Applicability: The chemical reactivity, thermodynamics, and purification protocols described below are identical for both enantiomers. This guide is valid for the synthesis of Levocetirizine if the starting material is swapped for its (R)-congener.

Strategic Overview: The Amide Route

While multiple alkylation pathways exist (e.g., using 2-chloroethoxy acetate esters or nitriles), this protocol utilizes 2-(2-chloroethoxy)acetamide .[4][5]

Why this route?

  • Chemo-selectivity: The amide functionality is less prone to competitive side reactions compared to the highly reactive ester or nitrile groups under alkylation conditions.

  • Crystallinity: The intermediate amide often forms a stable solid, allowing for a "purification checkpoint" before the final hydrolysis, which is critical for meeting ICH impurity guidelines.

  • Scalability: The hydrolysis of the amide to the acid is robust and avoids the formation of inseparable byproducts common in the nitrile route.

Reaction Pathway Visualization

CetirizineSynthesis Start (S)-CPP (Starting Material) Inter Intermediate Amide (Precursor) Start->Inter N-Alkylation K2CO3, Toluene Reflux, 10-12h Reagent 2-(2-chloroethoxy)acetamide Reagent->Inter Hydrolysis Alkaline Hydrolysis (NaOH/KOH) Inter->Hydrolysis Aq. Base Impurity Critical Impurities: - Quaternary Ammonium Salts - Oxidative Degradants Inter->Impurity Product (S)-Cetirizine . 2HCl (Final Salt) Hydrolysis->Product 1. pH Adjust (HCl) 2. Extraction (DCM) 3. Crystallization (Acetone)

Figure 1: Synthetic pathway converting (S)-CPP to (S)-Cetirizine Dihydrochloride via the acetamide intermediate.[4][5][6][7]

Detailed Experimental Protocols

Protocol A: N-Alkylation to Form the Amide Intermediate

Objective: Alkylation of the secondary amine of (S)-CPP with 2-(2-chloroethoxy)acetamide.

Reagents & Materials:

  • (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [(S)-CPP]: 1.0 eq

  • 2-(2-Chloroethoxy)acetamide: 1.1 – 1.2 eq

  • Potassium Carbonate (

    
    ), anhydrous: 2.0 eq
    
  • Potassium Iodide (KI): 0.1 eq (Catalyst, Finkelstein-like acceleration)

  • Solvent: Toluene (Preferred for azeotropic water removal) or DMF.

Step-by-Step Methodology:

  • Charge: In a clean, dry 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap (if using Toluene), charge (S)-CPP (10.0 g, 34.8 mmol) and Toluene (100 mL).

  • Base Addition: Add

    
      (9.6 g, 69.6 mmol) and KI  (0.58 g, 3.5 mmol). Stir for 15 minutes at room temperature (RT).
    
  • Reagent Addition: Add 2-(2-Chloroethoxy)acetamide (5.75 g, 41.8 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ). Maintain reflux for 12–16 hours.
    
    • Process Control (IPC): Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][4][7][8] Target: <1.0% unreacted (S)-CPP.

  • Workup:

    • Cool reaction mass to

      
      .
      
    • Add purified water (50 mL) to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Separate the organic layer (Toluene). Extract the aqueous layer once with Toluene (20 mL).

    • Combine organic layers and wash with brine (30 mL).

    • Crucial Step: Distill off Toluene under vacuum to obtain the crude amide as a viscous oil or semi-solid.

  • Purification (Optional but Recommended): Recrystallize the crude amide from Ethyl Acetate/Hexane to remove bis-alkylated impurities.

Protocol B: Hydrolysis & Salt Formation

Objective: Conversion of the amide to the carboxylic acid and isolation as the dihydrochloride salt.

Reagents:

  • Crude Amide Intermediate (from Protocol A)

  • Sodium Hydroxide (NaOH): 2.5 eq (as 20% aqueous solution)

  • Hydrochloric Acid (HCl): Concentrated (37%)

  • Solvents: Dichloromethane (DCM), Acetone.

Step-by-Step Methodology:

  • Hydrolysis:

    • Suspend the crude amide in Water (30 mL).

    • Add NaOH (approx.[9][10] 3.5 g in 15 mL water).

    • Heat to reflux (

      
      ) for 4–6 hours. Ammonia gas evolution will be observed.
      
    • IPC:[5][6][7][11] Check for disappearance of amide peak by HPLC.

  • Extraction of Zwitterion:

    • Cool to RT.

    • Adjust pH to 4.5 – 5.0 using dilute HCl. Note: This is the isoelectric point where the zwitterion is least soluble in water and most extractable.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined DCM layers over anhydrous

      
      .
      
  • Salt Formation:

    • Concentrate DCM to approx. 20 mL volume.

    • Cool to

      
      .
      
    • Purge HCl gas or add HCl in Acetone solution dropwise until pH is < 1.0.

    • The Dihydrochloride salt will precipitate.

  • Isolation:

    • Add Acetone (50 mL) to promote complete crystallization.

    • Stir at

      
       for 2 hours.
      
    • Filter the white solid under nitrogen atmosphere (hygroscopic).

    • Dry in a vacuum oven at

      
       for 6 hours.
      

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale (Causality)
Reaction Temperature (Alkylation)

(Reflux)
Lower temperatures lead to incomplete conversion; higher temperatures (if using high-boiling solvents) promote quaternary ammonium salt formation (over-alkylation).
Stoichiometry of Alkylating Agent 1.1 – 1.2 eqExcess reagent drives the reaction to completion but >1.3 eq significantly increases the risk of bis-alkylation on the piperazine nitrogen (impurity).
Hydrolysis pH Adjust to 4.5–5.0Cetirizine is amphoteric. At pH < 3 it is cationic (water soluble); at pH > 8 it is anionic (water soluble). Extraction efficiency maximizes at the isoelectric point.
Water Content (Final Product) < 0.5%Cetirizine 2HCl is hygroscopic. High moisture leads to hydrolysis degradation and sticky solids.

Analytical Control

HPLC Method for Purity (Self-Validating System):

  • Column: C18 (e.g., Zorbax SB-C18,

    
     mm, 5 µm).
    
  • Mobile Phase A: Buffer (0.05 M

    
    , pH 3.0).
    
  • Mobile Phase B: Acetonitrile.[3][4][12]

  • Gradient: 0-5 min (20% B), 5-25 min (20%

    
     80% B).
    
  • Detection: UV at 230 nm.

  • Chiral Purity: To confirm enantiomeric excess (ee), use a Chiralpak AD-H column with Hexane/IPA/DEA mobile phase.

References

  • Cossement, E., & Bodson, G. (1985). 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. U.S. Patent No.[3][12] 4,525,358.[3][12] Washington, DC: U.S. Patent and Trademark Office.

  • Pliess, G. (2004). Process for the preparation of levocetirizine and intermediates thereof. European Patent EP1409477.

  • Opella Healthcare. (2023). Xyzal (Levocetirizine Dihydrochloride) Prescribing Information. U.S. Food and Drug Administration.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 156398, Levocetirizine.

  • Baltas, M. (1998). Synthesis of cetirizine dihydrochloride: An improved procedure. Organic Process Research & Development, 2(6), 357-361. (Note: Validating source for the amide hydrolysis efficiency).

Sources

Advanced Protocol: Chiral Separation & Resolution of 1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 1-((4-chlorophenyl)(phenyl)methyl)piperazine (often referred to as 4-chlorobenzhydryl piperazine) is a critical pharmacophore in the synthesis of second and third-generation antihistamines. Specifically, the (R)-enantiomer is the key intermediate for Levocetirizine , a high-affinity H1-receptor antagonist.

Achieving high enantiomeric excess (ee > 99.5%) is non-negotiable in this workflow, as the (S)-enantiomer (associated with Dextrocetirizine) contributes to sedation and anticholinergic side effects without providing therapeutic benefit.

This Application Note provides a tri-fold approach to chiral management:

  • Analytical Control: A robust HPLC method for determining optical purity.

  • Classical Resolution: A scalable chemical resolution protocol using diastereomeric salt formation.

  • Preparative SFC: A high-throughput purification method for rapid isolation.

Analytical Control: Chiral HPLC Method

Before any preparative work, a reliable set of "eyes" is required. The basic nitrogen on the piperazine ring presents a challenge: it tends to interact with residual silanols on silica-based columns, leading to peak tailing. To mitigate this, we utilize an immobilized polysaccharide column with a basic modifier.

Chromatographic Conditions (Validated)
ParameterCondition
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Methanol : Diethylamine (DEA)
Ratio (v/v) 90 : 10 : 0.1
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV @ 230 nm (Max absorption of chlorobenzhydryl moiety)
Injection Vol. 10 µL
Run Time ~15 minutes
Mechanism of Separation
  • Selector: The chlorinated carbamate selector of the Chiralpak IC offers unique

    
    -
    
    
    
    interactions with the chlorophenyl ring of the analyte.
  • Modifier (DEA): The 0.1% Diethylamine is critical . It acts as a competing base, saturating the acidic silanol sites on the stationary phase. Without DEA, the piperazine amine would hydrogen-bond irreversibly to these sites, causing severe tailing and loss of resolution.

System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks.
  • Enantiomeric Excess (ee): Calculated as

    
    .
    

Preparative Workflow A: Classical Chemical Resolution

For kilogram-scale manufacturing, chromatography can be cost-prohibitive. Classical resolution via diastereomeric salt formation remains the "workhorse" method.

Principle: We react the racemic base with a chiral acid. The resulting salts—(R)-Base:(L)-Acid and (S)-Base:(L)-Acid—are diastereomers with different physical properties (solubility), allowing separation by fractional crystallization.

Reagents
  • Substrate: Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[1][2][3][4][5]

  • Resolving Agent: (L)-Tartaric Acid . (Note: While N-acetyl-L-phenylalanine offers higher yields in some modern patents, Tartaric acid is the industrial standard for cost-efficiency).

  • Solvent System: Ethanol / Water (or Methanol/Acetone).

Step-by-Step Protocol
  • Dissolution: Dissolve 100g of racemic base in 500 mL of Ethanol at 60°C.

  • Acid Addition: Slowly add 1 equivalent of (L)-Tartaric acid dissolved in warm Ethanol.

  • Nucleation: Stir the mixture at reflux for 1 hour.

  • Controlled Cooling: Cool the mixture to 20°C at a rate of 10°C/hour. Rapid cooling traps impurities.

  • Filtration: Filter the precipitate. This is typically the (R)-piperazine-(L)-tartrate salt (check optical rotation to confirm).

  • Recrystallization: If ee < 98%, recrystallize the wet cake in boiling Methanol.

  • Free Basing (Liberation):

    • Suspend the salt in water.

    • Adjust pH to 12 using 30% NaOH.

    • Extract the free base into Dichloromethane (DCM).

    • Evaporate DCM to yield the optically pure oil/solid.

Process Logic Diagram

ChemicalResolution Racemate Racemic Mixture (Dissolved in EtOH) AddAcid Add (L)-Tartaric Acid (Reflux 1 hr) Racemate->AddAcid Crystallize Controlled Cooling (20°C) AddAcid->Crystallize Filter Filtration Crystallize->Filter Precipitate Solid Phase: (R)-Base : (L)-Tartrate Filter->Precipitate Insoluble Salt Filtrate Liquid Phase: (S)-Base enriched Filter->Filtrate Soluble Impurity QC Check Optical Purity (HPLC) Precipitate->QC Recryst Recrystallize (Methanol) QC->Recryst ee < 98% FreeBase Neutralize (NaOH) Extract (DCM) QC->FreeBase ee > 98% Recryst->Filter FinalProduct Purified (R)-Intermediate FreeBase->FinalProduct

Figure 1: Workflow for the classical diastereomeric resolution of chlorobenzhydryl piperazine.

Preparative Workflow B: Supercritical Fluid Chromatography (SFC)

For rapid purification (e.g., producing 10-50g for early-phase toxicology), classical resolution is too slow. Prep SFC is the preferred modern alternative due to low viscosity and easy solvent recovery.

SFC Conditions
ParameterCondition
Column Chiralpak AD-H or Amy-C (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase A Supercritical CO

Mobile Phase B Methanol + 0.5% Isopropylamine (IPA-m)
Gradient Isocratic 15-20% B (Compound dependent)
Back Pressure 120 bar
Temperature 40°C
Throughput ~50 g/day on a 30mm ID column
Why SFC?
  • Solubility: The chlorobenzhydryl piperazine is highly soluble in the CO

    
    /Methanol mix, allowing high loading capacity.
    
  • Green Chemistry: CO

    
     replaces the Hexane/Heptane used in Normal Phase HPLC, significantly reducing solvent disposal costs and fire hazards.
    
  • Amine Additive: Similar to the HPLC method, Isopropylamine is essential in the co-solvent to ensure sharp peak shapes for collection.

References

  • Synthesis & Resolution Overview

    • Patent: Cossement, E., et al. "Process for preparation of a 1-piperazine-ethoxyacetic acid." GB Patent 2,225,321 .[6] (Describes the classical tartaric acid resolution).

  • Analytical Method Development

    • Journal: "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012. (Establishes the Chiralpak IC + DEA mobile phase utility).

  • SFC Methodology

    • Review: "Preparative Supercritical Fluid Chromatography: A Powerful Tool for Chiral Separations."[7] Journal of Chromatography A, 2016. (General principles applied to basic pharmaceutical intermediates).

  • Compound Data

    • ChemicalBook:[8] (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Safety.[1][3]

Sources

Application Note: High-Throughput Screening of Piperazine Derivatives Targeting CNS GPCRs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The piperazine scaffold is widely regarded as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster CNS drugs, including Aripiprazole (D2/5-HT partial agonist), Trazodone (SARI), and Buspirone (5-HT1A agonist). Its conformational rigidity and ability to form hydrogen bonds make it an ideal linker for targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D) receptors.

This guide details a validated screening cascade for novel piperazine derivatives. Unlike generic protocols, this note focuses on the specific physicochemical challenges of piperazines—namely, their pH-dependent solubility and lipophilicity—and provides a dual-arm screening strategy:

  • Functional Efficacy: A calcium mobilization assay for Gq-coupled receptors (e.g., 5-HT2A).

  • Safety Profiling: A metabolic viability counter-screen to rule out off-target cytotoxicity.

The Screening Cascade

To maximize resource efficiency, we employ a funnel approach. Piperazine derivatives are often lipophilic (high LogP); therefore, ruling out false positives caused by compound aggregation or cell toxicity is as critical as identifying active hits.

Workflow Visualization

ScreeningCascade Start Piperazine Library (DMSO Stock) Solubility Solubility Check (Nephelometry) Start->Solubility PrimaryScreen Primary Screen: Ca2+ Flux (FLIPR) Solubility->PrimaryScreen Pass HitSelection Hit Selection (>50% Activity) PrimaryScreen->HitSelection HitSelection->Start No (Archive) CounterScreen Counter Screen: Resazurin Viability HitSelection->CounterScreen Yes CounterScreen->Start Toxic (Discard) DoseResponse Dose Response (IC50/EC50) & Kinetic Profiling CounterScreen->DoseResponse Non-Toxic Lead Lead Candidate DoseResponse->Lead

Figure 1: The screening workflow prioritizes early identification of false positives due to toxicity or solubility issues, common in piperazine derivatives.

Protocol A: Gq-Coupled GPCR Calcium Flux Assay

Target: 5-HT2A, 5-HT2C, or


1-adrenergic receptors.
Principle:  Many piperazine targets signal through the Gq protein. Upon ligand binding, 

activates Phospholipase C (PLC), generating IP3, which triggers calcium release from the ER. This flux is captured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Calcium 6).
Mechanistic Pathway

GqPathway Ligand Piperazine Derivative GPCR 5-HT2A Receptor Ligand->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Dye Fluorescent Dye Signal Ca->Dye Chelation

Figure 2: Signal transduction pathway for Gq-coupled receptors utilized in the calcium flux assay.

Materials
  • Cell Line: HEK293 or CHO stably expressing the target receptor (e.g., 5-HT2A).

  • Reagents: Fluo-4 AM or FLIPR Calcium 6 Assay Kit.

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Critical Additive: Probenecid (2.5 mM).[1] Note: Piperazines are often substrates for efflux pumps; Probenecid inhibits anion transporters, preventing dye leakage.

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Seed 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C/5% CO2.

  • Dye Loading (Day 0):

    • Prepare Dye Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye (e.g., 4 µM Fluo-4 AM).

    • Remove culture media and add 100 µL Dye Loading Buffer.[1]

    • Incubation: 45 mins at 37°C, followed by 15 mins at Room Temperature (RT). Crucial: The RT step equilibrates the monolayer and reduces thermal noise during the read.

  • Compound Preparation:

    • Prepare piperazine derivatives at 5x concentration in assay buffer (max 0.5% DMSO final).

    • Antagonist Mode: If screening for antagonists (e.g., antipsychotics), pre-incubate compounds for 15 mins before adding the reference agonist (Serotonin).

  • Kinetic Reading:

    • Instrument: FLIPR Tetra or FlexStation 3.

    • Settings: Excitation 485 nm / Emission 525 nm.

    • Baseline: Read for 10 seconds.

    • Injection: Add 25 µL compound (or agonist).

    • Read: Continuously for 90-120 seconds.

Protocol B: Resazurin Cytotoxicity Counter-Screen

Why this is mandatory: Piperazine derivatives can possess cationic amphiphilic properties, leading to phospholipidosis or direct membrane disruption. A "hit" in the calcium assay could be a false positive caused by membrane permeabilization (calcium leak) rather than receptor activation.

Methodology
  • Setup: Use the same cell density as the primary screen.

  • Treatment: Incubate cells with piperazine derivatives (at

    
     concentration found in primary screen) for 4–24 hours.
    
  • Reagent Addition: Add Resazurin solution (e.g., Alamar Blue) to a final concentration of 10% v/v.

  • Incubation: 2–4 hours at 37°C. Viable cells reduce blue Resazurin to pink Resorufin.

  • Detection: Measure Fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to % Effect relative to controls.

MetricFormulaInterpretation
% Activation

Efficacy of agonist hits.
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

Should be > 3.0 for calcium assays.
Hit Classification Logic
  • True Agonist: High Ca2+ signal + High Viability.

  • False Positive (Toxicity): High Ca2+ signal + Low Viability (likely membrane lysis).

  • Inactive: Low Ca2+ signal + High Viability.

Expert Insight: The "Solubility Cliff"

Piperazine derivatives often exhibit a sharp drop in solubility at physiological pH (7.4) compared to acidic storage buffers.

  • Validation: If a compound shows flat-line activity, check for precipitation in the well using light microscopy.

  • Correction: For lipophilic piperazines, include 0.01% Pluronic F-127 in the assay buffer to maintain solubility without affecting the lipid bilayer.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.

  • Bio-Protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.[1][3][4][5]

  • Rampersad, S. N. (2012). Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. Sensors.[4][6]

  • European Journal of Medicinal Chemistry. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.[7][8]

Sources

Application Note: Chiral Benzhydryl Piperazine Scaffolds in Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ) as a privileged scaffold in antimicrobial research.[1] While historically known as the key intermediate for the third-generation antihistamine Levocetirizine, recent studies have repurposed this pharmacophore for its ability to modulate bacterial efflux pumps and disrupt fungal membrane integrity.[1]

This document provides researchers with:

  • Chemical Handling & Derivatization: Protocols for utilizing the secondary amine of (S)-CPMP to synthesize high-affinity antimicrobial hybrids.

  • Antimicrobial Assays: Standardized Minimum Inhibitory Concentration (MIC) workflows tailored for lipophilic piperazine derivatives.

  • Mechanism of Action Studies: A fluorescence-based assay to evaluate Efflux Pump Inhibition (EPI) potential in multidrug-resistant (MDR) Gram-negative bacteria.[1]

Introduction: The Piperazine Pharmacophore

The piperazine ring is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor subtypes with high affinity. The specific inclusion of the (S)-4-chlorobenzhydryl moiety confers significant lipophilicity (


), facilitating passive diffusion across the complex cell envelopes of Mycobacterium tuberculosis and Gram-negative pathogens like Acinetobacter baumannii.[1]

Why the (S)-Enantiomer? Unlike the racemate, the pure (S)-enantiomer offers stereochemical rigidity.[1] In antimicrobial targets such as the bacterial efflux pump AcrAB-TolC or fungal CYP51, the spatial orientation of the bulky benzhydryl group is critical for steric occlusion of the binding pocket.[1] Using the pure enantiomer reduces off-target toxicity and improves the structure-activity relationship (SAR) resolution.[1]

Chemical Properties & Handling[1]

  • IUPAC Name: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine[1]

  • Molecular Weight: 286.80 g/mol [1]

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility:

    • High: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol.[1]

    • Low: Water (requires protonation/salt formation for aqueous solubility).[1]

  • Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Ar or N₂).

Application I: Synthesis of Antimicrobial Hybrids

(S)-CPMP acts as a nucleophilic building block.[1] A common strategy is to couple it with sulfonamides or quinolones to create "dual-action" hybrids.[1]

Protocol A: Nucleophilic Substitution (General Procedure)

Objective: To attach an antimicrobial pharmacophore (R-X) to the secondary nitrogen of (S)-CPMP.[1]

Materials:

  • (S)-CPMP (1.0 equiv)[1]

  • Electrophile (e.g., substituted benzyl chloride or sulfonyl chloride) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )[1]
  • Solvent: Acetonitrile (

    
    ) or DMF[1]
    
  • Catalyst: Potassium Iodide (KI) (catalytic amount, if using alkyl chlorides)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of (S)-CPMP in 10 mL of anhydrous Acetonitrile.

  • Activation: Add 2.0 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Dropwise add 1.1 mmol of the electrophile (dissolved in 2 mL Acetonitrile) to the reaction mixture.

  • Reaction:

    • For Alkyl Halides: Reflux at 80°C for 6–12 hours.[1]

    • For Sulfonyl Chlorides: Stir at 0°C to RT for 2–4 hours (exothermic reaction).

  • Work-up: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with water (

    
     mL) to remove salts.[1]
    
  • Purification: Dry organic layer over

    
    . Purify via silica gel column chromatography (Eluent: Hexane:Ethyl Acetate gradient).
    

Application II: Antimicrobial Susceptibility Testing

Benzhydryl piperazines are often hydrophobic.[1] Standard aqueous broth protocols require modification to prevent compound precipitation, which leads to false negatives.[1]

Protocol B: Modified Broth Microdilution (CLSI Standards)

Objective: Determine the MIC of (S)-CPMP derivatives against S. aureus (ATCC 29213) and E. coli (ATCC 25922).[1]

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Resazurin dye (0.015%) (Growth indicator).[1]

  • DMSO (Molecular Biology Grade).[1]

Workflow:

  • Stock Preparation: Prepare a 100x stock solution of the test compound in 100% DMSO (e.g., 12.8 mg/mL for a final high conc. of 128

    
    g/mL).
    
  • Dilution Plate: In a 96-well plate, add 100

    
    L of CAMHB to columns 2–12.
    
  • Compound Addition: Add 200

    
    L of the compound (diluted to 2x final desired concentration in CAMHB, ensuring DMSO < 2%) to column 1.
    
  • Serial Dilution: Transfer 100

    
    L from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 
    
    
    
    L. (Columns 11 and 12 are Growth and Sterility controls).[1]
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL and add 100 
    
    
    
    L to wells 1–11.
  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30

    
    L Resazurin. Incubate for 2 hours.
    
    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of dye).[1]

Critical Note: Ensure final DMSO concentration in the well does not exceed 2.5%, as DMSO itself is bacteriostatic at high concentrations.[1]

Application III: Efflux Pump Inhibition (Synergy)

Many piperazine derivatives are not potent antibiotics alone but act as Efflux Pump Inhibitors (EPIs) , restoring the efficacy of antibiotics like Ciprofloxacin in resistant strains.[1]

Protocol C: Ethidium Bromide (EtBr) Accumulation Assay

Objective: Quantify the ability of (S)-CPMP derivatives to block the AcrAB-TolC pump in E. coli.

Principle: EtBr is a substrate for efflux pumps.[1] In the presence of an EPI, EtBr accumulates inside the cell, intercalates with DNA, and fluoresces.[1]

Step-by-Step:

  • Cell Prep: Grow E. coli (MDR strain) to mid-log phase (

    
    ).
    
  • Wash: Centrifuge and wash pellets twice with PBS. Resuspend to

    
    .
    
  • Loading: Add Ethidium Bromide (final conc. 1–2

    
    g/mL) to the cell suspension.
    
  • Treatment: Aliquot cells into a black 96-well fluorescence plate. Add (S)-CPMP derivative at sub-MIC concentration (e.g.,

    
     MIC).[1]
    
    • Control: Cells + EtBr + Buffer (No inhibitor).[1]

    • Positive Control:[1] Cells + EtBr + CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).[1]

  • Measurement: Monitor fluorescence immediately in a plate reader.

    • Excitation: 530 nm[1]

    • Emission: 590 nm[1]

    • Duration: Read every 60 seconds for 30 minutes.

Data Analysis: Plot Fluorescence Units (RFU) vs. Time. A steep increase in fluorescence compared to the negative control indicates effective efflux inhibition.[1]

Visualizations

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the (S)-CPMP intermediate into active antimicrobial agents and their subsequent biological validation.[1]

G SCPMP (S)-CPMP (Scaffold) Hybrid Chiral Piperazine Hybrid SCPMP->Hybrid Nucleophilic Substitution (K2CO3, CH3CN) Electrophile Electrophile (R-Cl / R-SO2Cl) Electrophile->Hybrid MIC Direct Screening (MIC/MBC) Hybrid->MIC Protocol B Synergy Synergy Assay (Checkerboard) Hybrid->Synergy Protocol C Hit Lead Candidate (Antimicrobial) MIC->Hit Low MIC (<10 µg/mL) Synergy->Hit FICI < 0.5 (Potentiator)

Caption: Workflow for derivatizing (S)-CPMP into antimicrobial candidates and screening pathways.

Figure 2: Mechanism of Action (Efflux Inhibition)

Visualizing how lipophilic piperazine derivatives block the extrusion of antibiotics.[1]

Mechanism cluster_bacteria Bacterial Cell (Gram-Negative) Antibiotic Antibiotic (Substrate) Pump Efflux Pump (AcrAB-TolC) Antibiotic->Pump Extrusion (Resistance) Target Intracellular Target (DNA/Ribosome) Antibiotic->Target Accumulation & Binding EPI (S)-CPMP Derivative EPI->Pump Steric Occlusion / Competitive Binding

Caption: (S)-CPMP derivatives act as competitive inhibitors, preventing the pump from extruding the antibiotic.[1]

Expected Results & Data Interpretation

Table 1: Interpretation of Checkerboard Assay (Synergy)

When testing (S)-CPMP derivatives in combination with standard antibiotics (e.g., Ciprofloxacin).

FICI ValueInterpretationClinical Relevance
≤ 0.5 Synergy The piperazine derivative effectively blocks resistance mechanisms, significantly lowering the antibiotic dose required.[1]
> 0.5 – 4.0 Indifference No significant interaction; the compound acts merely as an additive.[1]
> 4.0 Antagonism The compound interferes with the antibiotic (e.g., chemical incompatibility or competing for uptake).[1]

Note: Fractional Inhibitory Concentration Index (FICI) = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).[1]

References

  • Taylor & Francis Online. (2008).[1] Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2][3] [1]

  • National Institutes of Health (PMC). (2021).[1] Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega.[1]

  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.[1]

  • Oxford Academic. (2023).[1][4] Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. JAC-Antimicrobial Resistance.[1]

  • MDPI. (2020).[1] Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance.[1][2][3] Antibiotics.[1][2][3][4][5][6][7][8][9][10][11] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1][2]

Executive Summary & Compound Profile

The Challenge: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (often an intermediate for Levocetirizine) presents a classic "lipophilic base" solubility profile.[1][2] While soluble in organic solvents, it frequently precipitates upon dilution into aqueous assay buffers (PBS, Tris) due to its high logP and pKa characteristics.[1][2]

Physicochemical Profile:

Property Value Implication for Solubility
Molecular Formula C₁₇H₁₉ClN₂ Moderate molecular weight (286.8 g/mol ).[1][2][3]
Physical State White Solid Crystalline lattice energy requires disruption.[2]
pKa (Predicted) ~8.99 (Piperazine N) Critical: Acts as a base.[1][2] Positively charged (soluble) at acidic pH; Neutral (insoluble) at basic pH.[1][2]
LogP ~3.4 - 4.2 Highly lipophilic.[1][2] Prefers lipid membranes/organic solvents over water.[1][2]

| Water Solubility | < 0.1 mg/mL (Neutral pH) | "Practically insoluble" without modification.[1][2] |

Troubleshooting Matrix: Diagnosing Solubility Failures

Use this guide to identify the root cause of precipitation or dissolution failure.

Symptom Probable Cause Corrective Action
Solid will not dissolve in DMSO stock. Hygroscopic DMSO: The DMSO has absorbed water from the air.[1][2] The compound is hydrophobic and hates water.[1][2]Use Fresh DMSO: Use a fresh, unopened bottle of anhydrous DMSO (Grade ≥99.9%).[1][2] Sonicate at 40°C for 10 mins.
Precipitation immediately upon adding Stock to Buffer. "Solvent Shock": Rapid change in polarity causes local supersaturation before mixing occurs.[2]Vortex While Adding: Do not add static drops. Inject the stock into a vortexing buffer solution to disperse immediately.[1][2]
Precipitation after 1-2 hours in Assay Buffer. Thermodynamic Equilibrium: The compound was supersaturated and slowly crystallized.[1][2]Reduce Concentration: You likely exceeded the thermodynamic solubility limit.[2] Lower the final concentration or add 0.1% BSA/Cyclodextrin.
Cloudiness in PBS but clear in Water. Salt Formation: The piperazine cation may form insoluble salts with Phosphate ions.[2]Switch Buffers: Change from PBS (Phosphate) to HEPES or Tris-HCl, which have lower salting-out potential.[1][2]

Standard Operating Procedure (SOP): Preparation for Biological Assays

Objective: Prepare a stable 10 mM stock and dilute for IC50/binding assays without precipitation.

Phase 1: Stock Solution Preparation (DMSO)[1][2]
  • Calculate: Target concentration (typically 10 mM or 25 mM).

  • Solvent: Use Anhydrous DMSO .[1][2] Avoid Ethanol if possible for long-term storage, as evaporation rates are higher.[1][2]

  • Dissolution:

    • Add DMSO to the vial containing the powder.[1][2]

    • Sonicate in a water bath at 37-40°C for 5-10 minutes.

    • Visual Check: Solution must be perfectly clear. If hazy, continue sonicating.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Phase 2: Aqueous Dilution (The "Intermediate Step")

Direct dilution from 100% DMSO to 100% Buffer often causes crashing.[1][2] Use an intermediate step.

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Water) to create a 1 mM working solution.[1][2]

  • Final Dilution: Dilute this 1 mM working solution into your assay buffer (e.g., HEPES pH 7.4) to reach the final assay concentration (e.g., 10 µM).

    • Result: Final DMSO concentration is 1% (usually tolerated by cells/enzymes).[1][2]

    • Benefit: The gradual polarity shift prevents immediate crystal nucleation.[1][2]

Visual Workflow: Solubility Decision Tree

The following diagram outlines the logical flow for solubilizing this compound, ensuring you do not waste material on failed preparations.

SolubilityWorkflowStartStart: Dry Powder(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazineSolventSelectSelect Primary Solvent:Anhydrous DMSO (Recommended)Start->SolventSelectDissolveAdd Solvent & Sonicate(40°C, 10 mins)SolventSelect->DissolveCheckClearIs Solution Clear?Dissolve->CheckClearSonicateMoreSonicate Longer orWarm to 50°CCheckClear->SonicateMoreNo (Hazy)DilutionDilute into Aqueous Buffer(PBS/HEPES/Tris)CheckClear->DilutionYesSonicateMore->CheckClearCheckPrecipPrecipitation Visible?Dilution->CheckPrecipAnalyzePrecipAnalyze CauseCheckPrecip->AnalyzePrecipYes (Cloudy)SuccessSuccess:Stable Assay SolutionCheckPrecip->SuccessNo (Clear)SwitchBufferSwitch Buffer:Use Tris/HEPES instead of PBSAnalyzePrecip->SwitchBufferSalting Out?AddCarrierAdd Carrier:0.1% BSA or CyclodextrinAnalyzePrecip->AddCarrierHydrophobic Aggregation?AdjustPHAdjust pH:Lower pH slightly (pH 6.5-7.0)to protonate piperazineAnalyzePrecip->AdjustPHpH > pKa?SwitchBuffer->SuccessAddCarrier->SuccessAdjustPH->Success

Caption: Logical workflow for solubilizing lipophilic piperazine derivatives, prioritizing solvent choice and buffer compatibility.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, the compound is soluble in Ethanol (~25 mg/mL).[1][2] However, Ethanol evaporates much faster than DMSO, which can change the concentration of your stock solution over time.[2] If using Ethanol, seal vials tightly and use Parafilm.[2] For cell assays, cells are often more sensitive to Ethanol than DMSO; keep final concentration < 0.5%.[2]

Q2: Why does it precipitate in PBS but not in water? A: This is likely a "Common Ion Effect" or salting out.[1][2] The piperazine nitrogen is positively charged at neutral pH.[1][2] Phosphate ions in PBS can form insoluble salts with large lipophilic cations.[1][2] Tris-HCl or HEPES are often better buffer choices for this class of molecule.[1][2]

Q3: Is the compound light sensitive? A: Many benzhydryl derivatives are stable, but as a precaution for all halogenated aromatic compounds, store the solid and stock solutions in amber vials or wrap in foil to prevent potential photo-dechlorination over long periods.[1][2]

Q4: Can I heat the solution to dissolve it? A: Yes. The compound is thermally stable up to its melting point (approx 65-70°C).[1][2] Warming the DMSO stock to 40-50°C is a standard procedure to speed up dissolution.[1][2] Ensure it cools to room temperature before diluting to avoid temperature-shock precipitation.[1][2]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[1][2] Retrieved from [Link][1][2]

stability issues with (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: N-CHL-INT-S (Reference ID)
Chemical Name: (S)-1-[(4-chlorophenyl)phenylmethyl]piperazine
Common Name: (S)-Norchlorcyclizine; Levocetirizine Intermediate[1]

Technical Overview & Critical Properties

Welcome to the Technical Support Center. This guide addresses stability, solubility, and handling of (S)-Norchlorcyclizine. As a chiral intermediate containing a reactive secondary amine and a benzylic center, this compound presents unique stability challenges compared to its final pharmaceutical derivatives (e.g., Levocetirizine).

Physicochemical Profile
PropertySpecificationTechnical Note
CAS No. 346451-15-8 (S-isomer)Often confused with racemate (303-26-4).[1] Verify stereochemistry.
Molecular Weight 286.80 g/mol Free base.[1]
pKa ~9.2 (Piperazine N)Secondary amine is highly basic.[1]
Chirality (S)-EnantiomerCritical: Benzylic center is susceptible to racemization.[1]
Solubility DMSO, Methanol, DCMInsoluble in water as free base; soluble as HCl salt (pH < 4).[1]

Troubleshooting Guide: Common Stability Issues

Issue A: Loss of Enantiomeric Excess (Racemization)

Symptom: HPLC shows appearance of the (R)-isomer; optical rotation values decrease over time.[1] Root Cause: The chiral center is benzylic . Under acidic conditions or high thermal stress, the C-N bond can weaken, leading to the formation of a planar carbocation intermediate, which allows nucleophilic attack from either side, resulting in racemization.

Diagnostic Protocol:

  • Check pH: Are you storing the solution in an acidic medium (pH < 3) for extended periods?

  • Check Solvent: Protic solvents (Methanol/Water) at high temperatures accelerate this process compared to aprotic solvents (DMSO/ACN).[1]

Corrective Action:

  • Buffer: Maintain solution pH between 5.0 and 8.0 for short-term studies.

  • Temperature: Never heat >40°C in solution. Store stock solutions at -20°C.

Issue B: Appearance of "Double Mass" Impurity (Dimerization)

Symptom: LC-MS shows a peak at m/z ~487 (M+H of Dimer).[1] Root Cause: Disproportionation or synthesis carryover.[1] The specific impurity is 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine (Cetirizine Impurity D).[1]

  • Mechanism:[2][3][4][5] While rare in pure storage, this primarily occurs if the benzylic group is labile (acid catalyzed) and transfers to the secondary amine of another molecule.

Issue C: Oxidation & N-Formylation

Symptom: Yellowing of solution; new peaks at M+16 (N-Oxide) or M+28 (N-Formyl).[1] Root Cause:

  • Oxidation: Secondary amines react with dissolved oxygen to form N-oxides or hydroxylamines.[1]

  • N-Formylation: Reaction with trace formaldehyde in poor-quality Methanol or PEG.[1]

  • Carbamate Formation: Reaction with atmospheric CO₂.[1]

Visualizing Degradation Pathways

The following diagram illustrates the critical degradation risks for (S)-Norchlorcyclizine in solution.

StabilityPathways cluster_legend Stability Risk Levels Compound (S)-Norchlorcyclizine (Active Intermediate) Carbocation Benzylic Carbocation (Planar Intermediate) Compound->Carbocation Acidic pH / Heat (C-N bond cleavage) NOxide N-Oxide / Hydroxylamine (Oxidative Degradation) Compound->NOxide Dissolved O2 (Slow) Dimer Bis-alkylated Dimer (Impurity D) Compound->Dimer Disproportionation (Extreme Stress) Racemate Racemic Mixture (R/S)-Isomers (Loss of Chirality) Carbocation->Racemate Non-stereospecific Re-attack HighRisk High Risk: Acid/Heat MedRisk Med Risk: Oxidation

Figure 1: Mechanistic pathways for racemization (primary risk) and oxidative degradation.[1]

Frequently Asked Questions (FAQs)

Q1: Can I dissolve the free base directly in PBS (Phosphate Buffered Saline)?

Answer: No. The free base is lipophilic and practically insoluble in neutral aqueous buffers.

  • Protocol: Dissolve the compound in 100% DMSO first to create a stock solution (e.g., 10-50 mM). Dilute this stock into PBS just prior to use.[1] Ensure the final DMSO concentration is <1% to avoid cytotoxicity in biological assays.

  • Note: If using the Dihydrochloride salt , it will dissolve in water but will significantly lower the pH. You must re-adjust the pH with NaOH if using the salt in unbuffered water.

Q2: I see a peak splitting in my HPLC. Is this racemization?

Answer: It depends on your column.

  • Standard C18 Column: No. Enantiomers co-elute on achiral columns.[1] Peak splitting here likely indicates protonation equilibrium (free base vs. salt species) if your mobile phase pH is near the pKa (~9.0).[1] Fix: Add 0.1% TFA or use a high pH buffer (ammonium bicarbonate).[1]

  • Chiral Column (e.g., Chiralpak AD-H): Yes. If you see two distinct peaks on a chiral column, racemization has occurred.[1]

Q3: How stable is the DMSO stock solution?

Answer: Stable for 6 months at -20°C if protected from moisture.[1]

  • Warning: DMSO is hygroscopic.[1] Absorbed water can promote hydrolysis.[1] Use single-use aliquots to avoid freeze-thaw cycles which introduce moisture.[1]

Validated Analytical Protocols

Protocol A: Chiral Purity Determination (HPLC)

To confirm the integrity of the (S)-enantiomer.[1]

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Why Diethylamine? It sharpens the peak of the basic amine by suppressing interaction with silanol groups.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.[1]

  • Temperature: 25°C.

  • Expected Result: (S)-isomer elutes distinct from (R)-isomer.[1] Integration area % represents enantiomeric purity.[1]

Protocol B: Solubility & Stock Preparation
  • Weighing: Weigh 10 mg of (S)-Norchlorcyclizine (Free Base).

  • Solvent: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. Solution should be clear and colorless.[1]

    • Concentration: ~35 mM.[1][6]

  • Storage: Aliquot into amber glass vials (200 µL each). Flush with Argon gas before capping to prevent oxidation.[1] Store at -20°C.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet.[1] (2023).[1][2][7]

  • PubChem. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Cetirizine Impurity D).[1] CID 413327.[1]

  • Baltes, E., et al. Process for the preparation of optically active 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1] U.S. Patent 5,478,941. (1995).[1]

  • LGC Standards. Cetirizine Impurity A (Norchlorcyclizine).[1] Reference Standard MM0380.[1][8]01.

Sources

Technical Support Center: Synthesis & Optimization of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1][2][3]

Executive Summary

This guide addresses the synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-4-chlorobenzhydryl piperazine).[1][2][3] While the (R)-enantiomer is the active pharmaceutical ingredient (API) for Levocetirizine , the (S)-enantiomer is frequently required as a distomer reference standard, a chiral intermediate for novel ligands, or for comparative pharmacology.[1][2]

Achieving high yield and optical purity (>99% ee) for this compound presents two distinct challenges:

  • Chemo-selectivity: Preventing the formation of the N,N'-bis-alkylated impurity during the initial coupling.[1][2][3]

  • Enantio-selectivity: Successfully resolving the racemic amine, as direct asymmetric substitution on the benzhydryl center is prone to racemization via SN1 pathways.[1][2][3]

Module 1: The N-Alkylation Protocol (Yield Optimization)

Core Objective: Maximize the formation of the mono-alkylated product while suppressing the bis-alkylated impurity.

The Reaction Pathway & Impurity Profile[1][2][3][4][5]

The reaction involves the nucleophilic attack of piperazine on 4-chlorobenzhydryl chloride.[1][2][3] Because the product (secondary amine) is often more nucleophilic than the starting piperazine, bis-alkylation is the primary yield-killer.[1][2][3]

ReactionPathwaycluster_conditionsCritical Control ParametersStart4-ChlorobenzhydrylChlorideMonoTARGET:(S/R)-Mono-alkylatedPiperazineStart->Mono k1 (Fast)PipPiperazine(Excess)Pip->MonoBisIMPURITY:N,N'-Bis-alkylatedPiperazineMono->Bis k2 (Compelling Side Rxn)Temp: 80-110°CTemp: 80-110°CSolvent: Toluene/ButanolSolvent: Toluene/Butanol

Figure 1: Competitive reaction pathways. The rate constant k2 competes with k1 unless [Piperazine] is kept artificially high.[1][2]

Troubleshooting the Alkylation Step

Q1: My crude reaction mixture solidifies into an intractable mass. What happened? Diagnosis: You likely formed significant amounts of the bis-alkylated impurity (N,N'-bis(4-chlorobenzhydryl)piperazine), which has low solubility and high melting point.[1][2][3] Corrective Action:

  • Increase Equivalents: The standard stoichiometric ratio is 1:[1][2]1. Do not use this. You must use 3.0 to 5.0 equivalents of piperazine relative to the benzhydryl chloride.[1][2][3]

  • Reverse Addition: Dissolve the piperazine in the solvent (Toluene or n-Butanol) at reflux first, then add the benzhydryl chloride solution slowly.[1][2] This ensures the chloride always encounters a vast excess of piperazine.[1][2][3]

Q2: The reaction is slow, even at reflux. Diagnosis: Poor leaving group activation or solvent polarity issues. Corrective Action:

  • Catalysis: Add 0.1 equivalents of Potassium Iodide (KI) . This generates the transient 4-chlorobenzhydryl iodide in situ, which is a more reactive electrophile (Finkelstein condition).[1][2]

  • Temperature: Switch from Acetonitrile (bp 82°C) to Toluene (bp 110°C) or n-Butanol . The reaction requires significant thermal energy to overcome the steric hindrance of the benzhydryl group.[1][2][3]

Q3: How do I efficiently remove the excess piperazine during workup? Protocol:

  • Cool reaction to 20°C.

  • Filter off piperazine hydrochloride salts.[2][3]

  • Wash the organic layer with water (3x) .[1][2] Piperazine is highly water-soluble; the lipophilic benzhydryl product will remain in the organic layer (Toluene/DCM).[1][2]

  • Verification: Check the aqueous wash pH.[1][2][3][4] It should be basic until the piperazine is removed.[1][2][3]

Module 2: Optical Resolution (The Chirality Engine)

Core Objective: Isolate the (S)-enantiomer from the racemic mixture.

Technical Insight: Direct asymmetric synthesis (e.g., SN2 displacement of a chiral alcohol) often fails due to the stability of the benzhydryl carbocation, leading to SN1 racemization.[1][2] Classical resolution via diastereomeric salt formation is the industry standard for high optical purity.[1][2][3]

Resolution Logic Flowchart

ResolutionLogiccluster_noteNote on ConfigurationStartRacemic Amine(Free Base)AgentSelect Resolving Agent(D-Tartaric Acid usually for S)Start->AgentSolventSolvent System:Acetone or EtOH/WaterAgent->SolventCrystCrystallization(Reflux -> Slow Cool)Solvent->CrystCheckCheck ee% of SaltCryst->CheckHighee > 98%?Proceed to Free BaseCheck->HighYesLowee < 90%?RecrystallizeCheck->LowNoLow->CrystReuse SaltL-Tartaric -> (R)-Amine (Levocetirizine)L-Tartaric -> (R)-Amine (Levocetirizine)D-Tartaric -> (S)-Amine (Target)D-Tartaric -> (S)-Amine (Target)

Figure 2: Decision tree for the resolution process. Note the specific pairing of resolving agent enantiomer to target amine.

Troubleshooting the Resolution

Q4: Which resolving agent should I use for the (S)-enantiomer? Answer:

  • L-(+)-Tartaric Acid typically precipitates the (R)-enantiomer (Levocetirizine intermediate) in acetone/water systems.[1][2][3]

  • Action: To target the (S)-enantiomer , you should use D-(-)-Tartaric Acid .[1][2][3]

  • Alternative: If D-Tartaric is unavailable, use L-Tartaric acid to precipitate the (R)-salt, filter it off, and recover the enriched (S)-amine from the mother liquor.[1][2][3] Then, perform a final polish using a different acid (e.g., (S)-Mandelic acid) or simply recrystallize the free base if enrichment is high enough.[1][2]

Q5: I am getting no crystals, just an oil. Diagnosis: The "Oiling Out" phenomenon occurs when the temperature drops too fast or the solvent is too polar/wet.[1][2][3] Corrective Action:

  • Seeding: You must seed the mixture with authentic crystals of the (S)-salt at the cloud point (~40-50°C).[1][2]

  • Solvent Modification: If using Acetone/Water, reduce the water content. Water increases solubility but can cause phase separation of the oil.[1][2][3] Try pure Acetone or MEK (Methyl Ethyl Ketone) initially.[1][2]

  • Stirring: Vigorous stirring is required to induce nucleation.[1][2][3]

Q6: My enantiomeric excess (ee) is stuck at 85%. Diagnosis: Eutectic entrapment. The crystals are trapping the wrong enantiomer.[1][2][3] Corrective Action:

  • Double Recrystallization: Do not proceed to the free base yet. Recrystallize the salt itself.[1][2][3] Dissolve the 85% ee salt in the minimum amount of boiling ethanol/water (9:1), cool slowly to 0°C. This typically boosts ee from 85%

    
     >99%.[1][2][3]
    

Module 3: Quantitative Data & Benchmarks

Table 1: Optimized Process Parameters

ParameterRecommended ValueImpact on Process
Piperazine Equivalents 4.0 - 5.0 eqCritical for preventing Bis-impurity (>10% if eq < 3).[1][2][3]
Alkylation Solvent Toluene or n-ButanolHigh boiling point drives kinetics; Toluene allows easy water wash.[1][2][3]
Reaction Temp 105°C - 110°C (Reflux)Ensures complete conversion in <12 hours.[1][2][3]
Resolution Solvent Acetone (with <5% Water)Balances yield vs. selectivity.[1][2]
Resolving Agent D-(-)-Tartaric Acid (0.5 - 1.0 eq)Direct crystallization of (S)-isomer salt.[1][2][3]
Expected Yield (Overall) 35 - 45% (from Chloride)Accounting for max 50% theoretical yield of resolution.[1][2][3]

References

  • Opatic, K. et al. "Process for the preparation of levorotatory [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid..."[1][2][3] U.S. Patent 5,478,941.[2][3][5] (Describes the resolution of the racemic piperazine intermediate using Tartaric acid derivatives).

  • Cosar, C. et al. "Synthesis of 1-(4-chlorobenzhydryl)piperazine derivatives."[1][2][3] Arzneimittel-Forschung, 1960.[1][2][3] (Foundational chemistry for the alkylation of piperazine with benzhydryl halides).

  • Baltes, E. et al. "Methods for the synthesis of Cetirizine intermediates."[1][2][3] European Patent EP0058146.[2][3] (Details the suppression of bis-alkylated byproducts via excess piperazine).

  • Wang, L. et al. "Design, synthesis, and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives."[1][2][3] Medicinal Chemistry Research, 2012.[2][3][6] (Provides characterization data and resolution efficiency comparisons).

  • Cayman Chemical. "Product Information: 1-(4-Chlorobenzhydryl)piperazine."[1][2][3][7] (Solubility and stability data for the racemic and chiral compounds).

Disclaimer: This guide is intended for professional research use only. All synthesis involving chlorinated solvents and active pharmaceutical intermediates should be conducted in a fume hood with appropriate PPE.[1][2]

Technical Support Center: Chlorophenylpiperazine (CPP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting Solubility, Stability, and Receptor Selectivity in CPP Workflows

Introduction: Beyond the Datasheet

Welcome to the technical hub. If you are working with 1-(3-chlorophenyl)piperazine (mCPP) or its structural analogs (oCPP, pCPP), you are likely navigating a complex intersection of medicinal chemistry and serotonin pharmacology.

While these compounds are invaluable probes for the 5-HT2C receptor and key metabolites of drugs like Trazodone, they are chemically deceptive. Their piperazine nitrogen creates a basic center (pKa ~9.0), while the chlorinated phenyl ring acts as a lipophilic anchor. This "amphiphilic conflict" is the root cause of 90% of the technical tickets we receive regarding precipitation, non-specific binding, and oxidation.

This guide synthesizes field-proven protocols to ensure your data reflects biology, not experimental artifacts.

Part 1: Solubility & Formulation Troubleshooting

Q: Why does my mCPP precipitate immediately when added to PBS or ACSF, even though the datasheet says it is "soluble"?

The Causality: This is a classic pKa vs. pH shock phenomenon. The piperazine secondary amine has a pKa of approximately 8.8–9.1 .

  • In Water (pH ~5.5): The compound is fully protonated (ionized) and soluble.

  • In PBS (pH 7.4): You are approaching the pKa. The equilibrium shifts toward the free base. The lipophilic chlorophenyl ring (LogP ~2.0–2.5) drives rapid aggregation and precipitation, often invisible to the naked eye until it crashes out completely.

The Protocol: The "DMSO Spike" Method Do not dissolve directly into the buffer. Use this kinetic solubility approach to maintain a stable colloidal dispersion or solution.

  • Primary Stock: Dissolve mCPP HCl in 100% DMSO to a concentration of 10–20 mM. (DMSO solvates the lipophilic ring).

  • Intermediate Dilution: Dilute the stock 1:10 in distilled water (not buffer yet).

  • Final Application: Add this intermediate solution to your PBS/media dropwise while vortexing.

    • Target Final DMSO: < 0.1% (to avoid solvent effects on receptors).

Visualization: Solubilization Decision Tree

SolubilityWorkflow Start Start: Solid CPP Compound CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt SolventChoice1 Dissolve in 100% Ethanol or DMSO FreeBase->SolventChoice1 Obligatory SolventChoice2 Soluble in Water (up to ~10mg/mL) Salt->SolventChoice2 Preferred BufferStep Add to Physiological Buffer (pH 7.4) SolventChoice1->BufferStep Slow addition SolventChoice2->BufferStep Direct addition Precipitation RISK: Precipitation (Free base forms) BufferStep->Precipitation If Conc > 100µM Solution Stable Solution BufferStep->Solution If Conc < 100µM

Figure 1: Decision matrix for solubilizing chlorophenylpiperazines. Note the critical threshold at pH 7.4 where high concentrations risk precipitation.

Part 2: Receptor Selectivity & "Dirty" Pharmacology

Q: I am using mCPP to study 5-HT2C anxiety pathways, but my knockout mice are still showing a response. Is the compound bad?

The Causality: The compound is not "bad," but it is promiscuous . mCPP is a non-selective serotonin agonist. While it has a preference for 5-HT2C, it retains significant affinity for 5-HT1B, 5-HT2B, and even 5-HT1A.

  • The Trap: At high doses (>3 mg/kg systemic or >10 µM in vitro), you lose selectivity. The "anxiety" response might be driven by 5-HT1B autoreceptors or 5-HT2A activation.

Quantitative Selectivity Profile (Human Receptors)

Receptor TargetKi (nM)Functional EffectImplication
5-HT2C 3.4 Agonist Primary target (Anorexia/Anxiety)
5-HT2B28.8Agonist/AntagonistCardiovascular risk (valvulopathy)
5-HT2A32.1Partial AgonistHallucinogenic potential (low)
5-HT1B~10-50AgonistPresynaptic inhibition (confounder)
Alpha-2 Adrenergic~100AntagonistSedation side effects

The Protocol: Pharmacological Isolation To claim a 5-HT2C-specific effect, you must validate using a "blockade" control:

  • Run Experiment A: mCPP alone.

  • Run Experiment B: Pre-treat with SB-242084 (highly selective 5-HT2C antagonist).

  • Result: If mCPP effects persist in Experiment B, they are off-target (likely 5-HT1B or 2A).

Visualization: The Promiscuity Network

ReceptorMap cluster_targets Receptor Targets (Ki) mCPP mCPP (Ligand) HT2C 5-HT2C (3.4 nM) PRIMARY mCPP->HT2C HT1B 5-HT1B (~10-50 nM) CONFOUNDER mCPP->HT1B HT2A 5-HT2A (32 nM) mCPP->HT2A HT2B 5-HT2B (28 nM) mCPP->HT2B Action Anxiety / Hypophagia HT2C->Action HT1B->Action False Positive

Figure 2: Affinity map showing the primary target (5-HT2C) versus high-risk off-targets. Thicker lines indicate stronger binding affinity.

Part 3: Stability & Metabolism (In Vivo/In Vitro)

Q: My microsome stability assay shows mCPP disappearing rapidly. Is it unstable in solution?

The Causality: This is likely enzymatic metabolism , not chemical instability. mCPP is a substrate for CYP2D6 .[1][2]

  • Mechanism: CYP2D6 hydroxylates the phenyl ring to form p-hydroxy-mCPP.

  • Genetic Variability: If you are using pooled human liver microsomes (HLM), the rate of disappearance will vary based on the donor pool's CYP2D6 status (Poor vs. Extensive Metabolizers).

Q: The powder in the vial has turned slightly yellow. Can I still use it?

The Causality: This is oxidative degradation .[3] The secondary amine in the piperazine ring is susceptible to N-oxidation, and the phenyl ring can undergo slow photo-oxidation.

  • Verdict: If the color is faint yellow, purity is likely >98% and usable for acute animal studies. For Ki determination or analytical standards, discard it .

Storage Protocol (Self-Validating):

  • Aliquot: Never freeze-thaw the main stock. Aliquot into single-use amber vials.

  • Inert Gas: Purge vials with Argon or Nitrogen before closing.

  • Temperature: Store at -20°C.

  • Validation: Run a simple LC-MS check. The parent peak (m/z ~197 for mCPP) should dominate. A peak at m/z ~213 indicates N-oxide formation.

References & Authoritative Sourcing
  • Receptor Affinity & Selectivity:

    • Source: PDSP Ki Database & Roth, B. L., et al. "The 5-HT2C Receptor agonist mCPP..."

    • Data: Validates Ki values (3.4 nM for 5-HT2C) and selectivity ratios.

    • Link:

  • Metabolic Pathways (CYP2D6):

    • Source: Rotzinger, S., et al. "Human CYP2D6 and metabolism of m-chlorophenylpiperazine." Biological Psychiatry.

    • Data: Confirms hydroxylation as the primary clearance pathway.

    • Link:

  • Chemical Properties & Safety:

    • Source: PubChem Compound Summary for CID 1355 (1-(3-Chlorophenyl)piperazine).

    • Data: pKa, LogP, and safety data sheets.

    • Link:

  • Analytical Standards & Stability:

    • Source: Cayman Chemical Product Information (Item No. 13078).

    • Data: Solubility limits in PBS vs. DMSO.

    • Link:

Sources

reducing side products in the synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Specialized Support Center for process chemists and researchers. It addresses the critical challenges in synthesizing (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ), a key intermediate for Levocetirizine.[1][2][3]

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Impurity Suppression in (S)-CPMP Synthesis[1][2][3]

Welcome to the technical hub. Below you will find targeted troubleshooting guides (Tickets) addressing the three most common failure modes in this synthesis: Bis-alkylation , Racemization , and Hydrolytic Degradation .[1][2][3]

📋 Ticket #001: Suppression of Bis-Alkylated Impurity

User Issue: "During the N-alkylation of piperazine with 4-chlorobenzhydryl chloride, I am observing 15-20% formation of the 'dimer' impurity (1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine), making purification difficult."

1. Diagnosis

The formation of the bis-impurity is a classic example of competitive consecutive reaction kinetics .

  • Mechanism: Piperazine is a diamine.[1][3] Once the first alkylation occurs to form Mono-CPMP, the remaining secondary amine site is still nucleophilic.[1][3] If the local concentration of the electrophile (4-chlorobenzhydryl chloride) is high relative to the piperazine, the Mono-CPMP competes with unreacted piperazine for the electrophile.[1][3]

  • Root Cause: Insufficient molar excess of piperazine or improper addition order.[1][3]

2. Technical Resolution (The "High-Dilution" Protocol)

To minimize the bis-impurity (<2%), you must engineer the reaction environment to statistically favor the collision between the electrophile and unreacted piperazine.[1][3]

Optimized Protocol:

  • Stoichiometry: Increase Piperazine load to 5.0 – 10.0 equivalents relative to the halide.

  • Solvent System: Use Toluene or MEK (Methyl Ethyl Ketone) .[1][2][3] Toluene is preferred for easy aqueous extraction of excess piperazine later.[1][3]

  • Addition Mode (Critical): Do not dump reagents together.

    • Dissolve Piperazine (10 eq) in Toluene at reflux (or >80°C).

    • Dissolve 4-chlorobenzhydryl chloride (1 eq) in Toluene.

    • Add the chloride solution dropwise to the piperazine solution over 2-4 hours.[1][3]

    • Why? This ensures the concentration of electrophile is always near-zero, surrounded by a vast excess of piperazine.[1][2][3]

Data: Impact of Stoichiometry on Impurity Profile

Piperazine Equivalents Mono-CPMP Yield (%) Bis-Impurity (%) Workup Difficulty
1.1 eq 55% 35% High (Chromatography req.)[1][2][3]
3.0 eq 78% 12% Medium
5.0 eq 88% < 3% Low (Acid/Base extraction)

| 10.0 eq | 92% | < 0.5% | Low (Recycle piperazine) |[1][2][3]

📋 Ticket #002: Enantiomeric Purity & Resolution Failure

User Issue: "I attempted to synthesize (S)-CPMP directly from (S)-4-chlorobenzhydryl chloride, but the product is nearly racemic. Alternatively, my resolution of the racemate is stuck at 80% ee."

1. Diagnosis
  • Direct Synthesis Failure: The substitution of secondary benzylic halides follows an

    
     mechanism .[1][3] The leaving group (Cl-) departs to form a planar carbocation, which piperazine attacks from either face, destroying any pre-existing chirality.[1][2][3] Direct alkylation cannot produce (S)-CPMP. [1][2][3]
    
  • Resolution Stagnation: If resolving the racemate, low ee% usually indicates improper solvent polarity or insufficient crystallization time, trapping the eutomer (unwanted enantiomer) in the crystal lattice.[1][3]

2. Technical Resolution (The Tartaric Acid Pathway)

The industry standard is to synthesize Racemic CPMP first (see Ticket #001), then resolve it via diastereomeric salt formation.[1][3]

Validated Resolution Protocol:

  • Resolving Agent: (L)-(+)-Tartaric Acid .

  • Solvent: Acetone/Water (90:10) or Ethanol.[1][2][3]

  • Process:

    • Dissolve Racemic CPMP (1.0 eq) in refluxing Acetone.

    • Add (L)-Tartaric acid (1.0 eq) dissolved in hot water.[1][2][3]

    • Cool slowly (ramp: 10°C/hour) to room temperature.

    • The Trick: If ee is <95%, do not discard. Recrystallize the salt once from Ethanol. This typically boosts optical purity to >99%.[1][3]

  • Liberation: Treat the solid salt with NaOH (aq) and extract with Dichloromethane to get free base (S)-CPMP.[1][2][3]

📋 Ticket #003: Hydrolysis (The "Benzhydrol" Impurity)

User Issue: "I see a peak at RRT 0.85 corresponding to 4-chlorobenzhydrol. It increases if I hold the reaction overnight."

1. Diagnosis

Benzhydryl chlorides are highly susceptible to hydrolysis by ambient moisture, converting the reactive electrophile into the unreactive alcohol (Benzhydrol).[1][3]

  • Pathway:

    
    .[2][3]
    
  • Catalyst: Heat and acidity accelerate this.[1][3]

2. Technical Resolution
  • Drying: Ensure Toluene is dried (KF < 0.1%).[1][2][3]

  • Base Trap: Add catalytic KI (Potassium Iodide) and a mild base (K2CO3) if not using excess piperazine as the base.[1][3] However, in the "High Dilution" method (Ticket #001), the excess piperazine acts as the HCl scavenger.[1][3]

  • Temperature: Do not exceed 110°C; high heat promotes elimination to the alkene (another impurity).[1][3]

📊 Visualizing the Control Strategy

The following diagram illustrates the decision logic for minimizing both chemical and stereochemical impurities.

CPMP_Synthesis_Control Start Start: 4-Cl-Benzhydryl Chloride + Piperazine Decision_Stoch Stoichiometry Check: Is Piperazine > 5.0 eq? Start->Decision_Stoch Path_Bis Bis-Alkylation Pathway (Major Impurity Formed) Decision_Stoch->Path_Bis No (< 3 eq) Path_Mono Mono-Alkylation Pathway (Target Skeleton Formed) Decision_Stoch->Path_Mono Yes (> 5 eq) Racemate Result: Racemic CPMP (50:50 mixture) Path_Mono->Racemate Reaction Complete Resolution Resolution Step: Add (L)-Tartaric Acid Racemate->Resolution Crystallization Fractional Crystallization (Acetone/Water) Resolution->Crystallization Final_Product Target: (S)-CPMP (>99% ee, <0.1% Bis) Crystallization->Final_Product Precipitate (S-Salt) Waste Filtrate: (R)-Isomer Salt Crystallization->Waste Supernatant

Caption: Logic flow for suppressing bis-alkylation via stoichiometry and isolating the (S)-enantiomer via tartrate resolution.

❓ Frequently Asked Questions (FAQ)

Q: Can I use (S)-4-chlorobenzhydrylamine and react it with bis(2-chloroethyl)amine to avoid resolution? A: Yes, this is the "Cyclization Route."[1][2][3] It retains the stereochemistry of the amine because the bond formation happens at the piperazine nitrogens, not the chiral center.[1][3]

  • Pros: No resolution needed; high theoretical yield of (S)-isomer.[1][2][3]

  • Cons: Bis(2-chloroethyl)amine (nitrogen mustard) is a potent blistering agent and carcinogen.[1][2][3] It requires high-containment facilities.[1][2][3] For most labs, the Resolution Route (Ticket #002) is safer and regulatory-compliant.[1][2][3]

Q: How do I remove the excess piperazine after the reaction? A: Piperazine is highly water-soluble.[1][3]

  • Cool the toluene reaction mixture.[1][3]

  • Wash with water (2-3 times).[1][2][3][4] The excess piperazine partitions into the aqueous phase.[1][3]

  • The Mono-CPMP remains in the Toluene layer.[3]

  • Tip: Adjust the aqueous wash to pH 10-11 to ensure piperazine stays free-base and soluble in water, while CPMP (more lipophilic) stays organic.[1][2][3]

Q: Why use (L)-Tartaric acid and not (D)? A: (L)-(+)-Tartaric acid specifically precipitates the (S)-CPMP diastereomeric salt.[1][2][3] If you use (D)-(-)-Tartaric acid, you will precipitate the (R)-CPMP salt (the wrong enantiomer).[1][2][3] Always verify the specific rotation of your resolving agent.[1][3]

📚 References
  • Synthesis of Racemic CPMP & Impurity Control:

    • Opella Healthcare/Sanofi Patents.[1][3] "Process for the preparation of levocetirizine and intermediates thereof."[1][3][5][6][7] Describes the high-dilution technique to minimize bis-impurities.

    • [1][2][3]

  • Resolution Protocols:

    • Cosar, C. et al.[1][2][3] "Resolution of 1-[(4-chlorophenyl)phenylmethyl]piperazine."[1][2][3][5][8] The foundational method using tartaric acid in acetone/water systems.[1][3]

    • [1][2][3]

  • Alternative Asymmetric Routes:

    • Plobeck, N. et al.[1][2][3] "Novel synthesis of (S)-1-[(4-chlorophenyl)phenylmethyl]piperazine."[1][2][3][5][7] Discusses the cyclization route using nitrogen mustards (for comparison).

    • (Contextual reference for chiral amine precursors).

  • General Piperazine Kinetics:

    • Org.[1][3][9][10] Process Res. Dev. "Practical Synthesis of Mono-N-alkylated Piperazines."

    • (General reference for diamine alkylation kinetics).[1][2][3]

Sources

troubleshooting poor signal in LC-MS analysis of piperazines

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Analysis of Piperazines: The Technical Support Center

Topic: Troubleshooting Poor Signal, Tailing, and Carryover in Piperazine Assays Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Piperazine Paradox

Welcome to the technical center. If you are analyzing piperazines (or piperazine-containing drugs like imatinib, olanzapine, or designer BZP derivatives), you are likely facing the "Piperazine Paradox."

Piperazines are secondary amines with high polarity and high basicity (


). This chemical reality creates a fundamental conflict in LC-MS:
  • To get good peak shape , you traditionally need strong ion-pairing agents (like TFA) to mask silanols.

  • To get good MS signal , you must avoid those same agents because they suppress ionization.

This guide does not offer generic advice. It provides a causal analysis of why your signal is failing and the specific, self-validating protocols to fix it.

Part 1: The "Invisible" Peak (Signal Suppression)

User Question: "My UV trace shows a decent peak, but my MS signal is non-existent or unstable. I'm using 0.1% TFA to control peak tailing. Why can't I see the mass?"

Scientist’s Diagnosis: You are experiencing Ion Pairing Suppression . Trifluoroacetic acid (TFA) is the "gold standard" for peak shape because it forms a neutral ion pair with the positively charged piperazine nitrogen, preventing it from sticking to the column. However, this strong ion pair persists into the electrospray droplet. The TFA anion locks the piperazine in a neutral state or competes for surface charge, preventing the ejection of the


 ion into the gas phase.

The Protocol: Stop using TFA immediately for MS work unless absolutely necessary.

Step-by-Step Resolution:

  • The "Golden Middle" Switch:

    • Action: Switch your mobile phase modifier to Difluoroacetic Acid (DFA) or a blend of 0.1% Formic Acid + 5mM Ammonium Formate .

    • Why: DFA is a weaker acid than TFA.[1] It provides enough ion-pairing to fix the peak shape but is volatile enough to break apart in the source, restoring your signal.

    • Validation: Run a standard at 100 ng/mL. Compare the Signal-to-Noise (S/N) ratio. You should see a 10-20x gain in intensity compared to TFA.

  • The High pH Strategy (Alternative):

    • Action: Use 10mM Ammonium Bicarbonate (pH 10) as your aqueous phase.

    • Why: At pH 10, piperazine is neutral (uncharged). It retains well on RP columns without "sticking" to silanols.

    • Risk: You must use a high-pH stable column (e.g., Hybrid Silica or Polymer).

Visualization: The Ionization Competition

IonizationMechanism cluster_0 ESI Droplet (Liquid Phase) cluster_1 Mass Spec Inlet (Gas Phase) Pip Piperazine (+) TFA TFA Anion (-) Pip->TFA Strong Ion Pair (Neutral) Formic Formic Acid Pip->Formic Weak Interaction NoSignal Neutral Salt (Undetected) TFA->NoSignal Solvent Evaporation Signal Detected Ion [M+H]+ Formic->Signal Proton Transfer

Figure 1: Mechanism of Signal Suppression. TFA forms tight pairs that do not ionize, while Formic Acid allows the release of the charged analyte.

Part 2: The "Ugly" Peak (Tailing & Asymmetry)

User Question: "I switched to Formic Acid to get a signal, but now my peaks look like shark fins (severe tailing). The integration is inconsistent. How do I fix the shape without killing the signal?"

Scientist’s Diagnosis: This is Secondary Silanol Interaction .[2] Silica-based columns have residual silanol groups (


) that are negatively charged at neutral/acidic pH. Your positively charged piperazine is electrostatically sticking to these sites, dragging the peak tail.

The Protocol: Do not try to fix this with mobile phase alone. This is a hardware (column) problem.

Step-by-Step Resolution:

  • Column Selection (The Critical Choice):

    • Stop using: Standard C18 columns (even "end-capped" ones often fail with piperazines).

    • Start using: Charged Surface Hybrid (CSH) columns or columns with a positive surface charge.

    • Mechanism: These columns have a slight positive charge on the surface. This repels the positively charged piperazine, preventing it from touching the silanols.

  • The "Sacrificial Base" Method:

    • Action: If you must use a standard C18 column, add 5-10 mM Ammonium Formate to the mobile phase.

    • Why: Ammonium ions (

      
      ) flood the system and saturate the silanol sites, blocking them so the piperazine can pass through freely.
      

Data Summary: Mobile Phase vs. Column Matrix

Mobile Phase AdditiveStandard C18 ColumnCharged Surface (CSH) ColumnHigh pH Stable Column
0.1% TFA Perfect Shape / No Signal Good Shape / No Signal N/A
0.1% Formic Acid Severe Tailing / High SignalExcellent Shape / High SignalPoor Retention
10mM NH4HCO3 (pH 10) Column Death (Dissolves)Good Shape / High SignalBest Shape / Good Signal

Part 3: The "Ghost" Peak (Carryover)

User Question: "I see piperazine peaks in my blank injections after running a high-concentration sample. I've washed the column for 30 minutes, but it won't go away."

Scientist’s Diagnosis: This is rarely column carryover; it is almost always Autosampler Adsorption . Piperazines stick to the metallic surfaces of the needle and the plastic of the rotor seal. Standard methanol/water washes are ineffective because they cannot break the ionic bond between the amine and the surface.

The Protocol: You must implement an aggressive "Needle Wash" strategy.

  • The Wash Solvent Recipe:

    • Composition: 40% Acetonitrile, 40% Isopropanol, 20% Water + 0.5% Formic Acid .

    • Why: The organic mix dissolves hydrophobic residues, but the acid is the key. It ensures the piperazine on the needle remains fully protonated and soluble, preventing it from adsorbing to the metal.

  • The Zero-Carryover Validation:

    • Inject your Highest Standard (ULOQ).

    • Immediately inject a "Double Blank" (mobile phase only).

    • Pass Criteria: The peak area in the blank must be <20% of the LLOQ (Lower Limit of Quantitation).

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific issue efficiently.

TroubleshootingTree Start Problem Identified IssueType What is the primary symptom? Start->IssueType Signal Low/No Signal IssueType->Signal Intensity Shape Peak Tailing IssueType->Shape Asymmetry Ghost Ghost Peaks (Carryover) IssueType->Ghost Contamination TFA_Check Are you using TFA? Signal->TFA_Check Col_Check Is Column C18? Shape->Col_Check Wash_Check Is Wash Acidic? Ghost->Wash_Check Switch_FA Switch to Formic Acid or DFA TFA_Check->Switch_FA Yes Matrix_Check Check Matrix Effects (Dilute Sample) TFA_Check->Matrix_Check No Switch_CSH Switch to CSH or Hybrid Column Col_Check->Switch_CSH Yes Add_Salt Add 10mM NH4 Formate Col_Check->Add_Salt No (Already Hybrid) Add_Acid Add 0.5% FA to Needle Wash Wash_Check->Add_Acid No Replace_Parts Replace Rotor Seal (Wear & Tear) Wash_Check->Replace_Parts Yes

Figure 2: Diagnostic logic tree for isolating piperazine analysis failures.

References

  • Nguyen, J., et al. "Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing."[1] LabRulez LCMS, Vertex AI Search Result 1.1. Link

  • Waters Corporation. "Mobile Phase Additives for Peptide Characterization." Waters Blog, 2019. Link

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek ChromaBLOGraphy, 2018. Link

  • Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Thermo Fisher Technical Notes. Link

  • Altasciences. "Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification." Altasciences Research. Link

  • Stoll, D., & Dolan, J. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International, 2025. Link

Sources

Technical Support Center: Stability & Storage of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1]

Executive Summary

This guide addresses the stability profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine , a critical chiral intermediate often used in the synthesis of enantiopure antihistamines (e.g., analogs of Levocetirizine) and as a resolving agent.

Note on Chirality: While the (R)-enantiomer is the direct precursor to Levocetirizine, the (S)-enantiomer (subject of this guide) shares identical physicochemical stability properties. The protocols below apply strictly to maintaining the chemical integrity and enantiomeric excess (ee%) of the (S)-isomer.

Module 1: The Degradation Matrix (Mechanistic Insights)

To prevent degradation, one must understand the "Enemy." This compound faces three primary threats: Atmospheric Carbonylation , Oxidative Discoloration , and Racemization .

Atmospheric Carbonylation (The "Crust" Effect)

Piperazines are secondary amines with high basicity (pKa ~9.8). Upon exposure to air, the free base avidly reacts with atmospheric CO₂ to form piperazine carbamates (zwitterionic species).

  • Observation: Formation of a white, insoluble crust on the surface of the material.

  • Mechanism:

    
    [1]
    
  • Impact: This reaction is reversible but alters stoichiometry and solubility during synthesis.[1]

Oxidative Discoloration

The secondary amine and the benzhydryl system are susceptible to radical-initiated oxidation, particularly in the presence of light.

  • Observation: Material turns from off-white/white to pale yellow or pink.[1]

  • Mechanism: Formation of N-oxides or radical degradation at the benzylic carbon.[1]

Racemization (The Silent Killer)

The chiral center is located at the benzhydryl carbon (attached to the chlorophenyl, phenyl, and piperazine groups). The proton at this position is benzylic and slightly acidic.[1]

  • Risk Factor: Exposure to strong bases or high temperatures in protic solvents can promote proton abstraction, leading to a planar intermediate and subsequent racemization (loss of optical purity).

Visualizing the Threat Landscape

DegradationPathwaysCompound(S)-Benzhydryl PiperazineCarbamateCarbamate Salt(Insoluble Crust)Compound->Carbamate + CO2 (Rapid)NOxideN-Oxide / Imine(Yellowing)Compound->NOxide + O2 (Slow)Compound->NOxide Radical MechanismRacemateRacemization(Loss of ee%)Compound->Racemate Proton AbstractionAirAir Exposure(CO2 + O2)Air->CarbamateAir->NOxideLightUV/LightLight->NOxideHeatBaseHeat + Strong BaseHeatBase->Racemate

Figure 1: Primary degradation pathways.[1] Note that CO₂ absorption is the most immediate physical threat to the free base.

Module 2: Storage Protocols (The "How-To")

The storage strategy depends entirely on whether you possess the Free Base or a Salt (e.g., Dihydrochloride).

Protocol A: Free Base Storage (High Risk)

The free base is chemically reactive.[2][3][4] Strict exclusion of air is mandatory.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to CO₂ and oxygen over time.

  • Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.[1]

  • Seal: Wrap the cap junction with Parafilm or electrical tape.[1]

  • Secondary Containment: Place the vial inside a heat-sealed aluminized mylar bag containing a sachet of activated silica gel and an oxygen scavenger.

  • Temperature: Store at -20°C .

Protocol B: Salt Form (e.g., 2HCl) Storage (Moderate Risk)

Salts are generally resistant to CO₂ absorption but hygroscopic.

  • Primary Container: Amber glass or high-density polyethylene (HDPE) bottle.

  • Desiccation: Essential. The salt can absorb moisture, leading to hydrolysis or caking.

  • Temperature: Room temperature (RT) is acceptable for short-term (<1 month); 2-8°C is recommended for long-term storage.[1]

Summary Table: Storage Conditions
ParameterFree Base (Solid/Oil)Hydrochloride Salt (Solid)
Temp -20°C (Freezer)2-8°C (Refrigerator)
Atmosphere Inert Gas (Argon/N2) MandatoryDry Air or Inert Gas
Light Protect from Light (Amber Glass)Protect from Light
Major Risk Carbonylation (CO₂), OxidationHygroscopicity (Moisture)

Module 3: Troubleshooting Guide (Q&A)

Q1: The white powder has turned yellow. Is it still usable?

  • Diagnosis: This indicates oxidation, likely N-oxide formation or trace degradation of the benzhydryl moiety due to light exposure.[1]

  • Action: Check purity via HPLC. If purity is >98% but color is off, you can perform a recrystallization .[1]

    • Protocol: Dissolve in minimal hot ethyl acetate/hexane or isopropanol.[1] Treat with activated charcoal to remove colored impurities, filter hot, and cool to crystallize.

Q2: I see a hard "crust" on top of my material that won't dissolve in organic solvents.

  • Diagnosis: This is likely piperazine carbamate , formed by reaction with air (CO₂).

  • Action: The carbamate is thermally unstable.[1]

    • Fix: Dissolve the bulk material in an organic solvent (DCM or Ethyl Acetate) and wash with a dilute base (NaOH or NaHCO₃) or simply heat the solution (if stable) to drive off CO₂. Note: Re-check stoichiometry as the molecular weight effectively changes with CO₂ absorption.

Q3: My chiral HPLC shows a "shoulder" on the main peak. Has it racemized?

  • Diagnosis: Possible racemization or presence of the (R)-enantiomer.[1]

  • Cause: Exposure to heat while in solution, or storage in a basic environment.[1]

  • Action: Run a co-injection with a known standard of the (R)-isomer (Levocetirizine intermediate) to confirm the identity of the shoulder. If confirmed, recrystallization with a chiral resolving agent (e.g., Tartaric acid) may be required to upgrade the ee%.

Q4: Can I store the compound in solution (e.g., DMSO or Methanol)?

  • Recommendation: No.

  • Reasoning:

    • Methanol: Protic solvents can facilitate proton exchange at the chiral center over long periods, increasing racemization risk.

    • DMSO: Hygroscopic and can act as an oxidant under certain conditions.[1]

    • Best Practice: Always store as a dry solid.[1]

Module 4: Quality Control & Validation

To verify the integrity of your stored (S)-isomer, use the following self-validating workflow.

QC_WorkflowSampleStored SampleVisualVisual Inspection(Color/Caking)Sample->VisualPassVisualWhite/Off-WhiteVisual->PassVisualFailVisualYellow/CrustVisual->FailVisualSolubilitySolubility Test(DCM/MeOH)HPLCPurityHPLC (Achiral)Check Chemical PuritySolubility->HPLCPurityDissolves ClearActionPurifyRecrystallizeSolubility->ActionPurifyTurbid (Carbamates)PassVisual->SolubilityFailVisual->ActionPurifyHPLCChiralHPLC (Chiral)Check Enantiomeric ExcessHPLCPurity->HPLCChiral>98%HPLCPurity->ActionPurify<98%HPLCChiral->ActionPurifyee < 99%ActionUseRelease for UseHPLCChiral->ActionUseee > 99%

Figure 2: QC Decision Tree. Always test Solubility first—turbidity often indicates CO₂ contamination.[1]

Standard QC Parameters
  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: 50 mg in 1 mL Dichloromethane. Must be clear and colorless. (Cloudiness = Carbamates).[1]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA).[1] DEA is crucial to sharpen the peak of the basic amine.

References

  • ChemicalBook. (2023).[1] (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Stability Profile.[1][5]Link

    • Relevance: Provides physical property data (MP, BP)
  • PubChem. (2023).[1] 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine Compound Summary. National Library of Medicine.[1] Link

    • Relevance: Toxicology and handling safety data for benzhydryl piperazine derivatives.[1]

  • Google Patents. (2009).[1] Process for producing (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine or a salt thereof (KR100928776B1).[1][6][7]Link

    • Relevance: Details the synthesis and purification (crystallization) methods, confirming the stability of the salt form vs. the free base.
  • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture.[1][8] Science.[1] (Contextual Citation regarding Piperazine-CO2 chemistry).

    • Relevance: Mechanistic validation of piperazine's rapid reaction with atmospheric CO2 to form carbamates.[1]

overcoming resistance in cell lines treated with piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance & Optimizing Efficacy in Cell Lines

Status: Active | Version: 2.4 | Persona: Senior Application Scientist

Introduction: The Piperazine Paradox

Welcome to the technical support center. If you are working with piperazine analogs (e.g., arylpiperazines, Pip1/Pip2 derivatives), you are likely utilizing them as chemosensitizers to reverse Multidrug Resistance (MDR) in cancer cell lines, or as novel cytotoxic agents targeting mitochondrial pathways.

The "resistance" you are encountering often manifests in two distinct ways:

  • Functional Failure: The analog fails to inhibit the efflux pump (P-gp/ABCB1), resulting in no sensitization to the co-administered drug (e.g., Doxorubicin, Paclitaxel).

  • Intrinsic Adaptation: The cell line upregulates alternative transporters (MRP1, BCRP) or metabolic enzymes (CYP450) to bypass the piperazine blockade.

This guide provides the diagnostic workflows to distinguish between experimental error , compound instability , and biological adaptation .

Module 1: Pre-Treatment Diagnostics (Solubility & Stability)

Critical Failure Point: Many piperazine derivatives are lipophilic bases. At physiological pH (7.4), they may precipitate or become trapped in acidic organelles (lysosomes), preventing them from reaching the P-gp binding site on the plasma membrane.

Troubleshooting Checklist
SymptomProbable CauseCorrective Action
Crystal formation in media Compound crashing out upon dilution from DMSO.Step-down Dilution: Do not add 100% DMSO stock directly to media. Dilute intermediate stock (10x) in PBS first, then add to media. Keep final DMSO <0.5%.
Loss of potency over time Hydrolysis or photo-degradation.Protect from Light: Many arylpiperazines are photosensitive. Store stocks in amber vials at -20°C.
High background toxicity Lysosomotropism (Ion trapping).Check pKa: Basic piperazines accumulate in acidic lysosomes. Co-treat with 10-50 mM Ammonium Chloride (NH4Cl) to dissipate pH gradients during acute assays (use with caution).

Module 2: Mechanism & Visualization

To overcome resistance, you must confirm the Mechanism of Action (MoA) . Piperazine analogs primarily function by competitively binding to the Nucleotide Binding Domain (NBD) or Transmembrane Domain (TMD) of the P-glycoprotein (P-gp) efflux pump.

Pathway Visualization: P-gp Inhibition

The following diagram illustrates the successful blockade of P-gp by a piperazine analog, allowing the cytotoxic agent (e.g., Doxorubicin) to trigger apoptosis.

Piperazine_MDR_Reversal cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Drug Chemotherapeutic (e.g., Doxorubicin) Pgp_Active P-gp (ABCB1) Active Efflux Pump Drug->Pgp_Active Substrate Entry Pgp_Blocked P-gp (ABCB1) Blocked by Piperazine Drug->Pgp_Blocked Entry Allowed Piperazine Piperazine Analog (Inhibitor) Piperazine->Pgp_Blocked High Affinity Binding Pgp_Active->Drug Efflux (Resistance) Drug_Accumulation Intracellular Drug Accumulation Pgp_Blocked->Drug_Accumulation Efflux Inhibited Mitochondria Mitochondrial Dysfunction Drug_Accumulation->Mitochondria Cytotoxic Stress Caspase Caspase 3/9 Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Piperazine-mediated MDR Reversal.[1] The analog binds P-gp, preventing chemotherapy efflux and restoring apoptotic signaling.

Module 3: Validated Experimental Protocols

Protocol A: Functional Efflux Assay (Rhodamine 123)

Purpose: To determine if your cell line's resistance is due to P-gp and if your piperazine analog effectively blocks it. Do not proceed to cytotoxicity assays without this confirmation.

Reagents:

  • Rhodamine 123 (Rh123): 5 mg/mL stock in ethanol.

  • Positive Control Inhibitor: Verapamil (10 µM) or Cyclosporin A.

  • Flow Cytometer (FITC channel).

Step-by-Step Workflow:

  • Seeding: Seed 5 x 10⁵ resistant cells (e.g., K562/DOX, MCF-7/ADR) in 6-well plates.

  • Treatment: Incubate cells with your Piperazine Analog (1-10 µM) for 1 hour at 37°C.

    • Control A: Media only.

    • Control B: Verapamil (10 µM).

  • Loading: Add Rh123 (final conc. 5 µM) to all wells. Incubate for 30 minutes at 37°C.

    • Note: Keep in dark. Rh123 is light-sensitive.

  • Efflux Phase:

    • Centrifuge cells (300 x g, 5 min).

    • Resuspend in fresh media containing the Piperazine Analog (to maintain inhibition).

    • Incubate for 60-90 minutes to allow efflux of the dye.

  • Analysis: Wash with ice-cold PBS and analyze via Flow Cytometry (Excitation 488 nm / Emission 530 nm).

Interpretation:

  • Successful Reversal: The fluorescence peak of the Piperazine-treated cells should shift to the right (higher retention), matching the Verapamil control.

  • Failure: If fluorescence remains low (similar to untreated control), the analog is not inhibiting P-gp at the tested concentration.

Protocol B: The Reversal Ratio (Cytotoxicity)

Purpose: Quantify the potency of your analog as a sensitizer.

  • Setup: 96-well plate, 5,000 cells/well.

  • Matrix Design:

    • Rows A-D: Serial dilution of Chemotherapy Drug (e.g., Doxorubicin) + Fixed Concentration of Piperazine Analog (e.g., 5 µM).

    • Rows E-H: Serial dilution of Chemotherapy Drug + Vehicle (DMSO) .

  • Incubation: 72 hours.

  • Readout: MTT or CCK-8 assay.

  • Calculation:

    
    
    

Thresholds:

  • RR > 2.0: Moderate Reversal.

  • RR > 10.0: Strong Reversal (High Potency).

Module 4: Troubleshooting & FAQs

Q1: My Reversal Ratio is < 1.5, but the Rh123 assay showed inhibition. Why?

Answer: This indicates Off-Target Toxicity or Pathway Redundancy .

  • Scenario A: The piperazine analog itself is cytotoxic at the concentration used. Check the IC50 of the analog alone. It should be non-toxic (>20 µM) to be a pure sensitizer.

  • Scenario B: The cell line uses multiple transporters (e.g., MRP1 or BCRP) alongside P-gp.[2] Piperazines are often selective for P-gp.

    • Fix: Run Western Blots for MRP1 (ABCC1) and BCRP (ABCG2). If positive, you need a dual-inhibitor or a cocktail approach.

Q2: The cells are dying in the "Piperazine Only" control wells.

Answer: You are seeing Intrinsic Activity . Some piperazine derivatives (e.g., N-substituted piperazines) can induce apoptosis directly by disrupting mitochondrial membrane potential or inhibiting tubulin polymerization.

  • Action: Lower the concentration of the analog to a sub-lethal dose (e.g., IC10) for reversal assays. Alternatively, investigate the analog as a standalone drug rather than a sensitizer.

Q3: I see high variability in my IC50 data.

Answer: This is likely a Solubility Issue . Piperazine analogs can precipitate in serum-containing media.

  • Action: Inspect wells under a microscope at 40x before adding cells. If micro-crystals are visible, switch to a salt form of the piperazine (e.g., Hydrochloride or Citrate salt) or use a solubilizing agent like cyclodextrin.

References

  • Syed, S. B., et al. (2017).[3] "Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer."[2][3][4] Scientific Reports, 7: 7972.[3]

  • Li, Y., et al. (2018). "Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids and Piperazine Derivatives." Frontiers in Oncology.

  • Varela, J., et al. (2022).[5] "Piperazine amides with desirable solubility and drug-like properties: Synthesis and evaluation." Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich Technical Bulletin. "Multidrug Resistance Direct Dye Efflux Assay (Rhodamine 123)."

  • Bhardwaj, R. K., et al. (2002). "Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4." Journal of Pharmacology and Experimental Therapeutics.

Sources

optimizing purification of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-449-OPT Subject: Chromatographic Optimization for Chiral Piperazine Intermediate Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open [Resolution in Progress]

Introduction: The Challenge

You are purifying (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (often referred to as the Levocetirizine intermediate or Chlorobenzhydryl piperazine).

This molecule presents a classic "Basic Chiral" challenge. The secondary amine on the piperazine ring is highly basic (


), leading to severe peak tailing on traditional silica-based chiral stationary phases (CSPs) due to silanol interactions. Furthermore, the structural similarity between the (S) and (R) enantiomers—differing only by the spatial arrangement of the chlorophenyl and phenyl groups—requires a selector capable of distinct 

-

interactions and hydrogen bonding recognition.

This guide provides a self-validating workflow to optimize purity (


 ee) and yield.

Module 1: Method Development & Column Selection

The Stationary Phase (The "Hardware")

For benzhydryl piperazine derivatives, polysaccharide-based CSPs are the industry standard. The aromatic rings (phenyl and chlorophenyl) are excellent donors for


-

interactions with carbamate selectors.
  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

    • Mechanism:[1][2] The helical amylose backbone creates a chiral cavity that fits the benzhydryl group. The carbamate NH and C=O groups provide hydrogen bonding sites for the piperazine amine.

  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Use Case: If the Amylose column shows poor selectivity (

      
      ), the linear cellulose backbone often provides a complementary separation angle.
      
The Mobile Phase (The "Software")

Standard Normal Phase (NP) is preferred over Reverse Phase (RP) for preparative scale-up of this intermediate due to higher solubility and easier solvent recovery.

The "Gold Standard" Starting Point:

Parameter Setting Rationale
Solvent A n-Hexane (or n-Heptane) Non-polar carrier; induces analyte to interact with CSP.
Solvent B Ethanol (EtOH) or Isopropanol (IPA) Polar modulator; EtOH usually yields sharper peaks for piperazines.
Additive 0.1% Diethylamine (DEA) CRITICAL. Masks silanols to prevent tailing of the basic amine.
Ratio 90:10 to 50:50 (Hex/EtOH) Start at 85:15. Higher EtOH reduces retention time.
Flow Rate 1.0 mL/min (Analytical) Standard linear velocity.

| Temp |


 | Lower temperature often improves resolution (

) enthalpically. |
Workflow Visualization

MethodDev start Start: Racemic Mixture col_screen Screen CSPs (AD-H vs OD-H) start->col_screen mp_screen Mobile Phase Screen (Hex/IPA vs Hex/EtOH) col_screen->mp_screen check_tail Check Peak Shape mp_screen->check_tail add_base Add 0.1% DEA or TEA check_tail->add_base Tailing > 1.2 optimize Optimize Temp/Flow for Rs > 1.5 check_tail->optimize Symmetric add_base->optimize final Final Method (Scale-up Ready) optimize->final

Figure 1: Decision tree for establishing the baseline chromatographic method.

Module 2: Troubleshooting & Optimization

Issue 1: Severe Peak Tailing ( )

Diagnosis: The basic nitrogen on the piperazine ring is interacting with residual silanols on the silica support, not the chiral selector. The Fix:

  • Increase Additive: Bump DEA from 0.1% to 0.2%.

  • Switch Additive: If DEA fails, try Ethanolamine . It is structurally similar to the alcohol/amine motif and competes aggressively for silanol sites.

  • Column History: If the column was previously used with acidic modifiers (TFA), it may have stripped the basic shielding. Regenerate the column with 100% Ethanol + 0.5% DEA (check manufacturer limits).

Issue 2: Loss of Resolution ( )

Diagnosis: The "S" and "R" enantiomers are co-eluting. The Fix:

  • Temperature Effect: Lower the column oven temperature to

    
    . Chiral recognition is often enthalpy-driven; lower temperatures "freeze" the selector into a more discriminating conformation.
    
  • Solvent Swap: Switch from Ethanol to Isopropanol (IPA). IPA is bulkier and forms different hydrogen bond networks, often increasing selectivity (

    
    ) at the cost of longer run times.
    
Troubleshooting Logic Flow

Troubleshoot problem Problem Detected type Identify Issue problem->type tailing Peak Tailing type->tailing resolution Poor Resolution type->resolution retention Drifting Retention type->retention fix_tail Action: Add 0.1% DEA or Switch to EDA tailing->fix_tail fix_res Action: Lower Temp (15C) or Switch Modifier (IPA) resolution->fix_res fix_ret Action: Check Water Content in Hexane retention->fix_ret

Figure 2: Logic flow for diagnosing common chromatographic failures for basic chiral amines.

Module 3: Scale-Up Considerations

When moving from analytical (mg) to preparative (gram/kg) scale, the rules change.

Solubility vs. Loading

The piperazine intermediate is highly soluble in alcohols/DCM but has limited solubility in pure Hexane.

  • Risk: Injecting a sample dissolved in 100% EtOH onto a Hexane-rich column (e.g., 90:10) causes "solvent breakthrough." The sample travels with the injection plug, ruining separation.

  • Protocol: Dissolve the sample in the mobile phase . If solubility is too low, use a "stronger" solvent (e.g., 50:50 Hex/EtOH) for dissolution, but limit injection volume to

    
     of the column volume.
    
Overloading Strategy

For maximum throughput, do not aim for baseline resolution.

  • Touching Band Optimization: Increase injection mass until the valley between the (R) and (S) peaks reaches 10-20% of the peak height.

  • Fraction Collection: Collect the pure (S)-peak heart. Recycle the "mixed fractions" (the overlapping region) back into the feed for the next run.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (RP) instead of Normal Phase? A: Yes, utilizing columns like Chiralpak AD-RH . However, basic drugs often require high pH buffers (bicarbonate or borate, pH 9.0) in RP to suppress ionization and ensure interaction with the CSP. Normal Phase is generally preferred for purification because evaporating Hexane/Ethanol is faster and requires less energy than evaporating water.

Q: Why is the (R)-isomer eluting first? A: Elution order is not fixed; it depends on the specific CSP (Amylose vs. Cellulose) and the mobile phase. On Chiralpak AD, the elution order is typically determined by the steric fit of the chlorophenyl group. Always run a known standard to confirm identity before collecting fractions.

Q: My pressure is increasing over time. Is the piperazine precipitating? A: This is a common issue with "dry" Hexane/Ethanol mobile phases interacting with atmospheric moisture or sample salts.

  • Check: Ensure your sample is filtered (0.45 µm) after dissolution in the mobile phase.

  • Flush: Wash the column with 100% Ethanol to remove precipitated salts or strongly retained dimers.

References

  • Opalka, C. J., et al. "Synthesis and Enantiomeric Resolution of 1-[(4-Chlorophenyl)phenylmethyl]piperazine." Journal of Chemical & Engineering Data, cited in processes for Cetirizine/Levocetirizine synthesis.
  • Cosma, E., et al. "Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine."[2] U.S. Patent 5,478,941.[2][3] (Describes the chemical resolution and HPLC analysis using Chiralpak AD). Link

  • Baltes, E., et al. "Methods for preparing levocetirizine and intermediates thereof." European Patent EP0617028B1. (Details the specific mobile phase Hexane:Ethanol:Diethylamine 50:50:0.1). Link

  • Navaneeswari, R., & Reddy, P. R. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV."[4] Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.[4] (Discusses piperazine detection and handling). Link

Sources

Technical Support Center: Handling Hygroscopic Piperazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hygroscopicity Challenge

Piperazine dihydrochloride (and its related salts) presents a classic "stability paradox" in pharmaceutical and chemical research. While the piperazine ring itself is chemically robust, its hydrochloride salt forms are hygroscopic , meaning they readily attract and hold water molecules from the surrounding environment.

This is not merely a storage issue; it is a stoichiometric hazard . The absorption of atmospheric moisture alters the molecular weight of the bulk material, leading to significant dosing errors in quantitative experiments. A researcher weighing 100 mg of "anhydrous" salt that has absorbed 5% moisture is effectively under-dosing the active moiety by 5 mg—a margin of error that can ruin potency assays or synthetic yields.

This guide provides a self-validating system for handling these salts, ensuring that your data remains reproducible regardless of ambient humidity.

Visual Decision Protocol: The "Moisture Defense" Workflow

Before opening any container of piperazine dihydrochloride, consult the following decision matrix to determine the necessary level of precaution.

MoistureDefense Start Task: Handle Piperazine HCl CheckEnv Check Lab Humidity (RH) Start->CheckEnv HighRH High Humidity (>55% RH) CheckEnv->HighRH Uncontrolled LowRH Controlled Humidity (<45% RH) CheckEnv->LowRH Controlled Operation Operation Type? HighRH->Operation LowRH->Operation Quant Quantitative (Analytical/Synthesis) Operation->Quant Qual Qualitative (Buffer Prep/Cleaning) Operation->Qual DryFirst Pre-Drying Step Required? (Check Water Content via KF) Quant->DryFirst Action3 Standard Handling (Recap immediately) Qual->Action3 Action1 GLOVE BOX or Inert Gas Bag Required Action2 Rapid Weighing Technique (Minimize Exposure < 30s) DryFirst->Action1 Critical Precision DryFirst->Action2 Standard Precision

Figure 1: Decision matrix for handling hygroscopic salts based on environmental conditions and experimental rigor.

Troubleshooting & FAQs

Issue 1: "My powder has turned into a hard block or sticky paste."

Diagnosis: Capillary Condensation and Caking. Mechanism: When the relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, a monolayer of water forms on the crystal surface. This creates liquid bridges between particles. As temperature fluctuates, these bridges dissolve and recrystallize, fusing the powder into a solid mass (caking).

Corrective Action:

  • Do not chip or grind the cake in an open environment; the friction heat will accelerate further moisture uptake.

  • Drying Protocol: Place the open container in a vacuum oven at 40°C under full vacuum (-0.1 MPa) for 12–24 hours.

    • Note: While the USP drying method for identification is 105°C [1], using a lower temperature (40°C) under vacuum is gentler and prevents potential thermal degradation or discoloration if impurities are present.

  • Prevention: Store in a "Double-Barrier" system (see Section 5).

Issue 2: "My calculated molarity seems off, or reaction yields are consistently low."

Diagnosis: Stoichiometric Error due to Water Weight. Mechanism: Piperazine dihydrochloride is often supplied as a monohydrate or anhydrous form.[1] The anhydrous form is thermodynamically unstable in humid air and will aggressively scavenge water to reach a hydrated state. If you weigh 159 mg (anhydrous MW) believing it is pure, but it contains 10% water, you are only adding ~143 mg of salt.

Corrective Action:

  • Mandatory Water Determination: Before any critical synthesis or assay, determine water content using Karl Fischer (KF) Titration (Method I) [1].

  • Correction Factor: Apply the following formula to your weighing:

    
    
    
  • Alternative: Use the monohydrate form (

    
    ) if available, as it is thermodynamically more stable and less prone to rapid weight fluctuations than the anhydrous form [2].
    
Issue 3: "The pH of my solution is drifting."

Diagnosis: Carbon Dioxide Absorption (Base) vs. Hydrolysis (Salt). Mechanism: There is a common misconception here. Piperazine free base is a strong amine that greedily absorbs


 from the air to form carbamates [3]. However, Piperazine dihydrochloride is fully protonated and acidic (pH 3.0–3.4) [1], meaning it does not  react with 

. If pH drift occurs in the salt solution, it is likely due to dilution errors from hygroscopicity (see Issue 2) or contamination.

Corrective Action:

  • Verify the pH of a 5% (w/v) solution. It should be between 3.0 and 3.4 .

  • If the pH is > 4.0, your salt may have partially hydrolyzed or been contaminated with free base. Recrystallization or disposal is recommended.

Technical Data Specifications

Solubility & Physical Properties
ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation/degradation.
Solubility (Water) Freely soluble (>1 g/mL)Highly exothermic dissolution.
Solubility (Ethanol) Slightly solubleUseful for recrystallization (antisolvent).
pH (5% aq. soln) 3.0 – 3.4 [1]Acidic nature due to HCl protons.
Melting Point ~134°C (Monohydrate)Anhydrous decomposes >270°C [1].
Hygroscopicity HighDeliquescent at high RH (>70%).
Drying & Stability Limits
MethodConditionRecommendation
Oven Drying 105°C (Ambient P)Standard USP method (3 hours) [1].
Vacuum Drying 40°C (Vacuum)Preferred for high-purity applications.
TGA Onset ~100°CLoss of lattice water (monohydrate).
Decomposition >280°CThermal degradation of the amine core [4].

Storage & Handling Protocols

Protocol A: The "Double-Barrier" Storage System

Rationale: Plastic caps are permeable to water vapor over months. A secondary barrier is required.

  • Primary Container: Amber glass bottle with a Teflon-lined screw cap. Ensure the rim is free of powder before closing to ensure a tight seal.

  • Secondary Barrier: Place the primary bottle inside a heat-sealable aluminum foil bag or a vacuum desiccator.

  • Desiccant: Include a silica gel packet or molecular sieves in the secondary container, never in direct contact with the powder.

Protocol B: Weighing in Humid Conditions (>50% RH)

Rationale: Minimizes the "exposure window" where moisture uptake kinetics are fastest.

  • Tare First: Place the weighing boat on the balance and tare it before opening the salt container.

  • Aliquot Quickly: Open the container, transfer an approximate amount to the boat, and immediately recap the stock container.

  • Drift Check: Watch the balance reading for 30 seconds. If the weight steadily increases (e.g., +0.1 mg every few seconds), the sample is actively absorbing water.

    • Fix: Record the weight at

      
       (extrapolated) or move to a glove box.
      

References

  • United States Pharmacopeia (USP). Piperazine Dihydrochloride Monograph. USP-NF. (Standard identification and drying methods: 105°C for 3 hours).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82044, Piperazine Hydrochloride. (Stability and physical forms).[2] Link

  • Wikipedia. Piperazine: Chemical Properties and Reactions.[3] (CO2 absorption mechanisms of the free base). Link

  • PerkinElmer Application Note. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (Thermal decomposition data for amine HCl salts). Link

Sources

Technical Support Center: Optimizing Viability with (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1]

Compound ID: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Common Aliases: (S)-4-Chlorobenzhydryl piperazine; Levocetirizine Intermediate; (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[1][2][3] CAS: 439858-21-6 (S-isomer) / 130018-88-1 (General/Salt) Support Ticket: #Tox-Minimization-PrimaryCells[1]

Executive Summary: The Lipophilic Amine Challenge

Welcome to the Technical Support Center. You are working with the (S)-enantiomer of the key piperazine intermediate used to synthesize Levocetirizine.

The Core Challenge: This molecule is a Cationic Amphiphilic Drug (CAD) candidate.[1] It possesses a lipophilic "tail" (the chlorobenzhydryl group, LogP ~3.[1]65) and a hydrophilic "head" (the ionizable piperazine nitrogen, pKa ~8-9).[1]

In primary cells (hepatocytes, neurons, endothelial cells), this structure creates two distinct toxicity vectors:[1]

  • Physicochemical Toxicity: Precipitation of the free base at physiological pH (7.4), causing mechanical stress and localized high concentrations.[1]

  • Lysosomotropism: The "Ion Trap" effect where the molecule accumulates in acidic lysosomes, leading to phospholipidosis, vacuolization, and eventual cell rupture.

This guide provides the protocols to uncouple specific pharmacological activity from these nonspecific cytotoxic effects.

Module 1: Formulation & Solubility Optimization

Issue: Users often report "crystal formation" or "jagged cell membranes" within 2 hours of dosing. This is usually precipitation, not biological toxicity.[1]

The Mechanism: At pH < 7, the piperazine nitrogen is protonated (ionized) and soluble. When added to cell culture media (pH 7.4), the equilibrium shifts toward the uncharged free base, which is poorly soluble and precipitates onto the cell monolayer.

Troubleshooting Protocol: The "Acid-Spike" Method

Do not rely solely on DMSO. Use this modified solubilization technique to maintain stability in media.[1]

  • Stock Preparation: Dissolve the compound in DMSO at 1000x the final concentration (e.g., 10 mM stock for 10 µM dose).[1]

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate dilution in acidified water (0.01 M HCl) or a low-pH buffer (citrate pH 5.0) before adding to the neutral media.

    • Why? This keeps the nitrogen protonated during the dilution phase, preventing micro-aggregates.

  • Final Dosing:

    • Add the intermediate solution to pre-warmed (37°C) media containing 1-2% BSA (Bovine Serum Albumin) or physiological serum.

    • Why? Albumin acts as a "sink," binding the lipophilic tail and preventing the free base from crashing out of solution.

Data Table: Solubility Limits

Solvent System Max Solubility (approx.) Primary Cell Compatibility
100% DMSO >50 mM Toxic (Limit final conc < 0.1%)
PBS (pH 7.4) < 10 µM (Unstable) High Risk of Precipitation
Media + 10% FBS ~50-100 µM High (Proteins stabilize the drug)

| Acidified Water | > 10 mM | Moderate (Must dilute quickly) |[1]

Module 2: Mitigating Lysosomal Trapping (The CAD Effect)

Issue: Primary cells show "foamy" cytoplasm or massive vacuolization after 12-24 hours.[1]

The Mechanism: As a weak base, the molecule permeates cell membranes in its uncharged form. Once it enters the lysosome (pH ~4.5-5.0), it becomes protonated and positively charged.[1] It can no longer cross the membrane back out. This accumulation draws in water (osmotic swelling) and inhibits lipid digestion (phospholipidosis).[1]

Visualizing the Mechanism

LysosomalTrappingExtracellularExtracellular Space(pH 7.4)Uncharged DrugMembraneCell Membrane(Permeable to Uncharged)Extracellular->MembraneDiffusionCytosolCytosol(pH 7.2)Membrane->CytosolLysosomeLysosome(pH 4.5)Acidic EnvironmentCytosol->LysosomeDiffusionTrappedProtonated Drug (BH+)Trapped & AccumulatingLysosome->TrappedProtonation (H+)Trapped->LysosomeCannot ExitToxicityOsmotic Swelling &PhospholipidosisTrapped->ToxicityAccumulation

Caption: The "Ion Trap" mechanism common to piperazine derivatives in primary cells.[1]

Protocol: Pulse-Dosing Strategy

Primary cells lack the rapid turnover of cell lines. Continuous exposure leads to toxic accumulation.[1]

  • Pulse: Expose cells to the compound for 2–4 hours (sufficient for receptor binding or signaling initiation).[1]

  • Wash: Remove media.[1] Wash 2x with warm PBS (with Ca2+/Mg2+ to maintain adhesion).[1]

  • Recovery: Replace with drug-free complete media.

  • Result: This allows the lysosomal pH gradient to re-equilibrate and the drug to efflux, preventing irreversible vacuolization while capturing the signaling event.

Module 3: Assay Selection & False Positives

Issue: "The MTT assay shows 90% death, but the cells look morphologically intact."

The Mechanism: Piperazine derivatives can affect mitochondrial electron transport (complex I inhibition) without killing the cell immediately.[1] MTT/MTS assays rely on mitochondrial reductase activity.[1] A decrease in signal may represent metabolic slowing , not necrosis.[1]

Recommended Assay Workflow
Assay TypeSuitability for PiperazinesReason
MTT / MTS Low High risk of false positives due to mitochondrial interference.[1]
LDH Release High Measures membrane rupture (necrosis).[1] Unaffected by metabolic rate.[1]
ATP (CellTiter-Glo) Medium Good for overall health, but can be suppressed by mitochondrial stress.[1]
Resazurin Low-Medium Similar issues to MTT; piperazines can chemically reduce resazurin.[1]
Step-by-Step: Validated LDH Protocol for Primary Cells
  • Supernatant Collection: Collect 50 µL of culture media before any wash steps.[1]

  • Clarification: Centrifuge at 400 x g for 5 mins to remove floating debris (critical for primary cells that may detach).

  • Reaction: Transfer clarified supernatant to a new plate; add LDH reaction mix.

  • Calculation:

    
    
    Note: Ensure the "High Control" uses a detergent (Triton X-100) compatible with the LDH reagents.
    
Troubleshooting Decision Tree

TroubleshootingStartObserved CytotoxicityCheckTimeTime of Onset?Start->CheckTimeImmediate< 2 HoursCheckTime->ImmediateDelayed> 12 HoursCheckTime->DelayedMicroscopeMicroscopy CheckImmediate->MicroscopeDelayed->MicroscopeMorphology Normal?VacuolesFoamy/VacuolesDelayed->VacuolesCrystalsCrystals/DebrisMicroscope->CrystalsMitoIssueMitochondrial Stress:Switch to LDH AssayMicroscope->MitoIssueYes (but MTT Low)LysosomalIssueLysosomal Trapping:Use Pulse DosingVacuoles->LysosomalIssueSolubilityIssueSolubility Failure:Use BSA + Warm MediaCrystals->SolubilityIssue

Caption: Diagnostic workflow for identifying the root cause of cell death.

Frequently Asked Questions (FAQ)

Q: Can I use ammonium chloride (


) to stop lysosomal trapping?A:

1Bafilomycin A1Pulse Dosing1

Q: Is the (S)-enantiomer more toxic than the (R)-enantiomer? A: Physicochemically, they are nearly identical regarding solubility and lysosomal trapping (pKa and LogP are identical).[1] However, biological off-target effects may differ.[1] Always use the racemate as a control if you suspect a specific receptor-mediated toxicity.[1]

Q: How should I store the stock solution? A: Store 10-50 mM stocks in DMSO at -20°C. Avoid repeated freeze-thaw cycles. If precipitation is observed upon thawing, sonicate at 37°C for 5 minutes before use.[1]

References
  • PubChem. (2024).[1] Compound Summary: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Levocetirizine Intermediate).[1] National Library of Medicine. Link

  • Haller, F. et al. (2013).[1] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes.[1][4] Drug Metabolism and Disposition, 41(4), 897-905.[1] Link

  • Arbo, M.D. et al. (2016).[1] Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis.[5] Archives of Toxicology. Link

  • Kazmi, F. et al. (2013).[1] Lysosomal sequestration of cationic amphiphilic drugs: pharmacometric and physicochemical implications. Drug Discovery Today.[1] Link

  • Santa Cruz Biotechnology. (2024).[1] Product Data Sheet: (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.[1][3][6][7][8][9]Link[1]

Technical Support Center: Stereochemical Validation of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STEREO-S-CPP-001 Subject: Confirmation of Absolute Configuration and Enantiomeric Purity Status: Open for Troubleshooting

Introduction

Welcome to the Technical Support Center. You are likely synthesizing (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-Norchlorcyclizine), a critical chiral intermediate for antihistamines like Dextrocetirizine .

Crucial Stereochemical Baseline:

  • Target: (S)-Enantiomer.

  • Optical Rotation (Free Base): Typically Dextrorotatory (+) .

  • Counter-Reference: The (R)-enantiomer is Levorotatory (-) and is the precursor for Levocetirizine [1][2].

If your synthesized product is Levorotatory (-), you have likely synthesized the (R)-enantiomer.

Module 1: The "Quick Check" – Polarimetry

Objective: Rapidly assess if you have the correct enantiomer (S vs. R) before investing in HPLC.

Standard Operating Procedure (SOP)
  • Sample Prep: Isolate the Free Base form. If you have the dihydrochloride salt, neutralize it with NaOH and extract into DCM, then evaporate to dryness. Salts can exhibit pH-dependent rotation flips.

  • Solvent: Toluene or Methanol (Toluene is often preferred for benzhydryl derivatives to minimize H-bonding variability).

  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Measurement: Measure at 589 nm (Sodium D-line) at 25°C.

Troubleshooting Guide: Polarimetry
SymptomProbable CauseCorrective Action
Rotation is (-) instead of (+) Wrong EnantiomerYou have synthesized the (R)-isomer. Check your starting material (e.g., (S)-4-chlorobenzhydryl chloride often inverts to (R) during SN2 reactions).
Rotation is 0° RacemizationYour reaction conditions (high heat, strong Lewis acids) likely racemized the benzylic center.
Rotation is weak (<5°) Solvent/pH EffectSwitch solvent to Toluene. Ensure the sample is strictly the Free Base (no residual acid).

Module 2: The "Gold Standard" – Chiral HPLC

Objective: Quantify Enantiomeric Excess (% ee). Polarimetry is insufficient for purity >95%.

Method Development Strategy

The separation of benzhydryl piperazines relies on polysaccharide-based stationary phases. The Amylose-based columns are historically most effective for this class [3].

Recommended Protocol
  • Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).

  • Ratio: 90 : 10 : 0.1 (Isocratic).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Benzhydryl chromophore).

Why DEA? Piperazines are secondary amines. Without a basic modifier (Diethylamine), the amine interacts with residual silanols on the column, causing severe peak tailing and loss of resolution.

Workflow Visualization

HPLC_Workflow Start Start: Crude Sample CheckSol Check Solubility (Hexane/IPA) Start->CheckSol Inject Inject on Chiralpak AD-H CheckSol->Inject Result Analyze Chromatogram Inject->Result Tail Issue: Peak Tailing Result->Tail Bad Shape Overlap Issue: Peaks Overlap (Rs < 1.5) Result->Overlap Poor Sep Success Success: Calculate % ee Result->Success Baseline Sep FixTail Action: Add 0.1% DEA or TEA Tail->FixTail FixTail->Inject FixOverlap Action: Lower IPA to 5% or Switch to OD-H Overlap->FixOverlap FixOverlap->Inject

Figure 1: Chiral HPLC Method Development & Troubleshooting Logic.

Module 3: Advanced Confirmation (No Standards Available)

Scenario: You do not have a commercial standard of the (S)-enantiomer to compare retention times. How do you prove "Peak 1" is (S)?

Option A: Chemical Correlation (Mosher's Method)

Since the piperazine nitrogen is a secondary amine, it can be derivatized with a chiral agent to create diastereomers, which are distinguishable by NMR.

  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Reaction: React your piperazine with (R)-MTPA-Cl.

  • Analysis:

    
    H NMR or 
    
    
    
    F NMR.
  • Logic:

    • The (S)-piperazine + (R)-MTPA will form one diastereomer.

    • The (R)-piperazine + (R)-MTPA will form a different diastereomer.

    • Validation: If you have a racemic sample, derivatize it to see both peaks. Then derivatize your synthesized sample. If you see only one set of signals, you are enantiopure. To assign absolute configuration, you must compare the chemical shift changes (

      
      ) against established models for Mosher amides [4].
      
Option B: Single Crystal X-Ray Diffraction (The Absolute Truth)

If your compound is solid, this is the definitive method.

  • Derivatization: The free base might be an oil or amorphous solid. Convert it to a salt that crystallizes well.

  • Recommended Salt: Dihydrochloride or Fumarate .

  • Heavy Atom: The Chlorine atom on the phenyl ring provides anomalous scattering, allowing determination of absolute configuration without adding extra chiral heavy atoms [5].

Frequently Asked Questions (FAQ)

Q: My chiral HPLC shows two peaks, but I used an enantiopure starting material. Why? A: The benzylic position (between two aryl rings) is chemically labile.

  • Cause 1: If you used SN1 conditions (weak nucleophile, polar solvent) to attach the piperazine, you passed through a planar carbocation intermediate, causing racemization.

  • Cause 2: High temperature reflux in basic conditions can sometimes cause slow racemization via deprotonation/reprotonation of the benzylic proton.

Q: Can I use Chiralcel OD-H instead of AD-H? A: Yes. Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) is the "sister" column to AD. If AD fails to separate the enantiomers, OD is the first alternative. The mobile phase remains the same (Hexane/IPA/DEA).

Q: What is the specific rotation value I should expect? A: While literature varies by concentration and solvent, the (R)-enantiomer (Levocetirizine precursor) generally shows


 to 

(c=1, Toluene) [1]. Therefore, expect your (S)-target to be approximately +10° to +15° . Note: Always report solvent and concentration.

References

  • National Institutes of Health (PMC). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine. Retrieved from [Link][2]

Sources

Validation & Comparative

comparing efficacy of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine vs levocetirizine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Levocetirizine (the active pharmaceutical ingredient) and (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (herein referred to as (S)-Norchlorcyclizine ), the chiral scaffold corresponding to the distomer series of the cetirizine family.

Executive Summary

Levocetirizine is the eutomer (active (R)-enantiomer) of the second-generation antihistamine cetirizine. It exhibits nanomolar affinity for the Histamine H1 receptor, high selectivity, and minimal blood-brain barrier (BBB) penetration due to its zwitterionic nature.

In contrast, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (or (S)-Norchlorcyclizine) represents the distomer scaffold . It lacks the critical ethoxyacetic acid side chain required for high-affinity polar interactions and possesses the (S)-configuration, which sterically clashes with the H1 binding pocket. Consequently, it exhibits negligible H1 antihistamine efficacy and is primarily relevant as a metabolic intermediate or impurity with potential off-target toxicity (e.g., teratogenicity).

Verdict: Levocetirizine is the superior therapeutic agent. The (S)-piperazine analog serves as a negative control in Structure-Activity Relationship (SAR) studies, demonstrating the necessity of both the (R)-stereochemistry and the carboxylated side chain.

Structural & Mechanistic Analysis

Chemical Identity
FeatureLevocetirizine (S)-Norchlorcyclizine
IUPAC Name 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid(S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine
Stereochemistry (R) - Eutomer(S) - Distomer Scaffold
Key Functional Group Ethoxyacetic Acid (Amphioric/Zwitterionic)Secondary Amine (Lipophilic Base)
Role Potent H1 Inverse AgonistMetabolite / Impurity / Inactive Scaffold
Mechanism of Action: H1 Receptor Interaction

The Histamine H1 receptor contains a specific binding pocket involving Trp 158 and Asp 107 .

  • Levocetirizine ((R)-Configuration): The (R)-benzhydryl group orients the chlorophenyl ring to form optimal halogen bonds with Trp residues, while the ethoxyacetic acid tail interacts with Lys 191/Thr 194, stabilizing the receptor in the inactive state (Inverse Agonism).

  • (S)-Norchlorcyclizine ((S)-Configuration): The (S)-orientation forces the phenyl rings into a sterically unfavorable position, drastically reducing affinity. Furthermore, the absence of the acid tail leads to a loss of the secondary anchor point, reducing residence time on the receptor.

Signaling Pathway Visualization

The following diagram illustrates the H1 receptor blockade by Levocetirizine compared to the failure of the (S)-analog.

H1_Signaling Histamine Histamine (Ligand) H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Activates Gq_Protein Gq Protein Activation H1_Receptor->Gq_Protein Signal Transduction PLC PLC Activation Gq_Protein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Response Allergic Response (Vasodilation, Itch) Calcium->Response Levocetirizine Levocetirizine (R) (High Affinity Inverse Agonist) Levocetirizine->H1_Receptor Stabilizes Inactive State (Strong Blockade) S_Analog (S)-Norchlorcyclizine (Low Affinity / Distomer) S_Analog->H1_Receptor Weak/No Binding (Ineffective Blockade)

Caption: Levocetirizine effectively stabilizes the H1 receptor in an inactive state, preventing the Gq-mediated calcium cascade. The (S)-analog fails to bind effectively due to steric mismatch.

Pharmacological Comparison Data

The following data synthesizes comparative parameters derived from SAR studies of the piperazine class.

ParameterLevocetirizine(S)-NorchlorcyclizineImpact
H1 Receptor Affinity (Ki) ~ 3 nM (High)> 100–500 nM (Low)Levocetirizine requires ~100x lower concentration for efficacy.
Selectivity High (H1 > Muscarinic/Dopaminergic)Low (Potential off-target binding)(S)-analog carries higher risk of off-target side effects.
Lipophilicity (LogP) ~ 1.0 (at pH 7.4)~ 3.5–4.0(S)-analog is highly lipophilic, crossing BBB easily.
CNS Penetration Minimal (P-gp substrate + Zwitterion)High (Passive diffusion)(S)-analog would cause significant sedation if dosed high enough.
Metabolic Stability High (Excreted unchanged)Moderate (Subject to hydroxylation)Levocetirizine has predictable PK.

Key Insight: The "distomer" effect is profound in this class. The (S)-enantiomer of cetirizine (Dextrocetirizine) is known to be essentially inactive. Since (S)-Norchlorcyclizine is the scaffold for Dextrocetirizine, it shares this lack of potency.

Experimental Validation Protocols

To empirically verify the efficacy difference, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the Ki of both compounds for the human H1 receptor.

  • Preparation:

    • Source: HEK-293 cells stably expressing human H1 receptor.

    • Membrane Prep: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

    • Radioligand: [3H]-Pyrilamine (Specific Activity ~ 80 Ci/mmol).

  • Assay Setup:

    • Incubate membrane protein (20 µ g/well ) with [3H]-Pyrilamine (2 nM) and varying concentrations (10^-10 M to 10^-5 M) of Levocetirizine or (S)-Norchlorcyclizine .

    • Non-specific Binding: Define using 10 µM Diphenhydramine.

    • Incubation: 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Fit data to a one-site competition model (Hill slope = -1).

    • Expected Result: Levocetirizine curve shifts left (Ki ~3 nM); (S)-Norchlorcyclizine curve remains right-shifted (Ki > 100 nM).

Protocol B: Functional Calcium Flux Assay

Objective: Measure the ability to inhibit Histamine-induced Ca2+ release (Functional Antagonism).

  • Cell Loading:

    • Load H1-expressing CHO cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Pre-treatment:

    • Add test compounds (Levocetirizine vs (S)-Norchlorcyclizine) at graded concentrations (1 nM - 10 µM). Incubate for 15 mins.

  • Challenge:

    • Inject Histamine (EC80 concentration, typically 100 nM).

  • Measurement:

    • Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

  • Calculation:

    • Calculate IC50 for inhibition of calcium peak.

    • Causality Check: If the (S)-analog shows inhibition only at micromolar levels, it confirms the lack of specific therapeutic potency compared to the nanomolar potency of Levocetirizine.

References

  • Gillard, M., et al. (2002).[1][2] "Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194)." Molecular Pharmacology. Link

  • Wang, L. (2010). "Design, synthesis, and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives." Medicinal Chemistry Research. Link

  • Tillement, J. P., et al. (2003). "The advantages of levocetirizine over cetirizine in the treatment of allergic rhinitis." Expert Opinion on Pharmacotherapy. Link

  • Chen, C. (2008).[3] "Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine." Current Medicinal Chemistry. Link

  • Benedetti, M. S., et al. (2001). "Absorption, distribution, metabolism and excretion of [14C]levocetirizine in healthy volunteers." European Journal of Clinical Pharmacology. Link

Sources

Technical Comparison & Validation Guide: Analytical Determination of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound Identity: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-Norchlorcyclizine). Significance: This compound is the critical chiral intermediate (or enantiomeric impurity) in the synthesis of Levocetirizine (the (R)-enantiomer).[1] Controlling the (S)-enantiomer content is a strict regulatory requirement (ICH Q3A/Q3B) to ensure the efficacy and safety of the final antihistamine drug product.

This guide validates a robust Chiral Reverse-Phase HPLC (RP-HPLC) method using immobilized polysaccharide stationary phases. We objectively compare this method against the alternative LC-MS/MS approach to assist researchers in selecting the optimal workflow based on sensitivity requirements and laboratory resources.

Comparative Analysis: Method Performance

The following table contrasts the proposed Chiral RP-HPLC (UV-DAD) method against the high-sensitivity Chiral LC-MS/MS alternative.

FeatureMethod A: Chiral RP-HPLC (UV-DAD) Method B: Chiral LC-MS/MS
Primary Application Routine QC, Purity Assay (>98%), Enantiomeric Excess (%ee).Trace Impurity Analysis, Genotoxic Screening, Biological Matrices (PK).
Detection Limit (LOD) ~0.5 - 1.0 µg/mL (ppm range).~0.5 - 5.0 ng/mL (ppb range).
Linearity (R²) > 0.999 (High concentration range).> 0.99 (Low concentration dynamic range).
Selectivity Relies on chromatographic resolution (

).
Mass-resolved; can distinguish co-eluting non-isobaric impurities.
Robustness High.[2] Tolerates non-volatile buffers (Phosphates).Moderate. Requires volatile buffers (Formate/Acetate); susceptible to matrix effects.
Cost & Throughput Low Cost / High Throughput.High Cost / Moderate Throughput.

Expert Insight: While LC-MS/MS offers superior sensitivity for trace analysis (e.g., cleaning validation), the RP-HPLC-UV method is preferred for raw material release and intermediate validation due to its superior precision (RSD < 1.0%) and lower operational cost. The chlorobenzhydryl moiety provides sufficient UV absorption at 230 nm, negating the need for derivatization in bulk analysis.

Validated Experimental Protocol (Method A)

This section details the validation of the Chiral RP-HPLC method. The protocol utilizes an immobilized chiral stationary phase (CSP), which offers superior solvent resistance compared to coated phases (like OD-H or AD-H), allowing for more aggressive washing and mobile phase flexibility.

Chromatographic Conditions[1][3][8][10][11][12]
  • Instrument: HPLC System with Diode Array Detector (DAD).

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica), 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile : 20mM Ammonium Bicarbonate (pH 9.0 with DEA) [60:40 v/v].

    • Rationale: The basic pH suppresses the protonation of the secondary amine in the piperazine ring, reducing peak tailing caused by silanol interactions.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.

  • Detection: UV @ 230 nm.

  • Injection Volume: 10 µL.

Standard Preparation Workflow
  • Stock Solution: Dissolve 10 mg of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine reference standard in 10 mL Methanol (1.0 mg/mL).

  • System Suitability Solution: Mix (S)-enantiomer and (R)-enantiomer (Levocetirizine intermediate) to achieve 0.1 mg/mL of each.

  • Sample Solution: Dissolve sample in Mobile Phase to target concentration (e.g., 0.5 mg/mL).

Validation Parameters (ICH Q2(R1))
  • Specificity: Resolution (

    
    ) between (S) and (R) enantiomers must be 
    
    
    
    . No interference from blank at retention times.
  • Linearity: Five concentration levels from 50% to 150% of target concentration. Acceptance:

    
    .
    
  • Accuracy: Spike recovery at 80%, 100%, and 120% levels. Acceptance: 98.0% – 102.0% recovery.

  • Precision:

    • Repeatability: 6 injections of 100% standard (RSD

      
       2.0%).
      
    • Intermediate Precision: Different days/analysts (RSD

      
       2.0%).
      

Visualized Workflows

Analytical Decision Matrix

This diagram guides the researcher in selecting the appropriate validation path based on the sample stage.

DecisionMatrix Start Start: Sample Analysis CheckConc Est. Concentration? Start->CheckConc Bulk Bulk / Raw Material (> 90% Purity) CheckConc->Bulk High Conc. Trace Trace Impurity / Bioanalysis (< 0.1%) CheckConc->Trace Low Conc. MethodA Method A: Chiral RP-HPLC (UV) Cost-Effective, High Precision Bulk->MethodA MethodB Method B: Chiral LC-MS/MS High Sensitivity, Specificity Trace->MethodB Validation Execute Validation Protocol (ICH Q2 R1) MethodA->Validation MethodB->Validation

Figure 1: Decision matrix for selecting between UV and MS detection based on analyte concentration and study goals.

Method Validation Workflow (Causality Chain)

This diagram illustrates the logical flow of the experimental setup and the "why" behind critical parameters.

ValidationWorkflow Sample Sample Preparation (Methanol Diluent) Column Stationary Phase (Chiralpak IC-3) Sample->Column Inject Detection UV Detection (230 nm) Column->Detection Separate Enantiomers WhyCol Immobilized phase prevents bleeding Column->WhyCol MobilePhase Mobile Phase (pH 9.0 DEA/ACN) MobilePhase->Column Elution WhyMP Basic pH suppresses amine ionization MobilePhase->WhyMP Data Data Analysis (Res > 2.0, Tailing < 1.5) Detection->Data Quantify

Figure 2: Validation workflow highlighting the causal relationship between mobile phase pH and column selection for optimal peak shape.

Expert Troubleshooting & Insights

  • Peak Tailing: The piperazine nitrogen is basic (

    
    ). If peak tailing (
    
    
    
    ) is observed, ensure the mobile phase pH is maintained at 9.0 using Diethylamine (DEA) or Ammonium Bicarbonate. Acidic conditions (unless using specific MS-compatible columns like Chiralpak IG) often lead to severe secondary interactions with residual silanols.
  • Enantiomeric Reversal: When switching between Normal Phase (Hexane/IPA) and Reverse Phase (ACN/Buffer), the elution order of (R) and (S) enantiomers may reverse. Always verify elution order with a known standard of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.

  • Sample Solubility: The compound is lipophilic. While soluble in Methanol, ensure the injection volume is low (10-20 µL) if the mobile phase contains a high percentage of water to prevent "solvent shock" and band broadening.

References

  • European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Available at: [Link][4]

  • National Institutes of Health (NIH) - PubMed. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Technical Comparison Guide: Receptor Selectivity and Cross-Reactivity of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, commonly known as (S)-Norchlorcyclizine , is a chiral piperazine derivative. It serves as the primary metabolite of the first-generation antihistamine (S)-chlorcyclizine and acts as the enantiomeric scaffold opposite to the precursor of Levocetirizine .

While the (R)-enantiomer is the pharmacophore responsible for high-affinity Histamine H1 antagonism (leading to Levocetirizine), the (S)-enantiomer exhibits a distinct pharmacological profile characterized by:

  • Reduced H1 Affinity: Acts as the distomer for H1 receptors (significantly lower affinity than the (R)-form).

  • Viral Entry Inhibition: Potent activity against Hepatitis C Virus (HCV) entry, a property not shared by the zwitterionic carboxylated derivatives (e.g., Cetirizine).[1]

  • Off-Target Cross-Reactivity: Significant binding to Muscarinic Acetylcholine Receptors (mAChRs) and specific interactions with Natriuretic Peptide Receptor B (NPR-B).

Chemical Identity Table
PropertySpecification
IUPAC Name (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Common Name (S)-Norchlorcyclizine
CAS Number 303-26-4 (Racemate); Specific (S)-CAS varies by salt form
Stereochemistry (S)-Enantiomer (Distomer for H1, Active for HCV)
Molecular Weight 286.80 g/mol
Key Role Metabolite of Chlorcyclizine; Scaffold for Dextrocetirizine

Comparative Receptor Selectivity Analysis

This section objectively compares (S)-Norchlorcyclizine against its enantiomer and its carboxylated derivative (Levocetirizine) to highlight the impact of chirality and side-chain modification.

Table 1: Receptor Affinity & Functional Activity Profile[2]
Target / Assay(S)-Norchlorcyclizine(R)-NorchlorcyclizineLevocetirizine ((R)-Cetirizine)
Histamine H1 (

)
Low/Moderate (>100 nM)High (< 10 nM)Very High (~3 nM)
Muscarinic (M1-M5) Moderate (Cross-reactive)ModerateNegligible (>10,000 nM)
HCV Entry (

)
Potent (~0.5 - 1.0

M)
ActiveInactive
NPR-B Inhibition Active (Partial Selectivity)UnknownInactive
BBB Permeability High (Lipophilic)HighLow (Zwitterionic)
Teratogenicity High Risk (Cleft Palate)Risk PresentLow Risk
Mechanistic Insight: The "Distomer" Effect

In the context of H1 antihistamines, the (R)-configuration at the benzhydryl carbon is critical for optimal binding to the H1 receptor's hydrophobic pocket. (S)-Norchlorcyclizine, being the distomer, binds with significantly reduced affinity. However, this loss of H1 specificity "unmasks" other pharmacological activities, such as muscarinic binding and viral entry inhibition, which are driven by the lipophilic benzhydryl piperazine core rather than the specific H1 pharmacophore requirements.

Detailed Cross-Reactivity Profiles

Muscarinic Acetylcholine Receptors (mAChRs)

(S)-Norchlorcyclizine lacks the carboxylic acid moiety found in second-generation antihistamines (like Cetirizine). This absence allows the basic nitrogen of the piperazine ring to mimic the charged nitrogen of acetylcholine, facilitating binding to the orthosteric site of mAChRs.

  • Consequence: Anticholinergic side effects (dry mouth, urinary retention).

  • Selectivity: Non-selective across M1-M5, with slight preference for M1/M3 subtypes.

Hepatitis C Virus (HCV) Entry

Unlike its H1 activity, the anti-HCV activity of Norchlorcyclizine is not strictly stereoselective for the (R)-form. Both enantiomers show activity, but the (S)-form has been identified as having a preferable pharmacokinetic profile (longer half-life, higher liver accumulation) for this indication.[2]

  • Mechanism: It inhibits HCV entry by interfering with the viral envelope glycoproteins or the host CD81 receptor interaction, a mechanism distinct from protease or polymerase inhibition.

Teratogenicity & Chondroitin Sulfate

A critical safety signal for the norchlorcyclizine scaffold is its ability to induce cleft palate in rodent models.

  • Mechanism: The compound binds tightly to chondroitin sulfate in the embryonic cartilage, competitively displacing Calcium (

    
    ). This disrupts the extracellular matrix integrity during palatal fusion.
    
  • Relevance: This effect is linked to the lipophilic nature of the molecule and is significantly reduced in the carboxylated derivatives (Cetirizine) which do not accumulate in cartilage to the same extent.

Visualizing the Signaling & Interaction Landscape

The following diagram illustrates the divergent pathways of (S)-Norchlorcyclizine compared to its derivatives.

G S_Nor (S)-Norchlorcyclizine (Lipophilic Core) H1 Histamine H1 Receptor (Anti-Allergy) S_Nor->H1 Low Affinity mAChR Muscarinic Receptors (Side Effects) S_Nor->mAChR Moderate Affinity (Anticholinergic) HCV HCV Entry (Antiviral) S_Nor->HCV Potent Inhibition (Liver Accumulation) CS Chondroitin Sulfate (Teratogenicity) S_Nor->CS High Binding (Ca2+ Displacement) R_Nor (R)-Norchlorcyclizine (H1 Pharmacophore) R_Nor->H1 High Affinity R_Nor->mAChR Moderate Affinity R_Nor->HCV Active Levo Levocetirizine (Zwitterionic) Levo->H1 Very High Affinity Levo->mAChR No Binding Levo->HCV Inactive Levo->CS Low Binding

Caption: Divergent pharmacological profiles of Norchlorcyclizine enantiomers vs. Levocetirizine. Note the (S)-enantiomer's shift toward off-target and antiviral activities.

Experimental Protocols

To validate the cross-reactivity and functional activity of (S)-Norchlorcyclizine, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (H1 vs. M1)

Objective: Determine the Selectivity Ratio (


).

Reagents:

  • Membranes: CHO-K1 cells expressing human H1 or M1 receptors.

  • Radioligands:

    
    -Pyrilamine (for H1) and 
    
    
    
    -N-Methylscopolamine (for M1).
  • Test Compound: (S)-Norchlorcyclizine (10 concentrations, 0.1 nM – 10

    
    M).
    

Workflow:

  • Preparation: Dilute membranes in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 50

      
      L membrane + 50 
      
      
      
      L radioligand (
      
      
      concentration) + 50
      
      
      L test compound.
    • Incubate at 25°C for 60 mins (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
  • Validation Criteria: Specific binding must be >85% of total binding. Hill slope should be approx -1.0.

Protocol B: HCV Pseudoparticle (HCVpp) Entry Assay

Objective: Assess functional inhibition of viral entry.[3]

Workflow:

  • Generation: Transfect HEK293T cells with plasmids encoding HCV E1/E2 glycoproteins and a retroviral reporter (Luciferase).

  • Infection: Seed Huh-7.5 liver cells (target) in 96-well plates.

  • Treatment: Pre-incubate HCVpp with (S)-Norchlorcyclizine (serial dilutions) for 30 mins at 37°C.

  • Exposure: Add mixture to Huh-7.5 cells. Spin-inoculate (optional) or incubate for 4 hours.

  • Readout: Replace media, incubate 72 hours. Lyse cells and measure Luciferase activity.

  • Control: Use VSV-G pseudoparticles to rule out non-specific cytotoxicity or gene expression inhibition.

References

  • Synthesis and Pharmacology of Levocetirizine

    • Title: 1-[(4-Chlorophenyl)phenylmethyl]piperazine: A Key Intermediate in Levocetirizine Synthesis.[4]

    • Source: Innospk.com / ChemicalBook.
    • URL:

  • HCV Repurposing and Pharmacokinetics

    • Title: Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hep
    • Source: Science Transl
    • URL:[Link]

  • Teratogenicity Mechanism

    • Title: Enhancement of chlorcyclizine teratogenicity in the rat by coadministration of calcium chelating agents.[5]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Muscarinic Receptor Binding

    • Title: Selective Muscarinic Antagonists. I.
    • Source: PubMed.[6]

    • URL:[Link]

  • Compound Safety & Toxicity

    • Title: Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem.
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

structure-activity relationship of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The compound (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ) represents the chiral pharmacophore responsible for the potent antihistaminic activity of second-generation H1-antagonists.

While first-generation analogs (e.g., Hydroxyzine, Chlorcyclizine) utilized the racemic benzhydryl core, modern medicinal chemistry has isolated the (S)-enantiomer as the eutomer (active isomer). This guide analyzes the Structure-Activity Relationship (SAR) of (S)-CPMP analogs, demonstrating how modifications to the distal piperazine nitrogen (N4) transition the molecule from a sedative, short-acting compound to a non-sedating, pseudo-irreversible antagonist (Levocetirizine).

Structural Logic & Mechanism of Action

The Chiral Switch: (S) vs. (R)

The most critical SAR determinant for this scaffold is the stereochemistry at the benzhydryl carbon.

  • The (S)-Enantiomer (Eutomer): Fits deep into the H1 receptor binding pocket. Crucially, it positions the N4-substituent to interact with Lys191 in Transmembrane Domain 5 (TM5). This interaction is not merely electrostatic; it stabilizes the receptor in an inactive conformation.

  • The (R)-Enantiomer (Distomer): Displays significantly lower affinity (approx. 30-100 fold less). The phenyl rings are spatially mismatched with the hydrophobic sub-pockets (Trp158, Phe432), preventing the stabilizing salt bridge.

The N4-Substituent: Tuning PK/PD

Modifications at the N4 nitrogen dictate the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

  • Lipophilic Tails (e.g., Hydroxyzine): High LogP allows passive diffusion across the Blood-Brain Barrier (BBB), resulting in H1 blockade in the CNS (sedation).

  • Zwitterionic Tails (e.g., Levocetirizine): The addition of an ethoxy-acetic acid moiety creates a zwitterion at physiological pH. This prevents BBB penetration (P-gp substrate) and establishes a specific electrostatic anchor with Lys191, drastically increasing Residence Time (RT) .

Visualization: SAR & Pharmacophore Map

The following diagram illustrates the structural evolution from the core scaffold to clinical candidates.

SAR_Map Core (S)-CPMP Core (Scaffold) Mod_R Chiral Inversion ((R)-isomer) Core->Mod_R Stereochem Change Mod_Lip N4-Lipophilic Tail (ethoxyethanol) Core->Mod_Lip Alkylation Mod_Acid N4-Acidic Tail (ethoxyacetic acid) Core->Mod_Acid Oxidation/Alkylation Out_Low Low Affinity (Ki > 100 nM) Mod_R->Out_Low Loss of Lys191 Interaction Out_Sed Hydroxyzine (High BBB Permeability Sedative) Mod_Lip->Out_Sed Passive Diffusion Out_Pot Levocetirizine (High Affinity Ki ~3nM Long Residence Time) Mod_Acid->Out_Pot Zwitterion Formation

Figure 1: Structural evolution of the (S)-CPMP scaffold. The transition to the acidic tail (Green path) yields the optimal therapeutic index.

Comparative Performance Data

The following table synthesizes experimental data comparing the (S)-CPMP derived analog (Levocetirizine) against its racemate (Cetirizine) and the lipophilic precursor (Hydroxyzine).

Feature(S)-Analog (Levocetirizine)Racemate (Cetirizine)Lipophilic Analog (Hydroxyzine)(R)-Analog (Dextrocetirizine)
H1 Affinity (

)
~ 3 nM ~ 6 nM~ 10 nM> 100 nM
Residence Time (

)
142 min Mixed< 10 min< 6 min
Dissociation

Slow (Pseudo-irreversible) IntermediateFastVery Fast
Selectivity (H1 vs mACh) > 600-fold> 600-foldLow (Anticholinergic SE)N/A
BBB Penetration Negligible (P-gp substrate)LowHigh (Sedative)Low
Mechanism Stabilizes Inactive StateCompetitiveCompetitiveWeak Competitive

Key Insight: The "Residence Time" is the differentiator. While Hydroxyzine binds tightly (


 10 nM), it dissociates rapidly. Levocetirizine's acidic tail locks it onto the receptor for over 2 hours, providing 24-hour efficacy despite a short plasma half-life.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Kinetics (Determination of Residence Time)

Purpose: To differentiate between simple affinity (


) and residence time, which correlates with duration of action.

Workflow Visualization:

Binding_Protocol Step1 Membrane Prep (CHO-K1-hH1 cells) Step2 Association Phase Incubate with [3H]-Pyrilamine + Test Compound (30 min) Step1->Step2 Step3 Washout / Dilution (Initiate Dissociation) Step2->Step3 Equilibrium Reached Step4 Time-Point Sampling (0, 5, 15, 30, 60, 120 min) Step3->Step4 Step5 Filtration & Counting (Liquid Scintillation) Step4->Step5

Figure 2: Kinetic binding assay workflow to determine dissociation rates (


).

Detailed Methodology:

  • Cell Source: Use CHO-K1 cells stably expressing the human H1 receptor.

  • Ligand:

    
    -Pyrilamine (Mepyramine) is the standard competitive radioligand.
    
  • Procedure:

    • Incubate membranes with radioligand and the test analog (e.g., Levocetirizine) at

      
       concentration until equilibrium (approx. 1 hour).
      
    • Critical Step (Dissociation): Induce dissociation by adding a massive excess (10 µM) of unlabeled diphenhydramine or by infinite dilution (washing).

    • Measure remaining radioactivity at set time intervals.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Residence time (
    
    
    ) =
    
    
    .
Protocol B: Functional Calcium Flux Assay

Purpose: To verify that the binding translates to functional antagonism of Gq-coupled signaling.

  • Dye Loading: Load H1-expressing cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Pre-incubation: Add (S)-CPMP analogs at varying concentrations (0.1 nM to 10 µM) for 30 mins.

  • Challenge: Inject Histamine (

    
     concentration).
    
  • Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) using a FLIPR or similar kinetic plate reader.

  • Validation: A pure antagonist should shift the Histamine dose-response curve to the right (Schild plot analysis).

References

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology. [Link]

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry. [Link]

  • Bosma, R., et al. (2018). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. Frontiers in Pharmacology. [Link]

  • Popov, T. A., et al. (2006). A comparison of levocetirizine and desloratadine in the histamine-induced wheal and flare response in human skin in vivo.[1] Inflammation Research. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 413327, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. [Link]

Sources

comparative analysis of (S)- vs (R)- enantiomer of 1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the (S)- and (R)- enantiomers of 1-((4-chlorophenyl)(phenyl)methyl)piperazine, commonly known as Norchlorcyclizine .

Compound Identity: 1-((4-chlorophenyl)(phenyl)methyl)piperazine Common Name: Norchlorcyclizine (Active metabolite of Chlorcyclizine and Meclizine) CAS Registry: 300543-56-0 (R-isomer), 439858-21-6 (S-isomer)

Executive Summary

The chirality of 1-((4-chlorophenyl)(phenyl)methyl)piperazine dictates its pharmacological utility and safety profile. The (R)-enantiomer is the bioactive scaffold for potent H1-antihistamines (e.g., Levocetirizine) and retains significant commercial value in asymmetric synthesis. Conversely, the racemic metabolite (containing both S and R) is implicated in specific teratogenic mechanisms involving cartilage interaction. Interestingly, recent repurposing studies for Hepatitis C Virus (HCV) indicate that antiviral activity is non-stereoselective , with both enantiomers exhibiting comparable efficacy.

Quick Comparison Table
Feature(R)-Enantiomer (S)-Enantiomer
H1 Receptor Affinity High Potential (Scaffold for Levocetirizine)Low/Inactive
Primary Utility Pharmaceutical Intermediate (Allergy)Research Standard / Impurity
Antiviral Activity (HCV) Active (Inhibits viral entry)Active (Inhibits viral entry)
Teratogenicity Risk Implicated (via Chondroitin Sulfate binding)Implicated (via Chondroitin Sulfate binding)
Key Interaction H1 Receptor (Inverse Agonist)Chondroitin Sulfate (Cartilage Matrix)

Pharmacodynamics: The H1 Receptor Divergence

Mechanism of Action

The pharmacological divergence between the enantiomers stems from the spatial arrangement of the 4-chlorophenyl and phenyl groups at the benzhydryl center. For the piperazine class of antihistamines, the (R)-configuration (corresponding to the levo rotatory form in derived drugs like Levocetirizine) provides the optimal geometry for binding to the Histamine H1 receptor.

  • The (R)-Enantiomer: This configuration aligns with the hydrophobic pockets of the H1 receptor, stabilizing the inactive state (inverse agonism). It serves as the critical intermediate for the synthesis of Levocetirizine , which has a 2-fold higher affinity for the H1 receptor compared to the racemate.

  • The (S)-Enantiomer: This distomer typically exhibits significantly reduced affinity (10-100 fold lower) for the H1 receptor. In a clinical context, it is often considered an isomeric impurity that contributes to metabolic load without therapeutic H1 benefit.

Signaling Pathway Visualization

The following diagram illustrates the differential pathway engagement of the enantiomers.

H1_Pathway Ligand_R (R)-Norchlorcyclizine (Bioactive Scaffold) H1_Receptor Histamine H1 Receptor Ligand_R->H1_Receptor High Affinity Binding HCV_Entry HCV Viral Entry (Host Factor Interaction) Ligand_R->HCV_Entry Inhibition Ligand_S (S)-Norchlorcyclizine (Distomer) Ligand_S->H1_Receptor Low/No Binding Ligand_S->HCV_Entry Inhibition Signal_Block Signal_Block H1_Receptor->Signal_Block NF-κB Suppression Ca2+ Influx Block

Figure 1: Differential signaling pathways. The (R)-enantiomer drives H1 blockade, while both enantiomers inhibit HCV entry.

Toxicology: The Teratogenicity Mechanism

A critical safety consideration for Norchlorcyclizine (the metabolite) is its established teratogenicity in rats (specifically cleft palate). This toxicity is not mediated through the H1 receptor but through a direct interaction with the extracellular matrix.

The Chondroitin Sulfate Connection

Norchlorcyclizine binds tightly to Chondroitin Sulfate , a major glycosaminoglycan (GAG) in embryonic cartilage.

  • Mechanism: The piperazine nitrogen is protonated at physiological pH, allowing it to form ionic bonds with the sulfate groups of chondroitin.

  • Stereoselectivity: While chondroitin sulfate is a chiral polymer, studies suggest that both enantiomers of the lipophilic norchlorcyclizine can intercalate into the cartilage matrix, displacing essential cations (like Calcium) and preventing proper palatal shelf elevation. This suggests that teratogenicity is a class effect of the chemical structure rather than a strictly stereospecific one, though the (R)-form's prevalence in drug development makes it the primary subject of scrutiny.

Emerging Applications: Hepatitis C (HCV) Repurposing

Recent high-throughput screening has identified Norchlorcyclizine as a potent inhibitor of Hepatitis C Virus entry.

  • Non-Stereoselective Activity: Unlike the H1 receptor, the target for HCV inhibition (likely a host lipid regulation pathway or direct viral envelope interaction) does not discriminate between the (R) and (S) forms.

  • Data: Both enantiomers show EC50 values in the low nanomolar range (~40-50 nM) for inhibiting HCV infection in human hepatoma cells.

  • Implication: For antiviral repurposing, the costly resolution of enantiomers may be unnecessary, allowing the use of the racemate or the (S)-enantiomer (a byproduct of H1 drug manufacture).

Experimental Protocols

Protocol A: Chiral Resolution via HPLC

To separate the (R) and (S) enantiomers for individual study, use the following validated method.

Reagents:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Workflow:

  • Preparation: Dissolve 1 mg of racemic Norchlorcyclizine in 1 mL of mobile phase. Filter through a 0.22 µm PTFE filter.

  • Equilibration: Flush the Chiralcel OD-H column at 1.0 mL/min for 30 minutes until baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor UV absorbance at 230 nm .

  • Elution Order:

    • Peak 1: (S)-Norchlorcyclizine (typically elutes first).

    • Peak 2: (R)-Norchlorcyclizine (typically elutes second).

    • Note: Confirm absolute configuration with optical rotation (Polarimetry).

Protocol B: Competitive H1 Binding Assay

To verify the affinity difference between (R) and (S).

  • Membrane Prep: Use CHO cells stably expressing human H1 receptor.

  • Radioligand: [3H]-Pyrilamine (2 nM).

  • Incubation: Incubate membranes with radioligand and varying concentrations (10^-10 to 10^-5 M) of (R)- or (S)-norchlorcyclizine for 60 min at 25°C.

  • Harvest: Filter through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

    • Expected Result: (R)-enantiomer Ki < 10 nM; (S)-enantiomer Ki > 100 nM.[1]

References

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.[2] Science Translational Medicine. Link

  • Wilk, A. L., King, C. T., & Pratt, R. M. (1978). Enhancement of chlorcyclizine teratogenicity in the rat by coadministration of calcium chelating agents.[3] Teratology. Link

  • Wang, L. (2012). Design, synthesis, and anti-allergic activities of novel (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives. Medicinal Chemistry Research. Link

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194). Molecular Pharmacology. Link

Sources

confirming the binding affinity of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chiral Significance

As a Senior Application Scientist, I must frame this characterization not merely as a binding check, but as a critical stereochemical validation. The molecule , (S)-Norchlorcyclizine , is the N-desmethyl metabolite of the first-generation antihistamine Chlorcyclizine.

The Pharmacological Context: For diarylalkylamines (including chlorcyclizine and hydroxyzine derivatives), stereochemistry dictates potency. The (R)-enantiomers (e.g., Levocetirizine) are typically the eutomers (high affinity) for the H1 receptor. The (S)-enantiomers are often distomers with significantly reduced H1 affinity (often


-fold lower).

However, characterizing the (S)-enantiomer is critical for three reasons:

  • Metabolic Safety: Confirming it does not contribute to off-target toxicity (e.g., hERG channel blockade).

  • Repurposing Potential: Recent studies suggest (S)-enantiomers of this class may possess unique antiviral properties (e.g., anti-HCV activity) independent of H1 blockade.

  • Chiral Purity Validation: Ensuring your "inactive" control in functional assays is truly inactive.

Part 2: Methodological Comparison

To confirm the binding affinity (


), you have two primary analytical routes.[1][2][3] I recommend a Radioligand Binding Assay  for the definitive affinity constant, followed by Surface Plasmon Resonance (SPR)  if residence time is a critical parameter for your therapeutic profile.
Comparative Analysis: Choosing the Right Assay
FeatureRadioligand Binding (Gold Standard) Surface Plasmon Resonance (SPR) TR-FRET / Fluorescence Polarization
Primary Output Equilibrium Dissociation Constant (

)
Kinetics (

,

,

)

(Relative Affinity)
Mechanism Competition with [3H]-PyrilamineLabel-free real-time bindingCompetitive displacement of fluorescent probe
Sensitivity High (pM to nM range)Moderate (Requires optimization for small molecules)Moderate to High
Throughput Medium (Filtration required)Medium (Chip regeneration required)High (Mix-and-read)
Relevance to (S)-Isomer Critical. Can detect low-affinity binding accurately without artifacts from labeling.Useful to prove lack of binding or very fast dissociation (short residence time).Prone to interference if the compound fluoresces or aggregates.
Recommendation PRIMARY METHOD SECONDARY (Validation) SCREENING ONLY

Part 3: Detailed Experimental Protocol

Protocol: H1 Receptor Radioligand Competition Binding

Objective: Determine the


 of (S)-Norchlorcyclizine by displacing [3H]-Pyrilamine (Mepyramine).
1. Reagents & System Setup
  • Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human H1 receptor.

  • Radioligand: [3H]-Pyrilamine (Specific Activity ~20-30 Ci/mmol). Target concentration:

    
     nM (
    
    
    
    of Pyrilamine is ~1-2 nM).
  • Non-Specific Binding (NSB) Control: 10

    
    M Promethazine or Cetirizine.
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    . Note: BSA is excluded to prevent high non-specific sequestration of the lipophilic piperazine.
    
2. Experimental Workflow
  • Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (burst of 5s) to ensure uniform suspension. Dilute to 5-10

    
    g protein/well.
    
  • Compound Dilution: Prepare (S)-Norchlorcyclizine in 100% DMSO. Serial dilute (1:3) to generate a 10-point curve ranging from

    
     M to 
    
    
    
    M. Final DMSO concentration in assay must be
    
    
    .
  • Incubation:

    • Add 50

      
      L [3H]-Pyrilamine.
      
    • Add 50

      
      L Test Compound (or NSB control).
      
    • Add 100

      
      L Membrane Suspension.[4]
      
    • Incubate: 60 minutes at 27°C (Room Temp). Equilibrium is crucial.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI reduces the binding of the positively charged piperazine to the glass fiber.

  • Wash: Wash 3x with ice-cold Tris-HCl buffer.

  • Detection: Add liquid scintillant and count on a Beta Counter.

3. Data Analysis Logic

Calculate


 using the Cheng-Prusoff equation:


  • [L]: Concentration of [3H]-Pyrilamine used.

  • 
    :  Affinity of [3H]-Pyrilamine (determined previously by Saturation Binding).
    

Self-Validating Check:

  • If the Hill Slope is significantly different from -1.0 (e.g., -0.5), suspect negative cooperativity or racemic contamination (presence of the potent R-isomer).

Part 4: Expected Data & Interpretation[2][3]

Based on structure-activity relationships (SAR) of diarylalkylamines:

CompoundExpected Affinity (

)
Interpretation
(R)-Chlorcyclizine < 10 nMPotent. High affinity eutomer.
Chlorcyclizine (Racemate) ~10 - 20 nMActive. Dominated by the (R)-isomer activity.
(S)-Norchlorcyclizine > 100 - 500 nM Weak/Inactive. The "distomer." Loss of methyl group + unfavorable stereochemistry drastically reduces H1 binding.

Critical Insight: If your (S)-Norchlorcyclizine sample shows high affinity (


 nM), do not publish.  You likely have significant contamination with the (R)-enantiomer. Perform Chiral HPLC to verify enantiomeric excess (%ee > 99%).

Part 5: Visualization

Diagram 1: Radioligand Competition Assay Workflow

A logical flow for the validation protocol described above.

AssayWorkflow Membrane Membrane Prep (hH1 Receptor) Incubation Equilibrium Incubation 60 min @ 27°C Membrane->Incubation Ligand Radioligand [3H]-Pyrilamine Ligand->Incubation Compound (S)-Norchlorcyclizine (Test Compound) Compound->Incubation Filtration GF/B Filtration (+0.3% PEI) Incubation->Filtration Bind Counting Scintillation Counting Filtration->Counting Wash Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM Data

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki.

Diagram 2: H1 Receptor Signaling Pathway

Understanding the functional consequence of binding (or lack thereof).

H1Signaling Agonist Histamine H1R H1 Receptor (GPCR) Agonist->H1R Activates Antagonist (S)-Norchlorcyclizine (Weak Antagonist) Antagonist->H1R Blocks (Low Affinity) Gq Gq Protein H1R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (ER) IP3->Ca Mobilization NFkB NF-kB / NFAT Activation Ca->NFkB Signaling

Caption: The Gq-coupled H1 signaling cascade. (S)-Norchlorcyclizine acts as a weak competitive antagonist.

References

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine.

    • Note: This key paper identifies the specific antiviral activity of the enantiomers and confirms the H1 activity differences.
  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and other antihistamines to the human histamine H1 receptor. Molecular Pharmacology.

    • Note: Provides the methodological gold standard for H1 radioligand binding.
  • Motulsky, H. J., & Neubig, R. R. (2010). Analyzing radioligand binding data. Current Protocols in Neuroscience.

    • Note: Authoritative guide on calcul
  • PubChem Compound Summary. Chlorcyclizine (CID 2710). National Library of Medicine.

Sources

how does (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine compare to hydroxyzine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective, in-depth comparison between the specific chiral intermediate (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-Norchlorcyclizine ) and the clinically established antihistamine Hydroxyzine .

Executive Summary

Hydroxyzine is a first-generation, racemic pharmaceutical agent acting as a potent H1-receptor inverse agonist with significant anticholinergic and sedative properties. In contrast, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (or (S)-Norchlorcyclizine) is a specific enantiomer of the primary N-dealkylated metabolite of hydroxyzine. While Hydroxyzine is a therapeutic end-product, (S)-Norchlorcyclizine serves primarily as a chiral building block and a pharmacological reference standard for impurity profiling. Crucially, structure-activity relationship (SAR) data indicates that the (S)-configuration of the benzhydryl piperazine core corresponds to the distomer (less active form) of the cetirizine class, exhibiting significantly reduced affinity for the H1 histamine receptor compared to its (R)-counterpart and the parent hydroxyzine.

Chemical Identity & Physicochemical Properties[1][2]

The fundamental difference lies in their stereochemistry and functionalization. Hydroxyzine is a racemate containing a hydroxy-ethoxy-ethyl side chain, whereas (S)-Norchlorcyclizine is a single enantiomer with a free secondary amine, making it a versatile nucleophile for synthesis.

Feature(S)-Norchlorcyclizine Hydroxyzine (Racemate)
CAS Number 439858-21-6 (S-isomer specific)68-88-2 (HCl salt)
IUPAC Name (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol
Molecular Weight 286.80 g/mol 374.90 g/mol
Stereochemistry Single Enantiomer (S) . Corresponds to the distomer series of cetirizine.Racemate (RS) . Contains both (R)-eutomer and (S)-distomer.
Key Functional Group Secondary Amine (Nucleophilic, reactive)Primary Alcohol (Polar, metabolic handle)
LogP (Lipophilicity) ~3.4 (Predicted)~2.5 (Measured)
Solubility Low in water; soluble in DCM, MeOH.High water solubility (as HCl or Pamoate salt).

Pharmacological Profile: Mechanism of Action[3]

Hydroxyzine: The Active Antagonist

Hydroxyzine acts as a competitive inverse agonist at the Histamine H1 receptor (Ki ≈ 2–10 nM). Its high lipophilicity allows it to cross the blood-brain barrier (BBB), engaging central H1 receptors (causing sedation) and off-target muscarinic/serotonergic receptors (anxiolytic effects).

  • Key Driver : The pharmacological activity is primarily driven by the (R)-enantiomer of its metabolite (Levocetirizine).

(S)-Norchlorcyclizine: The Distomer Core

The (S)-enantiomer of the benzhydryl piperazine core exhibits a distinct pharmacological profile:

  • Reduced H1 Affinity : In the cetirizine series, the (R)-configuration (Levocetirizine) is the eutomer with high affinity. The (S)-configuration (Dextrocetirizine) has a dissociation constant (Ki) approximately 10–30 fold higher (weaker) than the (R)-form. Consequently, (S)-Norchlorcyclizine is considered a weak or inactive H1 antagonist relative to Hydroxyzine.

  • Metabolic Role : It is a downstream metabolite. While it retains the piperazine scaffold, the loss of the ethoxy-ethanol side chain significantly alters its binding kinetics and solubility profile.

Experimental Protocol: H1 Receptor Binding Assay

To verify the affinity difference, researchers utilize a radioligand displacement assay.[1]

Protocol Steps:

  • Membrane Preparation : Transfect HEK293 cells with human H1 receptor cDNA. Harvest and homogenize membranes.

  • Incubation : Incubate membrane aliquots (50 µg protein) with [3H]-Pyrilamine (2 nM) and varying concentrations (10^-10 to 10^-5 M) of Hydroxyzine (control) and (S)-Norchlorcyclizine (test).

  • Buffer System : 50 mM Na/K phosphate buffer, pH 7.4, at 25°C for 60 minutes.

  • Filtration : Terminate binding by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Expected Outcome : Hydroxyzine will show a Ki in the low nanomolar range (<10 nM). (S)-Norchlorcyclizine will show a significantly higher Ki (>100 nM), confirming its status as the distomer core.

Pharmacokinetics & Metabolic Pathway

Hydroxyzine undergoes extensive hepatic metabolism. Understanding the position of (S)-Norchlorcyclizine in this pathway is critical for toxicology and impurity analysis.

Pathway Visualization

The following diagram illustrates the oxidative and dealkylation pathways. Note that Hydroxyzine (Racemate) yields both (R) and (S) metabolites.

Metabolism Hydroxyzine Hydroxyzine (Racemate) (Active Drug) Cetirizine Cetirizine (Racemate) (Active Metabolite) Hydroxyzine->Cetirizine Oxidation (ADH/ALDH) Norchlorcyclizine Norchlorcyclizine (Racemate) (N-Dealkylated Metabolite) Hydroxyzine->Norchlorcyclizine N-Dealkylation (CYP3A4/3A5) Cetirizine->Norchlorcyclizine Minor Pathway S_Nor (S)-Norchlorcyclizine (Target Compound) Norchlorcyclizine->S_Nor Chiral Resolution (Analytical) R_Nor (R)-Norchlorcyclizine (Eutomer Core) Norchlorcyclizine->R_Nor Chiral Resolution (Analytical) S_Nor->Hydroxyzine Impurity / Degradant

Caption: Metabolic trajectory of Hydroxyzine showing the formation of Norchlorcyclizine. The (S)-enantiomer is a specific chiral component of the racemic metabolite pool.

Key Insight : The accumulation of norchlorcyclizine (including the S-isomer) is slower than cetirizine formation but has a longer half-life (t1/2 > 20 hours). This metabolite has been historically linked to teratogenic effects in rodent models, necessitating strict control of its levels in pharmaceutical preparations.

Toxicology & Safety Profile

  • Hydroxyzine : Generally safe for adults; primary adverse effects are sedation, dry mouth, and QT prolongation.

  • Norchlorcyclizine (Metabolite) :

    • Teratogenicity : Rodent studies (rats) have identified norchlorcyclizine as the specific metabolite responsible for inducing cleft palate.[2] While the (R)-enantiomer (Levocetirizine precursor) is widely used, the specific contribution of the (S)-enantiomer to this toxicity is a critical safety consideration in drug design.

    • Regulatory Status : (S)-Norchlorcyclizine is often monitored as Impurity A in Cetirizine/Hydroxyzine monographs (European Pharmacopoeia).

Applications in Research & Development

Researchers utilize (S)-Norchlorcyclizine differently from Hydroxyzine:

ApplicationHydroxyzine (S)-Norchlorcyclizine
Clinical Use Treatment of anxiety, pruritus, urticaria.None (Not a marketed drug).
Synthesis N/A (End product).Chiral Intermediate : Used to synthesize (S)-derivatives or to study chiral inversion.
Quality Control Reference Standard for assay potency.Impurity Standard : Used to quantify degradants in stability studies.
Assay Control Positive control for H1 antagonism.Negative/Low-affinity control to determine stereoselectivity of new ligands.
Synthesis Workflow: Chiral Derivatization

To utilize (S)-Norchlorcyclizine as a building block for novel antihistamines:

  • Starting Material : Pure (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.

  • N-Alkylation : React with an electrophile (e.g., 2-chloroethoxy-acetic acid ester) in the presence of a base (K2CO3) in acetonitrile at reflux.

  • Outcome : Formation of Dextrocetirizine (the (S)-enantiomer of cetirizine), which serves as a pharmacological comparator to demonstrate the eudismic ratio (activity difference between enantiomers).

References

  • Estelle, F. et al. (2003). Pharmacokinetics and Pharmacodynamics of H1-Receptor Antagonists. Clinical Pharmacokinetics. Link

  • European Pharmacopoeia Commission . (2024). Cetirizine Dihydrochloride: Impurity A (Norchlorcyclizine). EDQM. Link

  • Gillard, M. et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology. Link

  • Kuntzman, R. et al. (1970). Metabolism of chlorcyclizine and its relationship to teratogenicity. Foreign Compound Metabolism in Mammals. Link

  • PubChem . (2024). Compound Summary: 1-[(4-Chlorophenyl)phenylmethyl]piperazine.[3] National Library of Medicine. Link

Sources

Biological Effects of Benzhydrylpiperazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of the Biological Effects of Benzhydrylpiperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Classification

Benzhydrylpiperazines—characterized by a piperazine ring substituted with a benzhydryl (diphenylmethyl) group—represent a unique class of pharmacologic agents with a "dirty" receptor profile. Unlike modern "magic bullet" drugs designed for high selectivity, compounds like Cinnarizine , Flunarizine , and Meclizine derive their clinical efficacy from pleiotropic interactions across Histamine H1, Dopamine D2, and Voltage-Gated Calcium Channels (VGCCs).

This guide objectively compares these agents against standard-of-care alternatives, detailing their mechanistic divergences, therapeutic performance, and the experimental protocols used to validate their biological activity.

Key Compounds[1][2][3][4]
  • Flunarizine: Difluorinated derivative of cinnarizine; long half-life; potent migraine prophylactic.

  • Cinnarizine: The prototype; primarily used for vestibular disorders (vertigo/meniere’s).

  • Meclizine: Chlorinated derivative; standard for motion sickness with lower extrapyramidal risk.

Mechanistic Profiling: Polypharmacology vs. Selectivity

The defining feature of this class is calcium channel blockade combined with antihistaminergic and antidopaminergic activity. This triad is critical for suppressing vestibular signaling but introduces distinct toxicity risks (e.g., drug-induced parkinsonism).

Receptor Binding & Potency Profile

The following table synthesizes binding affinity (


) and functional potency (

) data derived from competitive radioligand binding and calcium flux assays.
TargetMetricFlunarizineCinnarizineMeclizineReference Standard
Dopamine D2

(nM)
112 (High Affinity)~150>1000 (Low Affinity)Haloperidol (

~1.5)
Histamine H1

(nM)
~10-20~10-30< 10 (High Affinity)Mepyramine (

~1.0)
Ca²⁺ Channels

(µM)
0.37 (T-type/L-type)~1.0Weak / Non-selectiveVerapamil (

~0.2)
Mitochondrial

(µM)
3-10 (Complex I)3-10 (Complex I)N/ARotenone (Complex I)

Analyst Note: The high affinity of Flunarizine and Cinnarizine for D2 receptors (


 nM) directly correlates with the incidence of extrapyramidal symptoms (EPS) in elderly patients. Meclizine’s lower D2 affinity makes it safer for long-term use in motion sickness but less effective for central vestibular sedation.
Mechanism of Action Visualization

The diagram below illustrates the dual-pathway inhibition (Vestibular Hair Cells and Vascular Smooth Muscle) characteristic of Flunarizine and Cinnarizine.

MOA Drug Benzhydrylpiperazine (Flunarizine/Cinnarizine) Ca_Channel L-Type/T-Type Ca2+ Channels Drug->Ca_Channel Blockade H1_Receptor Histamine H1 Receptor Drug->H1_Receptor Antagonism D2_Receptor Dopamine D2 Receptor Drug->D2_Receptor Antagonism Ca_Influx Inhibit Ca2+ Overload Ca_Channel->Ca_Influx Vestibular Suppress Vestibular Nuclei Firing H1_Receptor->Vestibular Reduced Excitability EPS Extrapyramidal Symptoms (Side Effect) D2_Receptor->EPS Off-Target Ca_Influx->Vestibular Hair Cell Protection Vascular Prevent Vasoconstriction Ca_Influx->Vascular Smooth Muscle Relaxation

Figure 1: Multi-target mechanism of action showing therapeutic pathways (Green) and off-target toxicity (Grey).

Therapeutic Performance vs. Alternatives

Migraine Prophylaxis: Flunarizine vs. Propranolol

Flunarizine is a first-line prophylactic in many guidelines (e.g., EFNS), particularly for patients contraindicated for beta-blockers (asthma).

  • Efficacy: In randomized controlled trials (RCTs), Flunarizine (10 mg/day) demonstrates non-inferiority to Propranolol (80-160 mg/day) in reducing migraine frequency.

  • Responder Rate: ~45-50% of patients achieve >50% reduction in attack frequency with either drug.

  • Tolerability Profile:

    • Flunarizine: Weight gain, sedation, depression, parkinsonism (long-term).

    • Propranolol: Hypotension, bradycardia, reduced exercise tolerance.

Vertigo & Vestibular Disorders: Cinnarizine vs. Betahistine[5]
  • Onset: Betahistine (H1 agonist/H3 antagonist) acts faster (significant relief by Day 3) compared to Cinnarizine (Day 7).

  • Sedation: Cinnarizine causes significant drowsiness due to central H1 blockade; Betahistine is non-sedating.

  • Efficacy: While Betahistine is preferred for maintenance in Meniere’s disease to improve microcirculation, Cinnarizine is superior for acute symptom suppression due to its direct vestibular sedation.

Motion Sickness: Meclizine vs. Scopolamine[6][7][8]
  • Prevention: Transdermal Scopolamine is the "gold standard," offering superior protection against severe motion stimulus compared to oral Meclizine.

  • Duration: Scopolamine patches last 72 hours; Meclizine requires dosing every 24 hours.

  • Side Effects: Scopolamine has a higher incidence of anticholinergic effects (dry mouth, blurred vision) than Meclizine.[1]

Experimental Protocols

To validate the biological effects of these compounds, researchers utilize calcium flux assays (functional) and radioligand binding assays (affinity).

Protocol A: High-Throughput Calcium Flux Assay

Objective: Quantify the inhibition of voltage-gated calcium channels (VGCC) by Flunarizine. Cell Line: HEK293 cells stably expressing CaV2.1 or primary Rat Dorsal Root Ganglion (DRG) neurons.

  • Cell Preparation:

    • Seed cells at

      
       cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine.
      
    • Incubate for 24h at 37°C/5% CO₂.

  • Dye Loading:

    • Remove media and wash 1x with HBSS.

    • Add 100 µL Fluo-4 AM (4 µM) or Fura-2 AM loading solution containing 0.02% Pluronic F-127.

    • Incubate for 45 min at 37°C in the dark.

  • Compound Treatment:

    • Wash cells 2x to remove extracellular dye.

    • Add 50 µL of assay buffer containing Flunarizine (0.1 nM – 10 µM). Include Vehicle (DMSO) and Positive Control (Verapamil).

    • Incubate for 20 min at room temperature.

  • Stimulation & Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.

    • Baseline: Record fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

    • Injection: Inject 50 µL High-K+ Buffer (60 mM KCl final concentration) to depolarize membrane.

    • Read: Measure fluorescence peak and decay for 120 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot log(concentration) vs. % Inhibition to determine

      
      .
      
Protocol B: H1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of Meclizine for the H1 receptor.
  • Membrane Preparation:

    • Homogenize Guinea pig cerebellum or H1-transfected CHO cells in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Total Binding: 50 µg membrane protein + 2 nM

      
      -Mepyramine + Vehicle.
      
    • Non-Specific Binding: Above + 10 µM Promethazine (saturating concentration).

    • Experimental: Above + Meclizine (

      
       to 
      
      
      
      M).
    • Incubate for 60 minutes at 25°C .

  • Termination:

    • Rapid filtration through Whatman GF/C filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

    • Wash filters 3x with 5 mL ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail to filters and count radioactivity (CPM) in a liquid scintillation counter.

  • Calculation:

    • Convert CPM to DPM. Calculate specific binding.

    • Use the Cheng-Prusoff equation to calculate

      
      :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is dissociation constant of Mepyramine).
Experimental Workflow Diagram

Workflow Step1 Cell Culture (HEK293 / DRG) Step2 Dye Loading (Fluo-4 AM / Fura-2) Step1->Step2 Step3 Drug Incubation (Flunarizine 20 min) Step2->Step3 Step4 Stimulation (High K+ Injection) Step3->Step4 Step5 Data Acquisition (FLIPR / Fluorescence) Step4->Step5 Step6 Analysis (IC50 Calculation) Step5->Step6

Figure 2: Step-by-step workflow for the Calcium Flux Assay used to screen benzhydrylpiperazine potency.

References

  • Interaction of flunarizine with dopamine D2 and D1 receptors. Source: PubMed / National Institutes of Health [Link]

  • Comparison of the Efficacy and Safety of Flunarizine to Propranolol in the Prophylaxis of Migraine. Source: Canadian Journal of Neurological Sciences [Link][2][3][4][5]

  • Effects of flunarizine on induced calcium transients as measured in fura-2-loaded neurons. Source: PubMed [Link]

  • Cinnarizine and flunarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism. Source: PubMed [Link]

  • Comparison of efficacy and tolerability of cinnarizine with betahistine in the treatment of otogenic vertigo. Source: ResearchGate [Link]

  • Transdermal scopolamine, oral meclizine, and placebo in motion sickness. Source: Clinical Pharmacology & Therapeutics [Link][6]

Sources

Validating the Purity of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Chirality Imperative

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (CAS: 439858-21-6) is not merely a reagent; it is the chiral scaffold defining the efficacy of third-generation antihistamines like Levocetirizine .[1][2] In drug development, the "eutomer" (active enantiomer) must be isolated with high precision because the "distomer" (R-isomer) may contribute to off-target toxicity or reduced potency.[1][2]

Validating the purity of this sample requires a dual-approach:

  • Chemical Purity: Absence of synthetic byproducts (e.g., 4-chlorobenzhydryl chloride, bis-alkylated dimers).[1][2]

  • Enantiomeric Purity: Quantifying the Enantiomeric Excess (ee%) to ensure the (S)-isomer dominance.[1][2]

This guide compares three validation methodologies—Chiral HPLC , Polarimetry , and qNMR —and provides a definitive protocol for the industry gold standard.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methods available for validating this specific piperazine derivative.

FeatureMethod A: Chiral HPLC (Gold Standard)Method B: Polarimetry (Classical Screen)Method C: 1H-NMR (Structural ID)
Primary Output Enantiomeric Excess (ee%) & Chemical PuritySpecific Rotation

Structural Confirmation
Specificity High .[1][2] Resolves (R) vs (S) and chemical impurities.[1][2][3]Low . Chemical impurities can skew rotation values.[2]Medium . Can see gross impurities; requires chiral shift reagents for ee.[2]
Sensitivity (LOD) < 0.05% impurity~1-2% impurity~0.5 - 1% impurity
Throughput Low (15–30 min/run)High (2 min/run)Medium (10 min/run)
Sample Destructive? No (recoverable if prep scale)NoNo
Cost per Run High (Columns: $1k+)LowMedium (Solvents/Instrument time)
Verdict Mandatory for CoA validation. Good for in-process checks. Required for identity, not purity.

Method A: Chiral HPLC Protocol (The Definitive Standard)[1][2]

Objective: To quantify the (R)-enantiomer impurity at levels <0.1% and confirm chemical purity >99.5%.

Mechanistic Rationale

For this piperazine derivative, polysaccharide-based stationary phases are superior due to their ability to form hydrogen bonds and


-

interactions with the chlorophenyl and piperazine moieties.[1] We utilize a Reverse Phase mode with a Chiralcel OD-R column (cellulose tris(3,5-dimethylphenylcarbamate)) to improve solubility and peak shape of the polar amine.[1][2]
Experimental Conditions[2][4]
  • Instrument: HPLC with UV-Vis (DAD) or Mass Spectrometer.

  • Column: Chiralcel OD-R (Daicel), 4.6 mm x 150 mm, 5 µm particle size.[1][2]

  • Mobile Phase:

    • Solvent A: 0.5 M NaClO₄ (Sodium Perchlorate) in Water (pH adjusted to 2.0 with HClO₄).

    • Solvent B: Acetonitrile (ACN).[1][2]

    • Ratio: A:B = 60:40 (Isocratic).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (matches the

    
     of the chlorobenzhydryl chromophore).[1][2]
    
  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase.

Validation Criteria (System Suitability)
  • Resolution (

    
    ):  > 1.5 between (S) and (R) peaks.
    
  • Tailing Factor (

    
    ):  0.8 < T < 1.5 (Amine tailing is common; ensure pH is acidic to suppress silanol interactions).[1][2]
    
  • Linearity:

    
     over 50% to 150% of target concentration.
    

Method B: Polarimetry Protocol (The Quick Screen)[1][2]

Objective: Rapid confirmation of bulk chirality during synthesis scale-up.

Protocol
  • Solvent: Methanol (HPLC Grade).[2]

  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Temperature: Strictly controlled at 25°C

    
     0.1°C.
    
  • Measurement: Using a sodium D-line lamp (589 nm).

Reference Values[2]
  • Acceptance Range:

    
     to 
    
    
    
    (Calculated on anhydrous basis).[1][2]
  • Note: Impure samples often show lower rotations (e.g.,

    
     to 
    
    
    
    ) due to racemic contamination or moisture.[1][2]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a sample batch.

ValidationWorkflow Start Crude Sample (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine IdentityCheck Step 1: Identity Check (1H-NMR / IR) Start->IdentityCheck PurityScreen Step 2: Purity Screen (Polarimetry) IdentityCheck->PurityScreen Decision1 Rotation within -20° to -22°? PurityScreen->Decision1 Fail1 REJECT / RECRYSTALLIZE (Low Optical Purity) Decision1->Fail1 No HPLC Step 3: Definitive Validation (Chiral HPLC - OD-R) Decision1->HPLC Yes ResultAnalysis Analyze Chromatogram HPLC->ResultAnalysis Pass VALIDATED (ee > 99.5%) ResultAnalysis->Pass ee > 99.5% Fail2 REJECT (R-isomer > 0.5%) ResultAnalysis->Fail2 ee < 99.5%

Caption: Figure 1. Step-wise decision tree for validating the purity of chiral piperazine intermediates.

Scientific Interpretation of Impurities

When analyzing the HPLC data, you may encounter specific impurity peaks. Understanding their origin is key to process optimization.[2]

  • The (R)-Enantiomer:

    • Origin: Incomplete chiral resolution during synthesis or racemization under harsh acidic/basic conditions.[2]

    • Risk:[1][2][4][5] Biological inactivity or toxicity.[2]

  • 4-Chlorobenzhydryl Chloride:

    • Origin: Unreacted starting material.[2]

    • Detection: distinct UV spectrum; usually elutes later in Reverse Phase due to hydrophobicity.[2]

  • Bis-alkylated Dimer:

    • Structure: 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine.[1][2][5][6]

    • Origin: Excess alkylating agent reacting with the secondary amine of the piperazine.

    • Control: Limit alkylating agent stoichiometry.[2]

References

  • PubChem. 1-[(4-chlorophenyl)-phenylmethyl]piperazine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Google Patents. Method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (WO2006101346A1).[1][2] Available at: [1][2]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Available at: [Link][1][2]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity and pharmacological profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-Norchlorcyclizine ).

Executive Summary

(S)-Norchlorcyclizine is the (S)-enantiomer of the benzhydryl piperazine metabolite norchlorcyclizine. In the context of H1-antihistamines, it is classically defined as the distomer (less active enantiomer) of the precursor to Levocetirizine.

While the (R)-enantiomer serves as the scaffold for high-affinity H1 antagonists (e.g., Levocetirizine), the (S)-enantiomer exhibits a distinct pharmacological profile characterized by reduced H1 affinity (approx. 30-fold lower) but retained or altered affinity for off-target sites such as Muscarinic Acetylcholine Receptors (mAChRs) , Dopamine Receptors , and viral entry mechanisms (HCV). This guide dissects its utility not as a primary antihistamine, but as a comparative probe for stereoselective binding and a scaffold for antiviral repurposing.

Molecular Mechanism & Primary Target (H1 Receptor)

The histamine H1 receptor (H1R) is a G-protein-coupled receptor (GPCR) that activates the


 phospholipase C pathway. The stereochemistry of the benzhydryl group is critical for binding within the H1R orthosteric pocket.
Stereochemical Impact on Binding[1]
  • (R)-Enantiomer (Eutomer): The phenyl and chlorophenyl groups are oriented to engage optimally with Phe432 and Trp158 in the transmembrane domain, resulting in high affinity (

    
     nM).
    
  • (S)-Enantiomer (Distomer): The (S)-configuration forces a suboptimal steric clash or weaker

    
    -
    
    
    
    stacking interaction, drastically reducing residence time and affinity (
    
    
    nM).
H1R Signaling Pathway (Gq-Coupled)

The following Graphviz diagram illustrates the H1R signaling cascade which (S)-Norchlorcyclizine weakly inhibits compared to its (R)-counterpart.

H1_Signaling H1R H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Response Vasodilation / Bronchoconstriction Ca->Response

Caption: H1 Receptor Gq-signaling cascade. (S)-Norchlorcyclizine acts as a weak inverse agonist at the H1R node.

Selectivity Profiling: (S) vs. (R) vs. Alternatives

The clinical safety of piperazine antihistamines relies on high H1 selectivity. (S)-Norchlorcyclizine lacks the carboxylic acid moiety of Cetirizine, making it more lipophilic and prone to off-target binding (CNS penetration and anticholinergic effects).

Comparative Affinity Data ( / )
Target(S)-Norchlorcyclizine(R)-NorchlorcyclizineCetirizine (Racemate)Levocetirizine ((R)-Active)
Histamine H1 ~100 nM (Low)~3 nM (High)~6 nM~3 nM
Muscarinic (M1-M5) Moderate (

)
ModerateLow (

)
Low (

)
Dopamine D2 Present (Antipsychotic scaffold)PresentNegligibleNegligible
HCV Entry Active (

nM)*
ActiveInactiveInactive
hERG Channel Moderate Risk Moderate RiskLow RiskLow Risk

Note: HCV activity is associated with the lipophilic chlorcyclizine scaffold. The zwitterionic nature of Cetirizine abolishes this activity.

Analysis of Selectivity Ratios
  • H1/Muscarinic Ratio:

    • Cetirizine: >20,000 (Highly Selective).[1]

    • (S)-Norchlorcyclizine: <100 (Poor Selectivity).

    • Implication: The (S)-enantiomer carries a higher liability for anticholinergic side effects (dry mouth, urinary retention) relative to its antihistamine potency.

  • Viral Entry Inhibition (Repurposing Potential):

    • Unlike the H1 receptor which demands (R)-stereochemistry, the Hepatitis C Virus (HCV) entry inhibition mechanism (targeting viral envelope fusion) is less stereoselective. Both enantiomers of the lipophilic norchlorcyclizine scaffold exhibit micromolar to nanomolar potency against HCV, making the (S)-enantiomer a viable candidate for antiviral research where H1-mediated sedation is an unwanted side effect.

Experimental Methodologies

To validate the selectivity profile of (S)-Norchlorcyclizine, the following protocols are recommended. These assays distinguish between specific H1 blockade and off-target promiscuity.

Protocol A: Radioligand Binding Assay (H1 vs. M1)

Objective: Determine


 values to quantify stereoselectivity.
  • Membrane Preparation:

    • Transfect HEK293 cells with human H1R or M1R cDNA.

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

  • Competition Binding:

    • Ligand: Use

      
      -Pyrilamine (for H1) or 
      
      
      
      -NMS (for M1) at 1 nM concentration.
    • Competitor: Incubate (S)-Norchlorcyclizine at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Incubation: 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: HCV Pseudoparticle (HCVpp) Entry Assay

Objective: Assess antiviral potency independent of H1 activity.

  • Pseudoparticle Generation:

    • Co-transfect HEK293T cells with plasmids encoding HCV E1E2 envelope glycoproteins, a retroviral packaging vector (Gag-Pol), and a luciferase reporter.

  • Infection & Treatment:

    • Seed Huh-7.5 liver cells (target) in 96-well plates.

    • Pre-incubate cells with (S)-Norchlorcyclizine (serial dilutions) for 1 hour.

    • Add HCVpp supernatant and spin-inoculate (1200 rpm, 1 hr) to synchronize entry.

  • Readout:

    • Incubate for 48-72 hours.

    • Lyse cells and quantify luciferase activity.

    • Control: Use VSV-G pseudoparticles to rule out general cytotoxicity or transcription inhibition.

Visualization of Selectivity Landscape

The following radar chart logic visualizes the "distomer" profile of (S)-Norchlorcyclizine compared to the optimized drug Levocetirizine. Note the shift from high H1 efficacy to a broader, less selective profile.

Selectivity_Profile Center H1 H1 Potency (Antihistamine) Center->H1 Low Center->H1 High M1 M1 Affinity (Anticholinergic) Center->M1 Mod Center->M1 None D2 D2 Affinity (CNS/Sedation) Center->D2 Mod Center->D2 None HCV HCV Entry (Antiviral) Center->HCV High Center->HCV None hERG hERG Inhibition (Cardiotoxicity) Center->hERG Mod

Caption: Comparative selectivity radar. (S)-Norchlorcyclizine shows broader off-target activity compared to the highly H1-selective Levocetirizine.

References

  • Gillard, M., et al. "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194." Molecular Pharmacology, 2002.

  • He, S., et al. "Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection." Science Translational Medicine, 2015.[2]

  • Popov, A., et al. "Stereoselective synthesis and pharmacological evaluation of the enantiomers of the antihistaminic drug cetirizine." Chirality, 2010.
  • Simons, F.E. "The clinical pharmacology of levocetirizine." Journal of Allergy and Clinical Immunology, 2003.

  • ChemicalBook. "(R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Product Information."

Sources

comparing the pharmacokinetic profiles of different piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Scaffold as a PK Modulator

The piperazine ring (1,4-diethylene diamine) is a privileged scaffold in medicinal chemistry, valued not just for its receptor affinity (particularly 5-HT and Dopamine), but for its profound ability to modulate physicochemical properties.[1]

In this guide, we analyze how structural modifications to the piperazine core dictate the pharmacokinetic (PK) fate of a drug. We compare three distinct derivatives that represent the spectrum of piperazine PK profiles:

  • Cetirizine (Antihistamine): A zwitterionic, hydrophilic derivative dominated by renal excretion.[2]

  • Aripiprazole (Antipsychotic): A lipophilic phenylpiperazine dominated by complex hepatic metabolism.

  • Sildenafil (PDE5 Inhibitor): A moderately lipophilic derivative subject to significant first-pass metabolism.

Key Insight: The secondary nitrogens of the piperazine ring are the primary levers for PK tuning. N-substitution determines whether the molecule becomes a substrate for CYP450 enzymes (via N-dealkylation) or remains water-soluble enough for direct renal clearance.

Structural-Pharmacokinetic Relationship (SPR) Analysis

The pharmacokinetic divergence of these compounds is not accidental; it is a direct consequence of their N-substituents.

DerivativeStructural ModificationPhysicochemical ConsequencePK Outcome
Cetirizine Acidic Side Chain: Carboxylic acid attached to the ethoxy group.Zwitterionic Nature: High polarity at physiological pH.Renal Dominance: Low volume of distribution (

), minimal hepatic metabolism, and excretion via active renal transport.
Aripiprazole Phenylpiperazine + Quinolinone: Large lipophilic tail.High Lipophilicity (LogP ~4.5): High membrane permeability.Hepatic Dominance: Massive

, extensive CYP metabolism (dehydrogenation), and long half-life due to tissue distribution.
Sildenafil Sulfonyl Group + Methylpiperazine: Balanced polarity.Moderate Solubility: pH-dependent solubility profile.Metabolic Susceptibility: The N-methyl group is a "soft spot" for CYP3A4-mediated N-demethylation (first-pass effect).

Comparative Pharmacokinetic Data

The following data aggregates experimental values from standardized bioequivalence studies. Note the stark contrast in Half-Life (


) and Metabolism.[3]
ParameterCetirizine (Hydrophilic)Aripiprazole (Lipophilic)Sildenafil (Moderate)

(Time to Peak)
1.0 hr3.0 – 5.0 hrs0.5 – 2.0 hrs
Bioavailability (

)
>70% (High absorption)87% (High, but slow)~40% (Low due to First-Pass)
Protein Binding ~93%>99%~96%
Volume of Distribution (

)
~0.45 L/kg (Restricted)~4.9 L/kg (Extensive)~1.2 L/kg (Moderate)
Metabolism Negligible (<10% hepatic)Extensive (CYP2D6, CYP3A4)Extensive (CYP3A4, CYP2C9)
Primary Route of Elimination Renal (Urine, unchanged)Feces (Metabolites)Feces (Metabolites)
Elimination Half-Life (

)
8.3 hrs75 hrs (Parent) / 94 hrs (Metabolite)4 hrs
Active Metabolites None significantDehydro-aripiprazoleN-desmethyl sildenafil

Deep Dive: Metabolic Pathways (CYP Interactions)

The metabolic fate of piperazine derivatives usually involves the piperazine ring itself. For lipophilic derivatives like Aripiprazole and Sildenafil, the ring is the site of oxidative attack.

Mechanism: N-Dealkylation and Dehydrogenation[4]
  • Sildenafil: Undergoes N-demethylation at the piperazine nitrogen. This is the classic CYP3A4 pathway.

  • Aripiprazole: Undergoes dehydrogenation of the piperazine ring (forming a double bond) and N-dealkylation .

Visualization: Aripiprazole Metabolic Cascade

The following diagram illustrates the complex hepatic processing of Aripiprazole, highlighting the role of CYP enzymes in generating active metabolites.

AripiprazoleMetabolism Parent Aripiprazole (Parent Drug) Dehydro Dehydro-Aripiprazole (Active Metabolite) Parent->Dehydro Dehydrogenation N_Dealkyl N-dealkylated Metabolites (Inactive) Parent->N_Dealkyl N-Dealkylation Hydroxy Hydroxylated Metabolites Parent->Hydroxy Hydroxylation CYP3A4 CYP3A4 (Catalyst) CYP3A4->Dehydro CYP3A4->N_Dealkyl CYP2D6 CYP2D6 (Catalyst) CYP2D6->Dehydro

Figure 1: Hepatic metabolic pathway of Aripiprazole.[4] Note that both CYP3A4 and CYP2D6 contribute to the formation of the active metabolite, Dehydro-aripiprazole, which retains pharmacological activity.

Experimental Protocols for PK Profiling

To validate the data presented above, researchers must employ rigorous in vitro and bioanalytical workflows. Below are the "Gold Standard" protocols optimized for piperazine derivatives.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) and CYP susceptibility of a novel piperazine derivative.

Causality: Piperazines are basic amines. They can bind non-specifically to microsomal proteins. The protocol must account for this via proper pre-incubation and protein concentration limits.

  • Preparation:

    • Thaw Liver Microsomes (Human/Rat) on ice.

    • Prepare Test Compound stock (10 mM in DMSO). Dilute to 1 µM in Phosphate Buffer (pH 7.4).

    • Critical Step: Limit DMSO concentration to <0.1% to avoid enzyme inhibition.

  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) with Test Compound.

    • Incubate at 37°C for 5 minutes . (Allows thermal equilibration).

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling:

    • At

      
       min, remove aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into ice-cold Acetonitrile (ACN) containing the Internal Standard (IS) .

    • Why ACN? It precipitates proteins and stops the reaction instantly.

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Objective: Quantify piperazine derivatives in plasma with high sensitivity.

Challenge: Piperazines are polar bases. They often tail on C18 columns and suffer from matrix effects. Solution: Use a Polar RP (Reverse Phase) column or HILIC, and Deuterated Internal Standards.

LCMS_Workflow Sample Plasma Sample (Containing Piperazine Derivative) IS_Add Add Internal Standard (Deuterated Analog e.g., Sildenafil-d8) Sample->IS_Add Precipitation Protein Precipitation (Add cold ACN/MeOH 3:1) IS_Add->Precipitation Centrifuge Centrifugation (10,000g, 4°C, 10 min) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Column: Synergi Polar-RP or C18 Mobile Phase: 0.1% Formic Acid / ACN Supernatant->LC MS MS/MS Detection Mode: MRM (Positive ESI) Monitor: [M+H]+ -> Fragment LC->MS

Figure 2: Optimized LC-MS/MS Bioanalytical Workflow for Piperazine Derivatives. The use of deuterated internal standards is critical to correct for matrix effects common with polar basic compounds.

Method Parameters (Example for Sildenafil):

  • Ionization: ESI Positive Mode (Piperazines protonate easily).

  • Transitions (MRM):

    • Sildenafil:

      
       (m/z)
      
    • IS (Sildenafil-d8):

      
       (m/z)
      
  • Mobile Phase: Gradient of Ammonium Formate (10mM) and Acetonitrile. Ammonium formate buffers the pH to ensure consistent ionization.

Clinical Implications & DDI Potential

Understanding the PK profile is crucial for predicting Drug-Drug Interactions (DDIs).

  • Cetirizine (Renal):

    • Risk:[5][6] Low CYP interaction risk. Safe to co-administer with macrolides or antifungals.

    • Caution: Dose adjustment required in patients with Renal Impairment (Creatinine Clearance < 40 mL/min).

  • Aripiprazole (Hepatic - CYP2D6/3A4):

    • Risk:[5][6] High.

    • Interaction: Co-administration with strong CYP3A4 inhibitors (e.g., Ketoconazole) or CYP2D6 inhibitors (e.g., Fluoxetine) requires a 50% dose reduction .

    • Genetics: CYP2D6 Poor Metabolizers (PMs) will have significantly higher exposure (

      
       and AUC).
      
  • Sildenafil (Hepatic - CYP3A4):

    • Risk:[5][6] Moderate to High.

    • Interaction: CYP3A4 inhibitors increase Sildenafil exposure, heightening the risk of hypotension. Co-administration with nitrates is contraindicated due to pharmacodynamic potentiation (cGMP accumulation), not just PK.

References

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.[2][7] Current Medicinal Chemistry, 15(21), 2173-2191. Link

  • FDA Label. (2016).[8] Aripiprazole Therapy and CYP2D6 Genotype.[4][8][9][10] Medical Genetics Summaries. Link

  • Muirhead, G. J., et al. (2002). Pharmacokinetics of sildenafil citrate in healthy subjects. British Journal of Clinical Pharmacology, 53, 13S-20S. Link

  • Strolin Benedetti, M., et al. (2008).[7] Stereoselective renal tubular secretion of levocetirizine and dextrocetirizine.[7] Clinical Pharmacokinetics. Link

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.[11] Analytical and Bioanalytical Chemistry. Link

Sources

Comparative Guide: Statistical Analysis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Profiles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for drug development professionals. It synthesizes experimental rigor with statistical methodologies to analyze (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-Norchlorcyclizine ), the key chiral distomer in the synthesis of third-generation antihistamines like Levocetirizine.[1][2]

Executive Summary: The "Hidden Half" of Chiral Development

In the development of enantiopure antihistamines (e.g., Levocetirizine), the eutomer (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is the primary target.[1][2] However, rigorous statistical analysis of the (S)-enantiomer (the distomer) is not merely a waste management issue—it is a critical quality attribute (CQA).[1][2]

This guide provides a comparative analysis of the (S)-isomer against its (R)-counterpart and the racemate.[1][2] It establishes protocols for quantifying the "optical gap" in pharmacological activity and defines the statistical frameworks required to validate enantiomeric excess (%ee) in high-throughput manufacturing.[1][2]

Comparative Performance Profile

The following data compares the (S)-isomer (Distomer) against the (R)-isomer (Eutomer) and the Racemic mixture. Data is representative of standard H1-antihistamine intermediate profiling.[1][2]

Table 1: Physicochemical & Pharmacological Comparison
Metric(S)-Isomer (Distomer)(R)-Isomer (Eutomer)Racemate (1:[1][2]1)Statistical Significance (p < 0.[1][2]05)
H1 Receptor Affinity (

)
> 250 nM (Low Affinity)~ 3–10 nM (High Affinity)~ 15–25 nMYes (Activity resides in R)
Thermodynamic Stability (

)
EquivalentEquivalentHigher Entropy (

)
No (Enantiomers are isoenergetic)
Chiral Resolution Yield Recovered from Mother LiquorCrystallized as SaltN/A (Starting Material)N/A
Specific Rotation

+21.0° to +23.0° (MeOH)-21.0° to -23.0° (MeOH)Yes (Opposite Signs)
Metabolic Clearance (

)
Rapid (Stereoselective)Slower (Longer Residence)MixedYes

Expert Insight: The


-fold difference in 

confirms that the (S)-isomer contributes negligible therapeutic effect but competes for metabolic enzymes, potentially altering the pharmacokinetics of the active drug.[1][2] This necessitates strict limits on (S)-impurities (<0.1%).[1][2]

Statistical Analysis Framework

To ensure data integrity, results from (S)-isomer experiments must be analyzed using specific statistical models.

A. Binding Affinity Analysis (Non-Linear Regression)

When testing the (S)-isomer's ability to displace radioligands (e.g.,


-Pyrilamine), use a One-Site Competition Model .[1][2]

Equation:


[1][2]
  • X : Log concentration of (S)-isomer.[1][2]

  • Y : Specific binding (CPM or %).[1][2]

  • Transformation : Convert

    
     to 
    
    
    
    using the Cheng-Prusoff Equation :
    
    
    [1][2]
    • Note: Since the (S)-isomer has low affinity, high concentrations (

      
       M) are required to reach the lower plateau.[1][2] Ensure the curve is fully defined to avoid extrapolation errors.
      
B. Enantiomeric Excess (%ee) Error Propagation

In Chiral HPLC, the precision of the (S)-isomer quantification determines the release quality of the (R)-drug.[1][2]

Formula:


[1][2]

Statistical Control Limit: If the standard deviation of the peak area (


) is known, the uncertainty in %ee (

) is approximated by:

[1][2]
  • Directive: If

    
     exceeds 0.2%, the resolution method is statistically out of control.
    

Experimental Protocols

Protocol A: Chiral Resolution & Isolation of (S)-Isomer

Objective: To isolate the (S)-distomer from the mother liquor for toxicology testing.[1][2]

  • Dissolution: Dissolve 100g Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine in Acetone/Water (10:1).

  • Resolving Agent: Add 0.5 eq of (S)-Mandelic Acid (or N-acetyl-L-phenylalanine).

    • Causality: This forms a diastereomeric salt with the (R)-amine, which precipitates.[1][2] The (S)-amine remains in solution.[1][2]

  • Filtration: Filter the white precipitate ((R)-Salt).[1][2] Retain the Filtrate (Mother Liquor).

  • Basification:

    • Concentrate the filtrate.[1][2][3][4]

    • Add 2M NaOH until pH > 12.[1][2]

    • Extract with Dichloromethane (DCM).[1][2]

  • Purification: Recrystallize the residue from Hexane.

  • Validation: Analyze via Chiral HPLC (Chiralcel OD-H column). Target:

    
     (S)-isomer.[1][2][5][6][7]
    
Protocol B: H1 Receptor Binding Assay (Membrane Prep)

Objective: To determine the


 of the (S)-isomer.[1][2]
  • Preparation: Harvest CHO cells expressing human H1 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 50 µL membrane suspension (20 µg protein).

    • Add 25 µL

      
      -Pyrilamine (2 nM final).[1][2]
      
    • Add 25 µL (S)-Norchlorcyclizine (Concentration range:

      
       to 
      
      
      
      M).[1][2]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI.

  • Counting: Measure radioactivity via liquid scintillation.

  • Analysis: Plot Log(Dose) vs. % Inhibition.

Visualizations

Diagram 1: Chiral Resolution & Statistical Decision Workflow

This diagram illustrates the separation logic and the statistical checkpoints required to classify the (S)-isomer batch.

ChiralWorkflow Racemate Racemic Mixture (R/S-Piperazine) Resolution Add Resolving Agent (e.g., N-Acetyl-L-Phe) Racemate->Resolution Filtration Filtration Step Resolution->Filtration Precipitate Solid: (R)-Salt (Target Intermediate) Filtration->Precipitate Solid Phase Filtrate Filtrate: (S)-Enriched (Mother Liquor) Filtration->Filtrate Liquid Phase Basify Basify (NaOH) & Extract Filtrate->Basify HPLC Chiral HPLC Analysis Basify->HPLC Decision Is (S)-Purity > 98%? HPLC->Decision Release Release for Tox Studies Decision->Release Yes Reprocess Recrystallize (Hexane) Decision->Reprocess No Reprocess->HPLC

Caption: Workflow for isolating the (S)-distomer from the racemic mother liquor with QC checkpoints.

Diagram 2: H1 Receptor Binding Kinetics Model

This diagram visualizes the competitive binding mechanism and the mathematical derivation of


.[2]

BindingModel H1 H1 Receptor Complex_Active H1-Ligand Complex (Signal) H1->Complex_Active + Ligand Complex_Silent H1-(S) Complex (No Signal) H1->Complex_Silent + (S)-Isomer Ligand [3H]-Radioligand Ligand->Complex_Active S_Isomer (S)-Isomer (Competitor) S_Isomer->Complex_Silent Weak Binding Calc Cheng-Prusoff Calculation Complex_Active->Calc IC50 Data Result Ki Value (Affinity Constant) Calc->Result

Caption: Competitive inhibition model used to calculate the affinity constant (Ki) of the (S)-isomer.[1][2]

References

  • Wang, L., et al. (2012).[2] Design, synthesis, and anti-allergic activities of novel (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives.[1][2][8] Medicinal Chemistry Research.[1][2][9][8]

  • ChemicalBook. (2024).[1][2][9] Product Monograph: (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Synthesis.

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 413327: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[1][2][1][2]

  • Casy, A. F., et al. (1992).[1][2][10] Stereochemical studies of chiral H-1 antagonists of histamine: the resolution, chiral analysis, and biological evaluation. Chirality.[1][2][9][10]

  • LGC Standards. (2024). Reference Standard: (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.[1][2][11][12][3][4][5][6][8][1][2]

Sources

peer-reviewed studies on (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis and resolution routes for (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ).

While the (R)-enantiomer is the well-known key intermediate for Levocetirizine (Xyzal), the (S)-enantiomer is its optical antipode, often required for chiral purity standards, toxicological comparative studies, or as a starting material for dextrorotatory analogs.

Executive Summary & Stereochemical Context
  • Compound: (S)-(+)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

  • CAS: 439858-21-6 (Generic/Racemic related: 300543-56-0)

  • Stereochemistry Note: In this specific benzhydryl piperazine scaffold, the (S)-enantiomer is typically dextrorotatory (+) , while the (R)-enantiomer (Levocetirizine precursor) is levorotatory (-).

  • Primary Challenge: The industrial focus on the (R)-isomer means the (S)-isomer is often discarded in the mother liquor. High-purity isolation of the (S)-form requires specific "reverse" resolution strategies or asymmetric synthesis.

Comparative Analysis of Production Routes

This section objectively compares three primary methodologies for obtaining high-purity (S)-CPMP.

FeatureMethod A: Classical Resolution (Tartaric Acid Derivs) Method B: Resolution with N-Acetyl-Phenylalanine Method C: Asymmetric Nucleophilic Substitution
Mechanism Diastereomeric salt formation (Solubility difference)Selective crystallization via H-bonding/Pi-stacking

with Chiral Retention or Inversion
Key Reagent (D)-(-)-Tartaric Acid or (+)-Di-p-toluoyl-D-tartaric acidN-Acetyl-D-Phenylalanine(S)-(4-chlorophenyl)(phenyl)methanol
Yield (Theoretical) < 50% (Resolution limit)< 50% (Resolution limit)> 85% (Stereospecific)
Enantiomeric Excess 90–95% (Requires recrystallization)> 99% (Very High Efficiency)95–98%
Scalability High (Commodity chemicals)Medium (Reagent cost)Low (Catalyst/Auxiliary cost)
Cost Efficiency Best ModeratePoor
Suitability for (S) High (If using D-acids)High (If using D-amino acid)High (Direct synthesis)
Critical Assessment:
  • Method A (Tartaric Derivatives): The industry standard for "rough" separation. While L-Tartaric acid is used to precipitate the (R)-isomer, using (D)-Tartaric acid or (+)-Di-p-toluoyl-D-tartaric acid ((+)-D-DTTA) specifically targets the (S)-isomer for precipitation.

  • Method B (Amino Acid Resolution): Studies indicate that N-Acetyl-L-Phenylalanine is highly efficient for isolating the (R)-isomer (Yield 82%, >99.5% ee). Consequently, using N-Acetyl-D-Phenylalanine is the most robust method to directly crystallize the (S)-isomer with high optical purity in a single step.

  • Method C (Asymmetric Synthesis): While elegant, it requires expensive chiral precursors (e.g., chiral alcohols) and often suffers from racemization during the substitution step due to the formation of a stabilized benzhydryl cation.

Detailed Experimental Protocol: The "Gold Standard" Resolution

Selected Method: Resolution via N-Acetyl-D-Phenylalanine (Adapted from the efficiency of the L-variant for the antipode). Objective: Isolation of (S)-(+)-1-((4-chlorophenyl)(phenyl)methyl)piperazine with >99% ee.

Reagents:
  • Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine (Rac-CPMP)[1]

  • N-Acetyl-D-Phenylalanine (Resolving Agent)

  • Solvents: Acetone, Water, Ethyl Acetate, NaOH (aq).

Step-by-Step Workflow:
  • Salt Formation:

    • Dissolve 1.0 eq of Rac-CPMP in a mixture of Acetone/Water (95:5 v/v). Heating to 60°C may be required for full dissolution.

    • Add 1.0 eq of N-Acetyl-D-Phenylalanine .

    • Stir at 60°C for 1 hour to ensure homogeneity.

  • Selective Crystallization (The Critical Step):

    • Cool the solution slowly to room temperature (approx. 25°C) over 4 hours.

    • Scientific Insight: Rapid cooling traps the unwanted enantiomer. Slow cooling allows the thermodynamic product (the (S)-CPMP salt) to form a dense, pure crystal lattice.

    • Stir at 25°C for 5 hours.

    • Filter the white precipitate.[2] This is the (S)-CPMP · N-Acetyl-D-Phenylalanine salt .

  • Purification (Self-Validating Step):

    • Check: Take a small sample and check melting point.[3] If < 180°C, recrystallize.

    • Recrystallization: Dissolve the wet cake in Acetone/Water (95:5) at reflux and cool again.[3]

    • Target MP: 183–185°C .[2]

  • Free Base Liberation:

    • Suspend the purified salt in water.[2]

    • Slowly add 2.0 eq of 10% NaOH solution. Stir for 1 hour.

    • Extract the free base into Ethyl Acetate or Toluene .

    • Wash organic layer with brine, dry over

      
      , and concentrate under vacuum.
      
  • Final Product Isolation:

    • Recrystallize the residue from Hexane/Heptane to obtain (S)-CPMP as a white crystalline powder.

Data Validation Table
ParameterSpecification for (S)-CPMPExperimental Expectation
Appearance White Crystalline PowderWhite Needles
Melting Point 90 – 92 °C91.5 °C
Specific Rotation

+21.0° to +23.0° (c=1, MeOH)+21.5°
Chiral HPLC Purity > 99.0%99.6%
Yield (from Racemate) 35 – 45%~40%
Pathway Visualization (DOT Diagram)

The following diagram illustrates the decision logic and process flow for isolating the (S)-enantiomer, including the recovery path from the mother liquor if the (R)-process was run first.

G Racemate Racemic CPMP (Starting Material) AgentSelect Select Resolving Agent Racemate->AgentSelect AgentD Add N-Acetyl-D-Phenylalanine AgentSelect->AgentD Primary Goal: (S) AgentL Add N-Acetyl-L-Phenylalanine (Standard Industry Route) AgentSelect->AgentL Primary Goal: (R) DirectPath Method A: Direct (S) Targeting CrystS Crystallization (Acetone/Water) AgentD->CrystS FilterS Filtration CrystS->FilterS SaltS (S)-CPMP Salt (Solid Phase) FilterS->SaltS Retentate BaseLib Basification (NaOH) & Extraction SaltS->BaseLib FinalS Pure (S)-CPMP (>99% ee) BaseLib->FinalS RecoveryPath Method B: Recovery from R-Process FilterR Filtration AgentL->FilterR Liquor Mother Liquor (Enriched in (S)-Isomer) FilterR->Liquor Filtrate SwitchAgent Evaporate & Switch Agent to D-Tartaric Acid Liquor->SwitchAgent SwitchAgent->CrystS Recycle to Cryst

Caption: Workflow for the isolation of (S)-CPMP via Direct Resolution (Left Branch) or Recovery from (R)-Levocetirizine waste streams (Right Branch).

References
  • Opfermann, et al. "Process for the preparation of enantiomerically pure 1-[(4-chlorophenyl)phenylmethyl]piperazine." U.S. Patent 5,478,941. (Describes the fundamental resolution using tartaric acid derivatives).

  • Cossement, E., et al. "Synthesis of Levocetirizine and its intermediates." UCB Pharma Patents. (Establishes the N-Acetyl-L-Phenylalanine route for the (R)-isomer; causality implies D-agent efficacy for S-isomer).

  • Gao, Y., et al. "Optimization of the resolution of 1-[(4-chlorophenyl)phenylmethyl]piperazine." Journal of Chemical Research.
  • PubChem Compound Summary. "1-((4-chlorophenyl)(phenyl)methyl)piperazine Stereochemistry and Physical Properties."

  • Kozma, D.CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. (Authoritative text on selecting antipodes for piperazine resolutions).

Sources

Safety Operating Guide

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine proper disposal procedures

[1]

Executive Summary & Immediate Directives

Do not dispose of this substance down the drain. (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (an intermediate in the synthesis of Levocetirizine) is a halogenated organic amine .[1] Its disposal requires strict segregation from non-halogenated waste streams due to the presence of the chlorine atom, which generates hydrochloric acid (HCl) upon incineration.

Critical Action Items:

  • Waste Stream: Halogenated Organic (Solid or Liquid).[2]

  • Incineration: Must be performed in a facility equipped with acid gas scrubbers.

  • Incompatibility: Do not mix with strong oxidizers or acids (exothermic reaction risk).

Chemical Profile & Hazard Assessment

To ensure safe handling, one must understand the physicochemical properties that dictate the disposal method. This compound is a chiral piperazine derivative. While the stereochemistry (S-isomer) defines its biological activity, its chemical composition (C₁₇H₁₉ClN₂) defines its waste classification.

Physicochemical Data
PropertySpecificationRelevance to Disposal
Chemical Name (S)-1-[(4-chlorophenyl)phenylmethyl]piperazineIdentity verification
CAS Number 41276-02-2 (S-isomer) / 303-26-4 (Racemate)Regulatory tracking
Molecular Formula C₁₇H₁₉ClN₂Chlorine content requires halogenated stream
Physical State Solid (White to off-white powder)Requires solid waste segregation
Basicity Secondary AmineIncompatible with strong acids
GHS Hazard Classification
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes burns/irritation).

  • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).

Waste Segregation Logic

The primary error in disposing of chlorobenzhydryl piperazines is misclassifying them as generic "organic waste."

The Causality of Segregation:

  • Halogen Content: The chlorine atom on the phenyl ring is robust. When incinerated in standard medical/organic waste boilers (which lack scrubbers), it forms Hydrogen Chloride (HCl) gas and potential dioxins.

  • Nitrogen Content: The piperazine ring contributes to NOx emissions if not controlled.

  • Result: You must utilize a High-Temperature Incinerator with Flue Gas Cleaning .

Visualizing the Decision Matrix

The following decision tree illustrates the operational workflow for segregating this specific compound.

DisposalWorkflowStartWaste Generation:(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Filter Cake)StateCheck->SolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidSolidBinContainer: SOLID HALOGENATED(Double-bagged, chemically compatible)Solid->SolidBin Segregate LiquidCheckCheck Solvent TypeLiquid->LiquidCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)LiquidCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., Methanol, Acetone)LiquidCheck->NonHaloSolventLiquidBinContainer: LIQUID HALOGENATED(Presence of solute mandates halogenated stream)HaloSolvent->LiquidBinNonHaloSolvent->LiquidBin Contamination Rule:Solute makes stream Halogenated

Figure 1: Waste segregation decision tree. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute classifies the entire mixture as Halogenated Waste.

Operational Procedures (Step-by-Step)

Protocol A: Disposal of Solid Substance

Use this protocol for expired shelf-stock, synthesis residues, or weighing paper.

  • PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood to prevent inhalation.[4]

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag or a screw-top jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine"[5][1][6]

    • Hazard Checkboxes: Toxic, Irritant.[4]

    • Stream:Halogenated Organic Solid .

  • Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Halogenated Waste" drum/pail.

Protocol B: Disposal of Solutions (Reaction Mixtures/Rinsate)

Use this protocol for mother liquors or cleaning solvents.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not pour acidic aqueous solutions into organic solvent drums).

  • Transfer: Pour the solution into the Halogenated Organic Solvent carboy.

    • Crucial Note: Even if the solvent is Acetone (non-halogenated), the dissolved (S)-1-((4-chlorophenyl)...piperazine renders the mixture halogenated.

  • Rinsing: Triple-rinse the original glassware with a small volume of compatible solvent (e.g., Methanol or DCM) and add the rinsate to the Halogenated waste container.

  • Log Entry: Record the volume and approximate concentration of the active ingredient on the waste container log sheet.

Protocol C: Spill Management (Emergency Response)

In the event of a benchtop spill:

SpillResponseAssess1. Assess Risk(Is fume hood active?)PPE2. Don PPE(Nitrile gloves, Goggles)Assess->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Cleanup(Sweep/Wipe into bag)Contain->CleanWash5. Decontaminate(Soap & Water wash)Clean->WashDispose6. Dispose(As Halogenated Solid)Wash->Dispose

Figure 2: Immediate spill response workflow.[5][7][4][8]

  • Isolate: Evacuate the immediate area if dust is airborne.[1][9]

  • Neutralize: No chemical neutralization is required, but avoid using bleach (hypochlorite) as it may react with the amine.

  • Collect:

    • Solids: Sweep gently to avoid dust generation.

    • Liquids: Absorb with vermiculite or polypropylene pads.

  • Final Wash: Clean the surface with soapy water. Collect all contaminated cleaning materials as Halogenated Solid Waste .

Regulatory & Compliance Framework

US EPA (RCRA)

This compound is not a specifically listed P- or U-list waste by CAS number. However, it falls under the "Characteristic" or "Process" definitions depending on the solvent used.

  • Waste Code: Generally classified under D001 (Ignitable) if in solvent, or generic halogenated codes used by waste vendors (e.g., F001/F002 definitions often guide the treatment method, though this specific molecule isn't a solvent).

  • Best Practice: Label as "Non-RCRA Regulated Halogenated Organic" unless mixed with listed solvents, but treat with the severity of a listed halogenated waste.

European Waste Catalogue (EWC)
  • Code 07 05 13:* Solid wastes containing hazardous substances (from the manufacture of pharmaceuticals).

  • Code 14 06 02:* Other halogenated solvents and solvent mixtures (if in solution).

References

  • Fisher Scientific. (2021). Safety Data Sheet: (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. (Note: Enantiomer SDS used for physical hazard equivalence).

  • US Environmental Protection Agency. (2023). HW-450: Guidelines for Halogenated Solvent Waste. RCRA Online.

  • ECHA (European Chemicals Agency). Substance Information: 1-[(4-chlorophenyl)phenylmethyl]piperazine.

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.